Product packaging for Octadecadienol(Cat. No.:)

Octadecadienol

Cat. No.: B8486778
M. Wt: 266.5 g/mol
InChI Key: YQBBOKLKQHKPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecadienol, with a molecular formula of C18H34O and a molecular weight of 266.46 g/mol, is an unsaturated fatty alcohol that exists in several stereoisomeric forms, each with distinct properties and research applications . The (9Z,12Z) isomer, also known as Linoleyl alcohol, is a compound of significant interest in the synthesis of specialty chemicals and is characterized by a boiling point of 148-150 °C and a density of 0.8612 g/cm³ at 20 °C . Other isomers, such as the (2E,13Z) and (Z,Z)-2,13-octadecadienol, have been identified and studied for their role in insect communication, specifically as components of pheromone blends, highlighting their value in ecological and entomological research . These compounds are typically supplied with high purity, often at 99% for the Linoleyl alcohol grade, making them suitable for sensitive analytical and experimental work . Researchers utilize this compound in various fields, including chemical ecology, organic synthesis, and as a standard in chromatographic analysis. As a fine chemical, proper handling and storage are required; it should be kept in a tightly closed container in a cool, dry, and well-ventilated place . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B8486778 Octadecadienol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadeca-1,3-dien-1-ol

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h15-19H,2-14H2,1H3

InChI Key

YQBBOKLKQHKPIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC=CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Known Isomers of Octadecadienol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienols are a class of fatty alcohols containing an 18-carbon chain and two double bonds. The seemingly simple variation in the position and geometry of these double bonds gives rise to a vast number of isomers, each with potentially unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known isomers of octadecadienol, summarizing their properties, detailing their synthesis, and exploring their biological significance, with a particular focus on their roles as insect pheromones and their potential in other biological systems.

Isomers of this compound: A Structural Overview

The isomers of this compound can be broadly categorized into positional isomers, which differ in the location of the two double bonds along the 18-carbon chain, and geometric isomers (stereoisomers), which differ in the spatial arrangement of substituents around the double bonds (cis/Z or trans/E). The combination of these two factors results in a large number of possible isomers.

For example, considering only the position of the double bonds, we can have isomers such as 9,12-octadecadien-1-ol, 10,12-octadecadien-1-ol, 2,13-octadecadien-1-ol, and 3,13-octadecadien-1-ol. Each of these positional isomers can exist as four possible geometric isomers: (Z,Z), (Z,E), (E,Z), and (E,E).

Known Positional and Geometric Isomers

While a comprehensive list of all theoretically possible isomers is extensive, a number of this compound isomers have been identified in nature, particularly as insect sex pheromones, or have been synthesized for research purposes. Some of the most well-documented isomers include:

  • (9Z,12Z)-Octadeca-9,12-dien-1-ol (Linoleyl Alcohol): This is one of the most common isomers, derived from the reduction of linoleic acid.

  • (E,Z)-2,13-Octadecadien-1-ol & (Z,E)-2,13-Octadecadien-1-ol: These isomers have been identified as sex pheromone components in certain species of moths.

  • (E,Z)-3,13-Octadecadien-1-ol & (Z,Z)-3,13-Octadecadien-1-ol: Also known to function as insect pheromones.

  • Conjugated Linoleyl Alcohols (e.g., (9Z,11E)-Octadeca-9,11-dien-1-ol): These are the alcohol analogues of conjugated linoleic acids (CLAs) and are of interest for their potential biological activities.

Physicochemical and Spectroscopic Data

The precise arrangement of double bonds significantly influences the physical and chemical properties of this compound isomers. These properties are crucial for their biological function and for their isolation and characterization.

Table 1: Physicochemical Properties of Selected this compound Isomers

IsomerIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive IndexCAS Number
Linoleyl Alcohol(9Z,12Z)-Octadeca-9,12-dien-1-olC₁₈H₃₄O266.47153-154 @ 0.4 kPa[1]0.8612[1]1.4590 @ 25°C506-43-4[2]

Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of the position and geometry of the double bonds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the hydroxyl (-OH) functional group and the C=C double bonds. The absorption bands can also provide clues about the stereochemistry of the double bonds.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help in identifying the structure.

Experimental Protocols: Synthesis of this compound Isomers

The synthesis of specific this compound isomers is essential for their study and application. The choice of synthetic route depends on the desired positional and geometric isomer.

General Synthetic Strategy for Non-Conjugated Dienols (e.g., Linoleyl Alcohol)

A common method for the synthesis of non-conjugated octadecadienols is the reduction of the corresponding fatty acid or its ester.

Protocol: Synthesis of (9Z,12Z)-Octadeca-9,12-dien-1-ol (Linoleyl Alcohol) via Reduction of Ethyl Linoleate

This procedure is adapted from a method for the preparation of oleyl alcohol, which is noted to be applicable for linoleyl alcohol synthesis.[3]

Materials:

  • Ethyl linoleate

  • Absolute ethanol

  • Sodium metal

  • Water

  • Diethyl ether

  • 1% Potassium hydroxide solution

  • Acetone

Procedure:

  • Reduction: In a flask, dissolve ethyl linoleate in absolute ethanol. While stirring, carefully add small pieces of sodium metal. The reaction is exothermic. After the initial reaction subsides, add more absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.

  • Saponification: Add water to the cooled reaction mixture and reflux for 1 hour to saponify any unreacted ester.

  • Extraction: After cooling, add more water and extract the unsaponifiable fraction (containing the linoleyl alcohol) with diethyl ether.

  • Washing: Wash the ether extracts with a 1% potassium hydroxide solution and then with water until the washings are neutral.

  • Drying and Evaporation: Dry the ether solution over anhydrous sodium sulfate and evaporate the ether to obtain the crude linoleyl alcohol.

  • Purification: The crude product can be purified by distillation under reduced pressure and/or by low-temperature crystallization from acetone.

Synthetic Strategies for Insect Pheromone Isomers

The synthesis of insect pheromones often requires more complex, stereoselective methods to ensure the correct geometry of the double bonds, which is critical for their biological activity. These syntheses often involve Wittig reactions, acetylenic chemistry, and enzymatic reactions.

Biological Activity and Signaling Pathways

The biological roles of this compound isomers are diverse, with the most extensively studied area being their function as insect sex pheromones. However, emerging research suggests other potential biological activities.

Role as Insect Pheromones

Many lepidopteran species use specific blends of this compound isomers and their acetates as sex pheromones to attract mates. The high specificity of these chemical signals is crucial for reproductive isolation between species.

Pheromone_Action_Pathway Pheromone This compound Isomer (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Receptor Odorant Receptor (OR) PBP->Receptor Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activation Signal Signal Transduction Cascade Neuron->Signal Signal Generation Response Behavioral Response (e.g., Mating) Signal->Response Neural Processing

The biosynthesis of these pheromones in insects often starts from common fatty acids, such as palmitic or stearic acid, and involves a series of desaturation and chain-shortening or elongation steps, followed by reduction to the alcohol.

Other Potential Biological Activities

While research is less extensive than in the field of insect pheromones, some studies suggest that this compound isomers may have other biological roles:

  • Antimicrobial Activity: Some studies have reported antimicrobial properties for certain this compound isomers.

  • Signaling Molecules: As fatty alcohols, octadecadienols can be incorporated into cellular lipids and may act as signaling molecules or precursors to signaling molecules. For example, linoleyl alcohol can be oxidized in vivo to linoleic acid, a precursor to various signaling molecules.[2]

  • Modulation of Enzyme Activity: Studies on related fatty alcohols suggest they can influence the activity of enzymes involved in lipid metabolism and signaling.

The biological activities of the corresponding conjugated linoleic acids (CLAs), which include anti-inflammatory, anti-carcinogenic, and effects on lipid metabolism, suggest that conjugated octadecadienols could also possess interesting biological properties that warrant further investigation.[4][5]

Conclusion

The isomers of this compound represent a large and diverse class of molecules with significant biological relevance. While their role as insect pheromones is well-established, the exploration of their other potential biological activities is an expanding area of research. This guide provides a foundational understanding of these compounds, highlighting the need for further investigation into the synthesis, characterization, and biological function of a wider range of this compound isomers. Such research holds promise for the development of novel applications in pest management, as well as in the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Octadecadienol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, distribution, and analysis of octadecadienol isomers. These C18 di-unsaturated alcohols are significant semiochemicals, particularly as insect pheromones, and are also found as components of plant volatiles. This document details their natural occurrence, presents available quantitative data, outlines experimental protocols for their study, and illustrates relevant biological pathways.

Natural Sources and Distribution of this compound Isomers

This compound isomers are primarily found in two major natural domains: the insect kingdom, where they function as potent sex pheromones, and the plant kingdom, as constituents of floral scents and other volatile emissions.

Insect Pheromones

A significant number of this compound isomers and their acetate derivatives have been identified as key components of sex pheromones in various insect species, particularly within the Lepidoptera order. The family Sesiidae (clearwing moths) is a notable example where these compounds are prevalent. The specific isomer and its ratio to other compounds are often crucial for species-specific communication.

Table 1: Selected this compound Isomers Identified as Insect Sex Pheromones

Insect SpeciesFamilyIsomer(s)RatioSource
Glossosphecia romanoviSesiidae(Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc)~9:1 (OH:OAc)[1]
Dipchasphecia altaicaSesiidae(E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (E,Z)-2,13-octadecadien-1-ol (E2,Z13-18:OH)5:5[2]
Chamaesphecia astatiformisSesiidae(Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc) and (E,Z)-3,13-octadecadien-1-ol (E3,Z13-18:OH)9:1[2]
Synanthedon bicingulataSesiidae(E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc)~4.3:5.7[3]
Macroscelesia japonaSesiidae(2E,13Z)-octadecadienal-[4]
Plant Volatiles

This compound isomers are also present in the complex blend of volatile organic compounds (VOCs) emitted by plants, contributing to their characteristic scents. Their presence in floral scents suggests a role in attracting pollinators. However, the identification and quantification of specific this compound isomers in plant volatiles are less extensively documented compared to their role as insect pheromones. One identified example is (Z,Z)-4,15-octadecadien-1-ol acetate.

Biosynthesis of this compound Isomers in Insects

The biosynthesis of this compound pheromones in moths typically starts from common fatty acids, such as palmitic or stearic acid. A series of enzymatic reactions involving desaturases, chain-shortening enzymes, reductases, and sometimes acetyltransferases leads to the final pheromone components.

G cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Modification cluster_2 Terminal Modification Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) C16/C18 Saturated Fatty Acyl-CoA C16/C18 Saturated Fatty Acyl-CoA Fatty Acid Synthase (FAS)->C16/C18 Saturated Fatty Acyl-CoA Desaturases (e.g., Δ11, Δ13) Desaturases (e.g., Δ11, Δ13) C16/C18 Saturated Fatty Acyl-CoA->Desaturases (e.g., Δ11, Δ13) Mono/Di-unsaturated Fatty Acyl-CoA Mono/Di-unsaturated Fatty Acyl-CoA Desaturases (e.g., Δ11, Δ13)->Mono/Di-unsaturated Fatty Acyl-CoA Chain Shortening Enzymes Chain Shortening Enzymes Mono/Di-unsaturated Fatty Acyl-CoA->Chain Shortening Enzymes C18 Di-unsaturated Acyl-CoA C18 Di-unsaturated Acyl-CoA Chain Shortening Enzymes->C18 Di-unsaturated Acyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) C18 Di-unsaturated Acyl-CoA->Fatty Acyl-CoA Reductase (FAR) This compound This compound Fatty Acyl-CoA Reductase (FAR)->this compound Acetyltransferase (ACT) Acetyltransferase (ACT) This compound->Acetyltransferase (ACT) Octadecadienyl Acetate Octadecadienyl Acetate Acetyltransferase (ACT)->Octadecadienyl Acetate

Pheromone Biosynthesis Pathway in Moths

Experimental Protocols

The identification and quantification of this compound isomers from natural sources require a multi-step process involving extraction, purification, and analysis.

Extraction of this compound Isomers from Insect Pheromone Glands

Objective: To extract semi-volatile pheromone components from the pheromone glands of female moths.

Materials:

  • Virgin female moths

  • Dissecting scissors and forceps

  • Glass vials with Teflon-lined caps

  • Hexane (GC grade)

  • Glass Pasteur pipettes

  • Nitrogen gas for evaporation

Protocol:

  • Excise the pheromone glands, typically located in the terminal abdominal segments, from virgin female moths during their calling period.

  • Immediately place the excised glands into a glass vial containing a small volume (e.g., 100 µL) of hexane.

  • Allow the extraction to proceed for a specified time (e.g., 30 minutes to several hours) at room temperature.

  • Carefully remove the glands from the solvent.

  • Concentrate the extract to a smaller volume (e.g., 10-20 µL) under a gentle stream of nitrogen if necessary.

  • The resulting extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Electroantennography (GC-EAD).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound isomers in an extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A polar capillary column (e.g., DB-WAX, CP-Sil 88) is often preferred for separating isomers of long-chain unsaturated alcohols.

Protocol:

  • Injection: Inject 1-2 µL of the hexane extract into the GC inlet.

  • GC Separation:

    • Inlet Temperature: Typically 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interaction with the stationary phase. An example program could be:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp 1: Increase to 180 °C at 10 °C/min.

      • Ramp 2: Increase to 240 °C at 5 °C/min, hold for 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Identification: Identify compounds by comparing their mass spectra and retention times to those of authentic standards or to spectra in a library (e.g., NIST).

Derivatization of Long-Chain Alcohols

To improve chromatographic separation and detection sensitivity, long-chain alcohols can be derivatized to form more volatile esters. A common method is silylation to form trimethylsilyl (TMS) ethers.

Protocol for TMS Derivatization:

  • Evaporate the alcohol-containing sample to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry sample.

  • Heat the mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes).

  • The derivatized sample can then be directly injected into the GC-MS.

Signaling Pathway of Pheromone Reception in Moths

The detection of this compound pheromones by male moths initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process can involve both ionotropic and metabotropic pathways.

G cluster_0 Perireceptor Events cluster_1 Signal Transduction at the Dendritic Membrane cluster_2 Downstream Signaling Pheromone (this compound) Pheromone (this compound) Pheromone Binding Protein (PBP) Pheromone Binding Protein (PBP) Pheromone (this compound)->Pheromone Binding Protein (PBP) Binding in sensillar lymph Pheromone-PBP Complex Pheromone-PBP Complex Pheromone Binding Protein (PBP)->Pheromone-PBP Complex Odorant Receptor (OR) + Orco Odorant Receptor (OR) + Orco Pheromone-PBP Complex->Odorant Receptor (OR) + Orco Pheromone release and OR activation Ionotropic Pathway Ionotropic Pathway Odorant Receptor (OR) + Orco->Ionotropic Pathway Direct ion channel gating Metabotropic Pathway (G-protein coupled) Metabotropic Pathway (G-protein coupled) Odorant Receptor (OR) + Orco->Metabotropic Pathway (G-protein coupled) G-protein activation Cation Influx (Na+, Ca2+) Cation Influx (Na+, Ca2+) Ionotropic Pathway->Cation Influx (Na+, Ca2+) Second Messengers (IP3, DAG) Second Messengers (IP3, DAG) Metabotropic Pathway (G-protein coupled)->Second Messengers (IP3, DAG) Depolarization Depolarization Cation Influx (Na+, Ca2+)->Depolarization Second Messengers (IP3, DAG)->Cation Influx (Na+, Ca2+) Action Potential Firing Action Potential Firing Depolarization->Action Potential Firing Signal to Antennal Lobe Signal to Antennal Lobe Action Potential Firing->Signal to Antennal Lobe

Pheromone Reception Signaling Pathway

Upon entering the sensillum lymph, the hydrophobic this compound molecule is bound by a Pheromone Binding Protein (PBP).[5] This complex transports the pheromone to the dendritic membrane of an olfactory sensory neuron, where it interacts with a specific Odorant Receptor (OR) complexed with the co-receptor Orco.[6][7] This interaction can trigger either a rapid ionotropic response, where the OR-Orco complex itself functions as an ion channel, or a slower metabotropic cascade involving G-proteins and the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] Both pathways ultimately lead to a depolarization of the neuronal membrane and the generation of action potentials, which transmit the olfactory signal to the brain.[9]

Conclusion

This compound isomers represent a fascinating class of natural products with significant roles in chemical ecology. Their primary function as highly specific insect sex pheromones makes them valuable targets for the development of environmentally friendly pest management strategies. Furthermore, their presence in plant volatiles suggests broader ecological roles. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of these compounds, while the illustrated pathways offer insights into their biosynthesis and mode of action. Further research is needed to expand the quantitative data on their distribution in a wider range of species and to fully elucidate the intricacies of their signaling pathways, which could open new avenues for drug development and biotechnology.

References

The Core of Attraction: An In-depth Technical Guide to the Biosynthesis of Octadecadienol in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones, the chemical messengers governing a vast array of behaviors, represent a cornerstone of chemical ecology. Among these, long-chain unsaturated alcohols, such as octadecadienol, play a pivotal role in the reproductive success of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). Understanding the intricate biosynthetic pathways that lead to the production of these specific molecules is not only of fundamental scientific interest but also holds immense potential for the development of novel, species-specific, and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in insects, detailing the key enzymatic players, their mechanisms of action, and the experimental methodologies employed to elucidate this fascinating biological process.

The Central Biosynthetic Pathway: From Fatty Acid Precursor to Pheromone

The biosynthesis of this compound, an 18-carbon alcohol with two double bonds, originates from the primary fatty acid metabolism and involves a conserved yet highly specific series of enzymatic reactions. The general pathway can be delineated into three principal stages: fatty acid synthesis, desaturation, and reduction.

Fatty Acid Synthesis: Building the Carbon Backbone

The journey begins with the ubiquitous fatty acid synthesis machinery. Acetyl-CoA, the fundamental building block, is converted to the 16-carbon saturated fatty acid, palmitoyl-CoA, and subsequently elongated to the 18-carbon stearoyl-CoA by fatty acid synthase (FAS) complexes.[1] These saturated fatty acyl-CoAs serve as the primary precursors for a multitude of fatty acid-derived compounds, including pheromones.

Desaturation: Introducing Unsaturation with Precision

The defining structural feature of this compound is the presence and specific configuration of its two double bonds. This is achieved through the action of a class of enzymes known as fatty acyl-CoA desaturases (FADs) . These enzymes are membrane-bound and introduce double bonds at specific positions in the fatty acyl chain.[2][3]

The formation of a di-unsaturated 18-carbon chain typically involves the sequential action of two different desaturases or a single desaturase with dual specificity. A common route involves an initial desaturation to form a monounsaturated C18 fatty acyl-CoA, followed by a second desaturation event. For instance, in the Egyptian cotton leafworm, Spodoptera littoralis, a Δ11-desaturase has been identified that produces (Z)-11-octadecenoic acid from stearic acid.[3] Subsequently, a Δ9-desaturase can act on a mono-unsaturated substrate to introduce a second double bond, leading to the formation of a conjugated diene, such as (Z,E)-9,11-octadecadienoic acid.[3] The precise positioning and stereochemistry (Z or E) of the double bonds are critical for the biological activity of the final pheromone molecule and are dictated by the specific desaturases present in a given insect species.

Reduction: The Final Transformation to an Alcohol

The final step in the biosynthesis of this compound is the reduction of the di-unsaturated fatty acyl-CoA to its corresponding alcohol. This conversion is catalyzed by fatty acyl-CoA reductases (FARs) . These enzymes utilize reducing equivalents, typically from NADPH, to carry out the two-step reduction of the thioester group to a primary alcohol.[4][5] The substrate specificity of the FAR is crucial in determining the final pheromone component produced. While some FARs exhibit broad substrate specificity, others are highly specific for particular chain lengths and degrees of unsaturation.[5]

The following diagram illustrates the core biosynthetic pathway of this compound:

Octadecadienol_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Reduction Acetyl-CoA Acetyl-CoA Stearoyl-CoA Stearoyl-CoA Acetyl-CoA->Stearoyl-CoA Fatty Acid Synthase (FAS) Mono-unsaturated C18-acyl-CoA Mono-unsaturated C18-acyl-CoA Stearoyl-CoA->Mono-unsaturated C18-acyl-CoA Desaturase 1 (e.g., Δ11-desaturase) Di-unsaturated C18-acyl-CoA Di-unsaturated C18-acyl-CoA Mono-unsaturated C18-acyl-CoA->Di-unsaturated C18-acyl-CoA Desaturase 2 (e.g., Δ9-desaturase) This compound This compound Di-unsaturated C18-acyl-CoA->this compound Fatty Acyl-CoA Reductase (FAR)

Core biosynthetic pathway of this compound in insects.

Quantitative Data

While extensive research has been conducted on the functional characterization of the enzymes involved in pheromone biosynthesis, comprehensive quantitative data, particularly enzyme kinetics, for the specific enzymes in the this compound pathway remains relatively sparse in the literature. The following tables summarize the available quantitative information, primarily focusing on product ratios from functional assays, which provide insights into enzyme specificity.

Table 1: Product Ratios of a Functionally Characterized Δ9-Desaturase from Spodoptera littoralis

Substrate(s)ProductRatioReference
Myristic acid + (E)-11-tetradecenoic acid(Z,E)-9,11-tetradecadienoic acidMajor product[3]
Myristic acid(Z)-9-tetradecenoic acidMinor product[3]

Table 2: Product Ratios of a Functionally Characterized Δ11-Desaturase from Spodoptera littoralis

SubstrateProduct(s)RatioReference
Palmitic acid(Z)-11-hexadecenoic acid60%[3]
Stearic acid(Z)-11-octadecenoic acid31%[3]
Myristic acid(Z)-11-tetradecenoic acid4%[3]
Myristic acid(E)-11-tetradecenoic acid5%[3]

Note: The ratios for the Δ11-desaturase are relative proportions of the different unsaturated products formed when the enzyme was expressed in yeast.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the core experimental protocols frequently employed in this field of research.

Cloning and Functional Analysis of Desaturase and Reductase Genes

A critical step in understanding the biosynthetic pathway is the identification and functional characterization of the key enzymes.

Objective: To isolate the candidate desaturase and reductase genes and confirm their enzymatic activity.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of the target insect species. This is followed by reverse transcription to synthesize complementary DNA (cDNA).

  • Gene Cloning: Degenerate primers, designed based on conserved regions of known desaturase or reductase genes from other insects, are used to amplify a fragment of the target gene via Polymerase Chain Reaction (PCR). The full-length gene is then obtained using Rapid Amplification of cDNA Ends (RACE-PCR).

  • Heterologous Expression: The full-length cDNA of the candidate gene is cloned into a yeast expression vector (e.g., pYES2 for Saccharomyces cerevisiae).[6] The recombinant plasmid is then transformed into a suitable yeast strain.

  • Functional Assay:

    • The transformed yeast culture is supplemented with a potential fatty acid precursor (e.g., stearic acid for an 18-carbon pheromone).

    • After a period of incubation, the fatty acids are extracted from the yeast cells.

    • The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) for analysis.

  • Product Identification: The FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the enzymatic reaction.[7][8] The retention times and mass spectra of the products are compared with those of authentic standards to confirm their identity and stereochemistry.

The following diagram illustrates the experimental workflow for the functional analysis of a candidate biosynthetic enzyme:

Experimental_Workflow Insect Pheromone Gland Insect Pheromone Gland RNA Extraction RNA Extraction Insect Pheromone Gland->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Cloning (PCR, RACE) Gene Cloning (PCR, RACE) cDNA Synthesis->Gene Cloning (PCR, RACE) Heterologous Expression in Yeast Heterologous Expression in Yeast Gene Cloning (PCR, RACE)->Heterologous Expression in Yeast Yeast Culture Yeast Culture Heterologous Expression in Yeast->Yeast Culture Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Precursor->Yeast Culture Fatty Acid Extraction Fatty Acid Extraction Yeast Culture->Fatty Acid Extraction Derivatization to FAMEs Derivatization to FAMEs Fatty Acid Extraction->Derivatization to FAMEs GC-MS Analysis GC-MS Analysis Derivatization to FAMEs->GC-MS Analysis Product Identification Product Identification GC-MS Analysis->Product Identification

Workflow for enzyme functional analysis.
Analysis of Pheromone Components by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it indispensable for pheromone research.

Objective: To identify and quantify the components of an insect's pheromone blend.

Methodology:

  • Sample Preparation: Pheromone glands are excised from calling female insects and extracted with a suitable organic solvent (e.g., hexane).

  • Gas Chromatography (GC): The extract is injected into a gas chromatograph. The different components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used for the separation of fatty acid derivatives.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: The retention time of each peak in the chromatogram and its corresponding mass spectrum are compared with those of synthetic standards to confirm the identity of each pheromone component. Quantification is typically achieved by comparing the peak area of a component with that of an internal standard of a known concentration.

Conclusion

The biosynthesis of this compound in insects is a highly regulated and specific pathway that transforms simple fatty acid precursors into potent chemical signals. The key enzymatic players—fatty acid synthases, desaturases, and reductases—work in a coordinated fashion to produce the precise molecular structure required for biological activity. While the general framework of this pathway is well-established, further research is needed to elucidate the specific enzymes involved in the biosynthesis of the vast diversity of this compound isomers found in nature and to gather more comprehensive quantitative data on their enzymatic properties. A deeper understanding of these biosynthetic pathways will undoubtedly pave the way for the development of innovative and sustainable approaches to pest management, leveraging the power of chemical communication for a greener future.

References

Stereochemistry's Decisive Role in the Biological Activity of Octadecadienols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological function. This principle is profoundly evident in the activity of octadecadienols, a class of fatty alcohols with significant potential in drug development. This technical guide provides an in-depth exploration of how the stereoisomerism of octadecadienols dictates their interaction with biological systems, influencing their efficacy as signaling molecules and therapeutic agents. We will delve into the quantitative differences in activity between stereoisomers, detail the experimental protocols necessary to assess these activities, and visualize the key signaling pathways involved.

The Influence of Stereoisomerism on Biological Activity

Octadecadienols, C18H34O, are long-chain fatty alcohols containing two double bonds. The geometry of these double bonds (cis or trans, denoted as Z or E) and the presence of chiral centers give rise to a variety of stereoisomers. Each of these isomers can exhibit remarkably different biological activities. For instance, one enantiomer of a chiral octadecadienol might be a potent agonist for a specific receptor, while its mirror image could be inactive or even act as an antagonist. Similarly, diastereomers, which are stereoisomers that are not mirror images, can have entirely distinct pharmacological profiles.

This stereoselectivity arises from the highly specific nature of interactions between small molecules and their biological targets, such as enzymes and receptors. The binding pockets of these proteins are themselves chiral, creating a "lock and key" or "hand in glove" relationship where only a molecule with the correct three-dimensional shape can bind effectively and elicit a biological response.

Quantitative Analysis of Stereoisomer Activity

The differential activity of stereoisomers is not merely a qualitative phenomenon; it can be quantified to reveal significant differences in potency and efficacy. The following tables summarize the quantitative data on the biological activity of various this compound derivatives, highlighting the impact of stereochemistry.

Compound/IsomerTargetActivity TypeIC50 / EC50 (µM)Reference
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acidSoybean LipoxygenaseInhibitionPotent[1]
(9Z,11E)-13-oxo-9,11-octadecadienoic acidSoybean LipoxygenaseInhibitionMore potent than the hydroxy analog[1]
(10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl esterTPA-induced inflammationInhibition43% inhibition at 500 µg[1]
Racemic 9-(Z,E)-HODEPPARγAgonistCytotoxic at 67.5 and 101.2 µM[2]
9(R)-(Z,E)-HODEPPARγAgonistNo cytotoxicity[2]
9(S)-(Z,E)-HODEPPARγAgonistNo cytotoxicity[2]
12(R)-(Z,E)-HODEPPARγAgonistMarkedly different from (S) form[2]
12(S)-(Z,E)-HODEPPARγAgonistMarkedly different from (R) form[2]
13(R)-(Z,E)-HODEPPARγAgonistMarkedly different from (S) form[2]
13(S)-(Z,E)-HODEPPARγAgonistMarkedly different from (R) form[2]

Note: HODE (hydroxyoctadecadienoic acid) is a closely related oxidized derivative of octadecadienoic acid and serves as a valuable proxy for understanding the stereochemical influence on the activity of octadecadienols.

Key Signaling Pathways Modulated by this compound Derivatives

Derivatives of octadecadienoic acid, the parent fatty acid of octadecadienols, are known to modulate several key signaling pathways implicated in inflammation, cell proliferation, and metabolism. Understanding these pathways is crucial for the rational design of drugs targeting these processes.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound Isomer This compound Isomer GPCR GPCR/Receptor This compound Isomer->GPCR LOX LOX This compound Isomer->LOX COX COX This compound Isomer->COX PPARγ PPARγ This compound Isomer->PPARγ Direct Activation PLC PLC GPCR->PLC PI3K PI3K GPCR->PI3K MAPK MAPK PLC->MAPK Akt Akt PI3K->Akt Prostaglandins/\nLeukotrienes Prostaglandins/ Leukotrienes LOX->Prostaglandins/\nLeukotrienes COX->Prostaglandins/\nLeukotrienes IκB IκB Akt->IκB Inhibits MAPK->IκB Inhibits NF-κB_inactive NF-κB IκB->NF-κB_inactive Sequesters NF-κB_active NF-κB NF-κB_inactive->NF-κB_active Translocates Gene Expression Gene Expression (Inflammation, Proliferation) Prostaglandins/\nLeukotrienes->Gene Expression Modulates NF-κB_active->Gene Expression PPARγ->Gene Expression

Caption: Overview of signaling pathways modulated by this compound isomers.

Experimental Protocols

Precise and reproducible experimental protocols are fundamental to the study of this compound stereoisomers. The following sections provide detailed methodologies for key experiments.

Chiral Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers and diastereomers of octadecadienols is a prerequisite for studying their individual biological activities. Chiral HPLC is the most common and effective method for this purpose.

Chiral_HPLC_Workflow Start Start Sample_Prep Sample Preparation: Dissolve this compound mixture in appropriate solvent (e.g., hexane/isopropanol). Start->Sample_Prep Column_Selection Chiral Stationary Phase (CSP) Selection: Choose a suitable chiral column (e.g., polysaccharide-based like Chiralcel OD-H). Sample_Prep->Column_Selection Mobile_Phase Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase (e.g., n-hexane:isopropanol, 90:10 v/v). Column_Selection->Mobile_Phase HPLC_System HPLC System Setup: Set flow rate (e.g., 1.0 mL/min), column temperature, and detector wavelength. Mobile_Phase->HPLC_System Injection Sample Injection: Inject a defined volume of the sample onto the HPLC column. HPLC_System->Injection Separation Chromatographic Separation: Enantiomers/diastereomers are separated based on differential interactions with the CSP. Injection->Separation Detection Detection: Monitor the eluent using a UV detector or other suitable detector. Separation->Detection Data_Analysis Data Analysis: Identify and quantify the separated isomers based on retention times and peak areas. Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for chiral HPLC separation of this compound isomers.

In Vitro Anti-inflammatory Activity Assay: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway, a key regulator of inflammation, in response to treatment with this compound isomers.

Materials:

  • HeLa or other suitable cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound isomers dissolved in a suitable vehicle (e.g., DMSO).

  • TNF-α or other inflammatory stimulus.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the NF-κB luciferase reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound isomers for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include appropriate controls (vehicle control, stimulus-only control).

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulus-only control.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of this compound isomers to inhibit the activity of COX enzymes, which are critical in the inflammatory pathway.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl).

  • This compound isomers.

  • COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).

Protocol:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and various concentrations of the this compound isomers. Include a known COX inhibitor as a positive control and a vehicle control.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time.

  • Detection: Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the this compound isomers. Determine the IC50 value, which is the concentration of the isomer that causes 50% inhibition of the enzyme activity.

Conclusion

The stereochemistry of octadecadienols is not a subtle molecular detail but a commanding factor that dictates their biological activity. For researchers and drug development professionals, a thorough understanding of the distinct properties of each stereoisomer is paramount. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide offer a comprehensive framework for investigating and harnessing the therapeutic potential of specific this compound stereoisomers. As the field of stereoselective synthesis and analysis continues to advance, the ability to design and develop drugs with precisely defined three-dimensional structures will undoubtedly lead to safer and more effective therapies.

References

The Emergence of Octadecadienol: A Technical Guide to its Discovery and Role as a Pheromone Precursor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect chemical communication is primarily orchestrated by pheromones, chemical signals that elicit specific behavioral or physiological responses in conspecifics. Among the vast array of pheromonal compounds, long-chain unsaturated alcohols and their derivatives play a pivotal role, particularly in the mating rituals of Lepidoptera. This technical guide delves into the discovery and elucidation of octadecadienol as a crucial precursor in the biosynthesis of sex pheromones, with a specific focus on the (3Z,13Z) isomer and its derivatives, which are key attractants for numerous clearwing moth species (family Sesiidae). This guide will provide a comprehensive overview of the biosynthetic pathways, detailed experimental protocols for identification and characterization, and quantitative data on pheromone composition, offering valuable insights for researchers in chemical ecology, pest management, and drug development.

The Discovery of (3Z,13Z)-Octadecadienol Derivatives as Pheromones

The identification of (3Z,13Z)-octadecadien-1-ol and its corresponding acetate, (3Z,13Z)-octadecadienyl acetate, as potent sex attractants for clearwing moths marked a significant advancement in the understanding of pheromone communication in the Sesiidae family. Initial investigations in the late 20th century, employing a combination of field trapping with synthetic lures and subsequent chemical analysis of female pheromone glands, led to the isolation and identification of these C18 dienes. These compounds were found to be the largest pheromone molecules isolated from a lepidopteran species at the time.

Quantitative Analysis of Pheromone Gland Composition

The precise blend of pheromone components is often crucial for species-specific communication. Quantitative analysis of pheromone gland extracts from various clearwing moth species has revealed the relative abundance of (3Z,13Z)-octadecadien-1-ol and its acetate, along with other minor components. These analyses are typically performed using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electroantennographic detection (GC-EAD).

Table 1: Pheromone Composition in Gland Extracts of Selected Synanthedon Species

Species(3Z,13Z)-octadecadienyl acetate (Z3,Z13-18:OAc)(E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc)(Z,Z)-3,13-octadecadien-1-ol (Z3,Z13-18:OH)Other ComponentsRatio (Z3,Z13:E3,Z13)Reference
Synanthedon myopaeformisMajor ComponentMinor ComponentMinor Component(2E,13Z)-octadecadienyl acetate-[1]
Synanthedon bicingulata~60%~40%Minor Component(Z)-13-octadecenyl acetate, (E,Z)-2,13-octadecadienyl acetate, (E,Z)-3,13-octadecadien-1-ol4:6[2]
Synanthedon haitangvora~50%Minor ComponentMinor Component(E,Z)-2,13-octadecadienyl acetate (~50%), various C16 and C18 acetates and alcohols-[1]

Table 2: Field Trapping Bioassays with Synthetic Pheromone Blends

SpeciesLure CompositionTrap Catch (Mean no. of males)LocationReference
Synanthedon bicingulata4.3:5.7 blend of E3,Z13-18:OAc and Z3,Z13-18:OAc13.2 ± 2.2 (in bucket traps)Not Specified[3]
Synanthedon exitiosa (Peachtree Borer)92% pure (Z,Z)-3,13-octadecadien-1-ol acetate93-100% reduction in trap catch in permeated plotsNot Specified[4]
Synanthedon pictipes (Lesser Peachtree Borer)92% pure (Z,Z)-3,13-octadecadien-1-ol acetate75-95% reduction in trap catch in permeated plotsNot Specified[4]

Biosynthetic Pathway of (3Z,13Z)-Octadecadienyl Acetate

The biosynthesis of (3Z,13Z)-octadecadienyl acetate originates from common fatty acid metabolism. The pathway involves a series of enzymatic reactions including desaturation, chain elongation (or shortening), reduction, and acetylation. While the complete pathway for this specific pheromone is still an active area of research, a putative pathway can be constructed based on known enzymatic functions in other lepidopteran species.

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Functional Group Modification Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Acetyl-CoA->Palmitoyl-CoA (16:0) Fatty Acid Synthase Stearoyl-CoA (18:0) Stearoyl-CoA (18:0) Palmitoyl-CoA (16:0)->Stearoyl-CoA (18:0) Elongase Oleoyl-CoA (Z9-18:1) Oleoyl-CoA (Z9-18:1) Stearoyl-CoA (18:0)->Oleoyl-CoA (Z9-18:1) Δ9-Desaturase Linoleoyl-CoA (Z9,Z12-18:2) Linoleoyl-CoA (Z9,Z12-18:2) Oleoyl-CoA (Z9-18:1)->Linoleoyl-CoA (Z9,Z12-18:2) Δ12-Desaturase Z3,Z13-Octadecadienoyl-CoA Z3,Z13-Octadecadienoyl-CoA Linoleoyl-CoA (Z9,Z12-18:2)->Z3,Z13-Octadecadienoyl-CoA Hypothetical Δ3 & Δ13 Desaturases/ Isomerases Z3,Z13-Octadecadien-1-ol Z3,Z13-Octadecadien-1-ol Z3,Z13-Octadecadienoyl-CoA->Z3,Z13-Octadecadien-1-ol Fatty Acyl-CoA Reductase (FAR) Z3,Z13-Octadecadienyl Acetate Z3,Z13-Octadecadienyl Acetate Z3,Z13-Octadecadien-1-ol->Z3,Z13-Octadecadienyl Acetate Acetyltransferase (ATF)

Caption: Proposed biosynthetic pathway of (3Z,13Z)-octadecadienyl acetate.

Experimental Protocols

The identification and characterization of this compound-derived pheromones and their biosynthetic enzymes involve a multi-step experimental workflow.

Experimental_Workflow cluster_extraction Pheromone Extraction and Analysis cluster_molecular Gene Discovery and Functional Characterization cluster_validation Behavioral Validation A Pheromone Gland Extraction B Gas Chromatography- Electroantennographic Detection (GC-EAD) A->B C Gas Chromatography- Mass Spectrometry (GC-MS) B->C D Structure Elucidation and Synthesis C->D I Field Trapping Bioassays D->I E Pheromone Gland Transcriptome Sequencing F Candidate Gene Identification (Desaturases, Reductases) E->F G Heterologous Expression in Yeast or Insect Cells F->G H Enzyme Activity Assays G->H

Caption: Experimental workflow for pheromone discovery and characterization.

Pheromone Gland Extraction and Analysis

Objective: To extract and identify the chemical components of the female sex pheromone.

Protocol:

  • Pheromone Gland Excision: Female moths are typically used during their peak calling (pheromone-releasing) period. The ovipositor, containing the pheromone gland, is excised.

  • Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane, for a period ranging from 30 minutes to several hours.

  • Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over a male moth's antenna. Electrical signals from the antenna are recorded, and peaks in the EAD trace that correspond to peaks in the FID trace indicate biologically active compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the chemical structure of the active compounds, the extract is analyzed by GC-MS. The mass spectrum of each active peak is compared to libraries of known compounds and to the spectra of synthetic standards.[3][5] The GC is often equipped with a non-polar column (e.g., HP-5ms), and the oven temperature is programmed to separate the components effectively. A typical program might start at 35°C, ramp to 290°C, and hold for a period.[3] The mass spectrometer is operated in electron impact mode (e.g., at 70 eV).[3]

  • Structure Confirmation: The final identification is confirmed by comparing the retention times and mass spectra of the natural products with those of authentic, chemically synthesized standards.

Gene Discovery and Functional Characterization

Objective: To identify and characterize the enzymes responsible for pheromone biosynthesis.

Protocol:

  • Transcriptome Analysis: RNA is extracted from the pheromone glands and sequenced to generate a transcriptome. This provides a snapshot of all the genes being expressed in the gland.[6]

  • Candidate Gene Identification: The transcriptome is searched for sequences with homology to known fatty acid desaturases, fatty acyl-CoA reductases, and acetyltransferases from other insects.[6]

  • Heterologous Expression: Candidate genes are cloned into an expression vector and introduced into a host organism, such as the yeast Saccharomyces cerevisiae or insect cell lines (e.g., Sf9).[7]

  • Functional Assays: The transformed host cells are cultured and supplied with a potential fatty acid precursor (e.g., palmitic acid, stearic acid). The metabolites produced by the cells are then extracted and analyzed by GC-MS to determine if the expressed enzyme can convert the precursor into the expected pheromone intermediate.[7]

Conclusion

The discovery of this compound and its derivatives as key pheromone components in clearwing moths has significantly advanced our understanding of insect chemical communication. The integration of analytical chemistry, molecular biology, and behavioral ecology has provided a comprehensive picture of the biosynthesis and function of these important semiochemicals. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further unravel the complexities of pheromone biosynthesis and to develop novel, environmentally benign pest management strategies. Furthermore, the elucidation of these biosynthetic pathways and the characterization of the involved enzymes may provide novel targets for the development of specific inhibitors, opening new avenues for drug development in the context of agricultural and public health.

References

The Octadecanoid Pathway: A Core Signaling System in Plant Defense and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "octadecadienol" refers to a class of 18-carbon fatty alcohols with two double bonds, their specific role as primary signaling molecules in plants is not extensively documented in current research. However, the broader "octadecanoid pathway" is a well-established and critical signaling cascade in plants, originating from the 18-carbon polyunsaturated fatty acid, α-linolenic acid. This pathway is responsible for the biosynthesis of a class of potent lipid-derived signaling molecules known as jasmonates, which are central to plant defense against herbivores and pathogens, as well as regulating various aspects of growth and development.[1][2] This guide provides a comprehensive overview of the octadecanoid pathway, its key signaling molecules, their biological roles, and the experimental methodologies used to study them. The primary focus will be on the two major signaling molecules of this pathway: jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA).

Biosynthesis of Octadecanoids

The biosynthesis of jasmonates begins in the chloroplasts and is completed in the peroxisomes. The process is initiated by the release of α-linolenic acid from chloroplast membranes in response to various stimuli, such as wounding or pathogen attack.[3]

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): α-linolenic acid is oxygenated by 13-LOX to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4]

  • Allene Oxide Synthase (AOS): 13-HPOT is then converted to an unstable allene oxide.[4]

  • Allene Oxide Cyclase (AOC): The allene oxide is cyclized to form 12-oxo-phytodienoic acid (OPDA).[4]

  • OPDA Reductase (OPR3): OPDA is transported to the peroxisome and is reduced by OPR3.[4]

  • β-oxidation: The product of the OPR3 reaction undergoes three cycles of β-oxidation to yield jasmonic acid (JA).[3]

dot digraph "Octadecanoid Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "Octadecanoid Biosynthesis Pathway"

Plant Signaling Pathways

The octadecanoid pathway gives rise to at least two distinct signaling branches, one mediated by jasmonic acid and its derivatives (collectively known as jasmonates), and another mediated by OPDA.

Jasmonate (JA) Signaling

The bioactive form of jasmonate is jasmonoyl-isoleucine (JA-Ile). The core of the JA signaling pathway is the COI1-JAZ-MYC module.[5][6]

  • Perception: In the presence of JA-Ile, the F-box protein CORONATINE INSENSITIVE 1 (COI1) forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) proteins.[5]

  • Signal Transduction: This complex formation targets the JAZ proteins for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[7]

  • Transcriptional Activation: The degradation of JAZ repressors releases the transcription factor MYC2 and other related transcription factors, which then activate the expression of a wide range of jasmonate-responsive genes, including those involved in defense.[6]

dot digraph "Jasmonate (JA) Signaling Pathway" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "JA Signaling Pathway"

12-oxo-phytodienoic Acid (OPDA) Signaling

OPDA can also act as a signaling molecule independently of its conversion to JA. This pathway is less well understood but is known to be largely independent of the COI1 receptor.[1][8] OPDA signaling is involved in regulating a distinct set of genes, often related to stress responses and development.[1][9] It is suggested that OPDA may exert its signaling function through its electrophilic properties, potentially modifying target proteins.[8]

dot digraph "OPDA Signaling Pathway" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#4285F4"];

} caption: "OPDA Signaling Pathway"

Quantitative Data

The levels of octadecanoid signaling molecules and the expression of their target genes are tightly regulated in response to various stimuli. The following tables summarize representative quantitative data from studies on Arabidopsis thaliana and tomato.

Table 1: Jasmonate Concentrations in Response to Wounding

Plant SpeciesTissueTreatmentJasmonic Acid (JA) Concentration (pmol/g FW)Reference
Solanum lycopersicum (Tomato)LeavesUnwounded (Control)12 ± 1[10]
Solanum lycopersicum (Tomato)LeavesWounded (1 hour)262 ± 41[10]
Solanum lycopersicum (Tomato)LeavesWounded (3 hours)151 ± 26[10]
Arabidopsis thalianaRosette LeavesUnwounded (Control)~5[11]
Arabidopsis thalianaWounded LeavesWounded (5 min)~50[11]
Arabidopsis thalianaSystemic LeavesWounded (5 min)~50[11]

Table 2: Fold Change in Defense Gene Expression in Response to Jasmonate Treatment

Plant SpeciesGeneTreatmentFold Change vs. ControlReference
Arabidopsis thalianaAtVSPMethyl JasmonateStrong Induction[12]
Arabidopsis thalianaDHS1Methyl JasmonateStrong Induction[12]
Arabidopsis thalianaPAL1Methyl JasmonateStrong Induction[12]
Arabidopsis thalianaGSTMethyl JasmonateNo Induction[12]
Rhododendron simsiiRsLOX100 µM Methyl Jasmonate (4h)~12[13]
Rhododendron simsiiRsAOS100 µM Methyl Jasmonate (4h)~10[13]

Experimental Protocols

Protocol 1: Extraction and Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from methodologies for phytohormone analysis.[14][15][16]

1. Sample Preparation: a. Harvest plant tissue (e.g., 50-100 mg of leaf material) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction: a. To the frozen powder, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol in water with 0.1% formic acid). b. Add a known amount of a labeled internal standard (e.g., d6-JA) for accurate quantification. c. Vortex thoroughly and incubate at 4°C for 30 minutes with shaking. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Collect the supernatant.

3. Purification (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-polar solvent to remove interfering compounds. d. Elute the jasmonates with a suitable solvent (e.g., 80% methanol).

4. LC-MS/MS Analysis: a. Dry the eluate under a stream of nitrogen or in a vacuum concentrator. b. Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile with 0.1% formic acid). c. Inject the sample into an LC-MS/MS system equipped with a reverse-phase column (e.g., C18). d. Use a gradient elution profile with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). e. Detect and quantify the jasmonates using a mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and the internal standard.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol is based on standard molecular biology techniques for gene expression analysis.[17][18][19]

1. RNA Extraction: a. Harvest plant tissue and flash-freeze in liquid nitrogen. b. Extract total RNA using a commercial kit (e.g., NucleoSpin RNA plant kit) or a TRIzol-based method, following the manufacturer's instructions. c. Treat the RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MuLV Reverse Transcriptase) and an oligo(dT) primer.

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing: cDNA template, gene-specific forward and reverse primers, a fluorescent dye (e.g., SYBR Green), and Taq DNA polymerase. b. Perform the qPCR in a real-time PCR cycler using a typical three-step cycling protocol: i. Initial denaturation (e.g., 95°C for 5 minutes). ii. 40 cycles of:

  • Denaturation (e.g., 95°C for 20 seconds).
  • Annealing (e.g., 60°C for 30 seconds).
  • Extension (e.g., 72°C for 30 seconds). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product. d. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to a stably expressed reference gene (e.g., ACTIN or UBIQUITIN).

Protocol 3: Herbivore and Pathogen Bioassays

These are generalized protocols for assessing plant defense.[20][21][22]

Herbivore Bioassay (e.g., with Trichoplusia ni on Arabidopsis): a. Grow plants to the desired developmental stage (e.g., 4-5 weeks old). b. Place one or more larvae on the leaves of each plant. c. Monitor larval growth and feeding damage over several days. d. Quantify plant resistance by measuring larval weight gain and/or the amount of leaf area consumed.

Pathogen Bioassay (e.g., with Pseudomonas syringae on Arabidopsis): a. Culture the bacterial pathogen to the desired density (e.g., OD600 = 0.2). b. Infiltrate a bacterial suspension into the leaves of the plants using a needleless syringe. c. Keep the plants at high humidity for the first 24 hours to facilitate infection. d. Monitor the development of disease symptoms (e.g., chlorosis, necrosis) over 3-5 days. e. Quantify disease severity by measuring the lesion size or by determining the bacterial titer in the infected leaves.

Conclusion

The octadecanoid pathway is a fundamental signaling system in plants, orchestrating a wide array of responses to both biotic and abiotic stresses, as well as regulating key developmental processes. While the specific roles of octadecadienols remain to be fully elucidated, the major products of this pathway, jasmonic acid and 12-oxo-phytodienoic acid, act as potent signaling molecules. The interplay between the JA-Ile/COI1-dependent and the OPDA/COI1-independent signaling pathways provides a sophisticated mechanism for fine-tuning plant responses to a complex and ever-changing environment. The experimental approaches detailed in this guide provide a robust framework for further dissecting the intricacies of this vital signaling network. A deeper understanding of the octadecanoid pathway holds significant promise for the development of novel strategies to enhance crop resilience and for the discovery of new bioactive compounds for pharmaceutical applications.

References

An In-Depth Technical Guide to Octadecadienol Derivatives from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienol derivatives, a class of unsaturated fatty alcohols, are garnering significant attention within the scientific community for their diverse and potent biological activities. Found in a variety of natural extracts, these C18 compounds with two double bonds exhibit promising antimicrobial, anti-inflammatory, and insecticidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their natural sources, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Extraction

This compound derivatives have been identified in a range of plant species. Notable examples include 2-Methyl-Z,Z-3,13-octadecadienol and 2-methyl-E,E-3,13-octadecadienol.

Table 1: Natural Sources of this compound Derivatives

CompoundNatural Source(s)
2-Methyl-Z,Z-3,13-octadecadienolLagenaria breviflora, Ailanthus glandulosa, Epilobium angustifolium, Castor Oil, Mangifera indica
2-methyl-E,E-3,13-octadecadienolLagenaria breviflora
Methyl 5,12-octadecadienoateMichelia champaca
Ethyl 9cis,11trans-octadecadienoateMichelia champaca
Experimental Protocol: Extraction of 2-methyl-E,E-3,13-octadecadienol from Lagenaria breviflora Fruit

This protocol describes a typical methanol-based extraction method for obtaining this compound derivatives from plant material.

Materials:

  • Dried and powdered fruit of Lagenaria breviflora

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Obtain and prepare the plant material by drying and grinding the fruit of Lagenaria breviflora into a fine powder.

  • Subject the powdered material to methanol extraction.[1]

  • The resulting extract is then concentrated using a rotary evaporator to yield a crude extract.

  • The chemical composition of the extract is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system to identify and quantify the presence of 2-methyl-E,E-3,13-octadecadienol and other constituents.[1]

G Start Dried & Powdered Lagenaria breviflora fruit MethanolExtraction Methanol Extraction Start->MethanolExtraction Concentration Concentration (Rotary Evaporator) MethanolExtraction->Concentration GCMS GC-MS Analysis Concentration->GCMS End Identification of 2-methyl-E,E-3,13-octadecadienol GCMS->End

Extraction workflow for 2-methyl-E,E-3,13-octadecadienol.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities. The following tables summarize the available quantitative data for these effects.

Larvicidal and Pupicidal Activity

Octadecadienoate derivatives isolated from Michelia champaca have shown significant larvicidal and pupicidal activity against the dengue vector, Aedes albopictus.

Table 2: Larvicidal and Pupicidal Activity of Octadecadienoate Derivatives against Aedes albopictus

DerivativeActivityLC50 (ppm)LC90 (ppm)
Ethyl acetate extractive (containing methyl 5,12-octadecadienoate and ethyl 9cis,11trans-octadecadienoate)Larvicidal0.988036.0491
Ethyl acetate extractivePupicidal>100 (100% mortality at 200 ppm)-

Data from a study on Michelia champaca seed extract.[2]

Experimental Protocol: Larvicidal Bioassay

This protocol is a standard method for assessing the larvicidal activity of natural compounds against mosquito larvae.

Materials:

  • Third instar larvae of Aedes albopictus

  • Test compound (octadecadienoate derivative)

  • Distilled water

  • Disposable cups

  • Powdered food for larvae

  • Pipettes

Procedure:

  • Prepare a stock solution of the test substance. If the substance is not water-soluble, a suitable solvent like DMSO can be used, ensuring the final concentration in the assay does not exceed a non-toxic level (e.g., 1%).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested (e.g., 15.62, 31.25, 62.5, 125, 250, and 500 ppm).[3]

  • For each concentration, prepare triplicate disposable cups containing 10 mL of distilled water.[3]

  • Add 10 third instar larvae to each cup.[3]

  • Add a small amount of powdered food to each cup.[3]

  • Add the prescribed concentration of the test substance to each cup.[3]

  • Prepare a negative control group containing distilled water (and solvent if used) and larvae, but no test substance.

  • Incubate the cups under controlled conditions (e.g., 25-28°C).

  • Record larval mortality after 24 and 48 hours of exposure.[3]

  • Calculate the LC50 and LC90 values using appropriate statistical software (e.g., Polo plus).[3]

G Start Prepare Stock Solution of Test Compound SerialDilution Serial Dilutions Start->SerialDilution AddCompound Add Test Compound (Various Concentrations) SerialDilution->AddCompound SetupAssay Set up Triplicate Cups (Water, Larvae, Food) SetupAssay->AddCompound Incubation Incubate (24-48 hours) AddCompound->Incubation RecordMortality Record Mortality Incubation->RecordMortality CalculateLC Calculate LC50/LC90 RecordMortality->CalculateLC

Workflow for Larvicidal Bioassay.
Antimicrobial and Anti-inflammatory Activities

While several this compound derivatives have been reported to possess antimicrobial and anti-inflammatory properties, there is a notable lack of specific quantitative data such as Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values in the currently available literature. One study on a crude extract of Sargassum vulgare, which contains 9,12-octadecadienoyl chloride, reported an MIC value of 250 μg/ml against a multi-drug resistant bacterial strain.[3] However, data for the pure this compound derivatives is needed for a more precise understanding of their potency. Similarly, while the anti-inflammatory potential is suggested, quantitative measures of this activity, for instance, through the inhibition of cyclooxygenase (COX) enzymes or nitric oxide (NO) production, are not yet well-documented for specific this compound derivatives.

Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under investigation. However, based on the activities of structurally related fatty acid derivatives, it is plausible that they may influence key inflammatory pathways.

Potential Anti-inflammatory Signaling Pathways

Many natural compounds with anti-inflammatory properties are known to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines and mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces MAPK_nuc->Gene Induces LPS LPS (Inflammatory Stimulus) LPS->Receptor This compound This compound Derivative This compound->IKK Potential Inhibition This compound->MAPKKK Potential Inhibition

Hypothesized anti-inflammatory signaling pathways.

NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. It is hypothesized that this compound derivatives may inhibit this pathway, potentially by targeting the IKK complex.

MAPK Pathway: The MAPK cascade is another critical pathway in the inflammatory response. It involves a series of protein kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. Activated MAPKs can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of inflammatory mediators. This compound derivatives could potentially interfere with this cascade at various levels.

Further research is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound derivatives to fully understand their therapeutic potential.

Conclusion and Future Directions

This compound derivatives from natural extracts represent a promising class of bioactive compounds with demonstrated insecticidal and potential antimicrobial and anti-inflammatory activities. This guide has summarized the current knowledge, highlighting the need for more extensive quantitative biological data and mechanistic studies. Future research should focus on:

  • Isolation and characterization of novel this compound derivatives from a wider range of natural sources.

  • Comprehensive quantitative evaluation of their antimicrobial (MIC values) and anti-inflammatory (IC50 values for key enzymes and mediators) activities.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Preclinical and clinical investigations to assess their therapeutic potential for various diseases.

By addressing these research gaps, the full potential of this compound derivatives as lead compounds for the development of new pharmaceuticals can be realized.

References

Spectroscopic Data for the Identification of Octadecadienol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of octadecadienol isomers. Octadecadienols, C18H34O, are long-chain fatty alcohols with two double bonds, the positions and configurations of which give rise to a multitude of isomers with potentially distinct biological activities. Accurate isomer identification is therefore critical in fields ranging from pheromone research to drug development. This document outlines the key spectroscopic data and experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying this compound isomers. Separation is typically achieved after derivatization of the alcohol to its more volatile fatty acid methyl ester (FAME) or other suitable derivatives. The retention times on a gas chromatograph provide initial differentiation, while the mass spectrum offers structural information for identification.

Experimental Protocol: GC-MS Analysis of this compound Isomers as Fatty Acid Methyl Esters (FAMEs)
  • Derivatization to FAMEs:

    • Sample Preparation: Dissolve the this compound sample (typically 1-10 mg) in a suitable solvent such as a toluene-methanol mixture.

    • Transesterification: Add a solution of sodium methoxide in methanol and heat the mixture (e.g., at 50°C for 10 minutes) to convert the alcohol to its corresponding methyl ether, which can then be analyzed, or more commonly, oxidize the alcohol to the corresponding carboxylic acid followed by esterification. A common method for the latter is to use a reagent like Jones' reagent followed by acid-catalyzed esterification with methanol and a catalyst like sulfuric acid or boron trifluoride-methanol complex.

    • Extraction: After the reaction, neutralize the mixture and extract the FAMEs with a non-polar solvent like hexane.

    • Purification: Wash the organic layer with water to remove any residual reagents and dry it over an anhydrous salt like sodium sulfate. The solvent is then evaporated, and the sample is redissolved in a small volume of hexane for GC-MS analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: A GC system equipped with a capillary column is essential. Highly polar columns, such as those with cyanopropyl stationary phases (e.g., CP-Sil 88, BPX70), are effective for separating positional and geometric isomers of FAMEs.

    • Injection: Inject a small volume (e.g., 1 µL) of the FAME solution into the GC inlet, which is typically heated to a high temperature (e.g., 250°C) to ensure rapid volatilization.

    • Carrier Gas: Helium is a commonly used carrier gas.

    • Oven Temperature Program: A temperature gradient is crucial for separating a mixture of isomers. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

    • Mass Spectrometer: The GC is coupled to a mass spectrometer, which is typically operated in electron ionization (EI) mode.

    • Data Acquisition: The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions of the eluting compounds.

Data Presentation: Mass Spectral Fragmentation of this compound Isomers

The mass spectra of this compound isomers, particularly after derivatization, can provide clues to the double bond positions. While the molecular ion peak (M+) will be the same for all isomers, the fragmentation patterns can differ. To definitively locate the double bonds, further derivatization to form adducts (e.g., with dimethyl disulfide - DMDS) across the double bonds is often employed. The fragmentation of these adducts in the mass spectrometer will be specific to the original double bond positions.

DerivativeKey Fragmentation Ions (m/z)Interpretation
Fatty Acid Methyl Ester (FAME)M+ (molecular ion)Confirms the molecular weight of the ester.
[M-31]+ or [M-OCH3]+Loss of the methoxy group.
[M-74]+McLafferty rearrangement for saturated FAMEs, can be indicative in polyunsaturated FAMEs.
Dimethyl Disulfide (DMDS) AdductFragments from cleavage between the two CH3S-substituted carbonsPinpoints the location of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, making it invaluable for distinguishing between isomers. Both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Analysis of this compound Isomers
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified this compound isomer (typically 5-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

  • NMR Spectrometer and Data Acquisition:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spectra.

    • Acquire both ¹H and ¹³C NMR spectra.

    • For complex spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to assign signals and elucidate the full structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts for this compound Isomers

The chemical shifts (δ) and coupling constants (J) in NMR spectra are highly sensitive to the geometry (cis/trans) and position of the double bonds.

¹H NMR:

  • Olefinic Protons (-CH=CH-): These protons typically resonate in the range of 5.0-6.5 ppm. The chemical shifts and coupling constants can distinguish between cis and trans isomers. Protons on a trans double bond generally have larger coupling constants (J ≈ 12-18 Hz) compared to those on a cis double bond (J ≈ 6-12 Hz).[1] For conjugated systems, the "inner" protons are typically deshielded and appear at a higher chemical shift compared to the "outer" protons.[1][2]

  • Allylic Protons (-CH₂-CH=CH-): These protons are found in the region of 2.0-2.8 ppm.

  • Hydroxymethyl Protons (-CH₂-OH): The protons on the carbon bearing the hydroxyl group typically appear around 3.6 ppm.

¹³C NMR:

  • Olefinic Carbons (-C=C-): These carbons resonate in the range of 120-140 ppm. The chemical shifts can provide information about the substitution pattern and geometry of the double bonds.

  • Hydroxymethyl Carbon (-C-OH): The carbon attached to the hydroxyl group typically appears around 60-65 ppm.

Isomer Type¹H NMR Chemical Shift (ppm) - Olefinic Protons¹³C NMR Chemical Shift (ppm) - Olefinic Carbons
Non-conjugated, cis~5.3-5.4~128-130
Non-conjugated, trans~5.4-5.5~129-131
Conjugated, cis,trans~5.3-6.4~125-135
Conjugated, trans,trans~5.5-6.1~130-133

Note: These are approximate ranges and can vary depending on the specific isomer and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For this compound isomers, it is particularly useful for confirming the presence of the hydroxyl group and for distinguishing between cis and trans double bonds.

Experimental Protocol: FTIR Analysis of this compound Isomers
  • Sample Preparation:

    • The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet.

  • FTIR Spectrometer and Data Acquisition:

    • An FTIR spectrometer is used to record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum is first collected and then subtracted from the sample spectrum.

Data Presentation: Characteristic FTIR Absorption Bands for this compound Isomers
Functional GroupCharacteristic Absorption Band (cm⁻¹)Interpretation
O-H stretch (alcohol)3200-3600 (broad)Presence of the hydroxyl group.
C-H stretch (alkene, =C-H)3000-3100Presence of C-H bonds on the double bond.
C-H stretch (alkane, -C-H)2850-3000Presence of saturated C-H bonds in the alkyl chain.
C=C stretch (alkene)1640-1680Presence of the carbon-carbon double bond. The intensity is often weak for symmetrical trans isomers.
C-H bend (out-of-plane, trans C=C)960-980 (strong)Indicates the presence of a trans double bond.
C-H bend (out-of-plane, cis C=C)675-730 (broad, medium)Indicates the presence of a cis double bond.
C-O stretch (alcohol)1000-1260Presence of the carbon-oxygen single bond.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for the identification of this compound isomers.

Experimental_Workflow Sample This compound Isomer Mixture Derivatization Derivatization (e.g., to FAMEs) Sample->Derivatization Chemical Reaction NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Derivatization->GCMS Separation Separation of Isomers GCMS->Separation Retention Time Identification Structural Identification GCMS->Identification Mass Spectrum NMR->Identification Chemical Shifts, Coupling Constants FTIR->Identification Functional Groups, cis/trans Geometry

Caption: Overall experimental workflow for the separation and identification of this compound isomers.

Decision_Tree Start Spectroscopic Data Analysis FTIR_check FTIR: O-H stretch (3200-3600 cm⁻¹)? Start->FTIR_check Is_Alcohol Compound is an alcohol FTIR_check->Is_Alcohol Yes trans_check FTIR: Strong peak at ~970 cm⁻¹? Is_trans Contains trans double bond(s) trans_check->Is_trans Yes Is_cis Contains cis double bond(s) trans_check->Is_cis No NMR_coupling ¹H NMR: Olefinic J coupling constant? trans_geom Trans geometry confirmed (J ≈ 12-18 Hz) NMR_coupling->trans_geom Large cis_geom Cis geometry confirmed (J ≈ 6-12 Hz) NMR_coupling->cis_geom Small GCMS_position GC-MS of DMDS adducts? Positional_Isomer Determine double bond positions GCMS_position->Positional_Isomer Fragmentation analysis Is_Alcohol->trans_check Is_trans->NMR_coupling Is_cis->NMR_coupling trans_geom->GCMS_position cis_geom->GCMS_position Final_ID Final Isomer Identification Positional_Isomer->Final_ID

Caption: Decision tree for this compound isomer identification based on spectroscopic data.

References

The Silent Language of Scent: A Technical Guide to Fatty Alcohols in Insect Communication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect communication, chemical signals reign supreme. Among the vast arsenal of semiochemicals, fatty alcohols represent a significant and widespread class of pheromones, critical for behaviors such as mating, aggregation, and marking. These long-chain aliphatic alcohols, derived from fatty acid metabolism, are often the key components in species-specific pheromone blends, particularly in the order Lepidoptera (moths and butterflies) but also in Hymenoptera (bees and wasps), Coleoptera (beetles), and Diptera (flies).[1][2][3][4] Understanding the biosynthesis, chemical diversity, and perception of these molecules is paramount for developing novel and environmentally benign pest management strategies, as well as for broader applications in chemical ecology and drug development. This technical guide provides an in-depth review of the role of fatty alcohols in insect communication, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical and neurological pathways.

Data Presentation: Fatty Alcohol Pheromone Components

The following table summarizes a selection of fatty alcohol pheromones and their precursors identified in various insect species. This data highlights the diversity in chain length, saturation, and stereochemistry that contributes to the specificity of these chemical signals.

Insect SpeciesOrder: FamilyFatty Alcohol Component(s)Role/Notes
Bombyx mori (Silkworm Moth)Lepidoptera: Bombycidae(E,Z)-10,12-hexadecadien-1-ol (Bombykol)First identified insect pheromone.[1]
Ostrinia nubilalis (European Corn Borer)Lepidoptera: Crambidae(Z)-11-tetradecen-1-olPrecursor to the acetate pheromone component. Two distinct pheromone races (E and Z) exist, with the alcohol being a key intermediate.
Spodoptera littoralis (Cotton Leafworm)Lepidoptera: Noctuidae(Z,E)-9,11-tetradecadien-1-olPrecursor to the main acetate pheromone component.
Heliothis virescens (Tobacco Budworm)Lepidoptera: Noctuidae(Z)-11-hexadecen-1-ol, (Z)-9-tetradecen-1-olPrecursors to the aldehyde pheromone components.[2][5]
Agrotis segetum (Turnip Moth)Lepidoptera: Noctuidae(Z)-5-decen-1-ol, (Z)-7-dodecen-1-ol, (Z)-9-tetradecen-1-olPrecursors to the corresponding acetate esters that form the pheromone blend.
Bombus lapidariusHymenoptera: ApidaeHexadecanol, (Z)-9-hexadecenolMajor components of the male marking pheromones.
Bombus terrestrisHymenoptera: ApidaeHexadecanol, octadecenol, octadecatrienolComponents of the male marking pheromones.
Bombus lucorumHymenoptera: ApidaeFatty alcohols with chain lengths of 18-26 carbonsComponents of male marking pheromones.[1]
Rhynchophorus ferrugineus (Red Palm Weevil)Coleoptera: Curculionidae4-methyl-5-nonanol (Ferrugineol)Aggregation pheromone.[3]
Apis mellifera (Honeybee)Hymenoptera: Apidae11-eicosen-1-olComponent of the alarm pheromone from the sting apparatus.[4]

Biosynthesis of Fatty Alcohol Pheromones

The biosynthesis of fatty alcohol pheromones is a specialized branch of the fatty acid metabolic pathway, primarily occurring in the pheromone glands of insects.[2][5] The process begins with de novo fatty acid synthesis, followed by a series of modifications including desaturation and chain-shortening, and culminates in the reduction of a fatty acyl-CoA to a fatty alcohol. This final, critical step is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[2][5]

fatty_alcohol_biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fas Fatty Acid Synthase (FAS) malonyl_coa->fas saturated_acyl_coa Saturated Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) fas->saturated_acyl_coa desaturase Acyl-CoA Desaturase saturated_acyl_coa->desaturase chain_shortening Chain Shortening (β-oxidation) saturated_acyl_coa->chain_shortening unsaturated_acyl_coa Unsaturated Acyl-CoA desaturase->unsaturated_acyl_coa unsaturated_acyl_coa->chain_shortening modified_acyl_coa Modified Acyl-CoA (Specific chain length & saturation) chain_shortening->modified_acyl_coa far Fatty Acyl-CoA Reductase (FAR) modified_acyl_coa->far fatty_alcohol Fatty Alcohol (Pheromone or Precursor) far->fatty_alcohol oxidase Oxidase fatty_alcohol->oxidase acetyltransferase Acetyltransferase fatty_alcohol->acetyltransferase aldehyde Fatty Aldehyde oxidase->aldehyde acetate_ester Acetate Ester acetyltransferase->acetate_ester

Biosynthesis of fatty alcohol pheromones.

Experimental Protocols

Pheromone Extraction

a) Solvent Extraction of Pheromone Glands: This method is suitable for identifying the total pheromone content within the gland.

  • Dissection: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully excise the pheromone gland (typically located at the terminal abdominal segments in female moths).

  • Extraction: Immediately place the excised gland into a small vial containing a minimal amount of a high-purity non-polar solvent (e.g., 50-100 µL of hexane or dichloromethane).

  • Incubation: Allow the extraction to proceed for a period ranging from a few minutes to several hours at room temperature.

  • Filtration and Concentration: Remove the glandular tissue. If necessary, filter the extract through a small plug of glass wool. The extract can be concentrated under a gentle stream of nitrogen if required.

  • Storage: Store the extract at -20°C or lower in a sealed vial until analysis.

b) Headspace Collection (Volatiles Trapping): This method is used to collect the pheromones that are actually released by the insect, providing a more accurate representation of the emitted signal.

  • Apparatus Setup: Place the insect(s) (e.g., calling female moths) in a clean glass chamber.

  • Airflow: Pass a purified and humidified airstream over the insects at a controlled flow rate (e.g., 100-500 mL/min).

  • Trapping: The air exiting the chamber is passed through an adsorbent trap (e.g., a glass tube packed with Porapak Q or Tenax TA) to capture the volatile compounds.

  • Elution: After the collection period (typically several hours), the trapped volatiles are eluted from the adsorbent with a small volume of a suitable solvent (e.g., hexane or diethyl ether).

  • Analysis: The resulting solution is then concentrated and analyzed by GC-MS.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation, identification, and quantification of fatty alcohol pheromones.

  • Sample Preparation: Pheromone extracts are typically analyzed directly. For improved chromatographic performance and mass spectral identification, fatty alcohols can be derivatized to their acetate esters by reacting the extract with acetyl chloride or acetic anhydride in the presence of a catalyst.[6]

  • Gas Chromatography:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5, or DB-WAX) is commonly used.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 60-80°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) at a rate of 5-15°C/min.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization at 70 eV is standard.

    • Detection: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.

  • Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards.

    • Quantification: An internal standard is added to the sample before extraction or analysis to allow for accurate quantification.

Bioassay: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile stimuli, thereby identifying biologically active compounds.

  • Antenna Preparation:

    • Anesthetize the insect and carefully excise an antenna at its base.

    • Mount the antenna between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the base. Conductive gel or saline-filled glass capillaries are used to ensure good electrical contact.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A puff of air containing a known concentration of the test compound is injected into the continuous airstream for a short duration (e.g., 0.5-1 second).

  • Signal Recording:

    • The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded using specialized software.

  • Data Analysis:

    • The amplitude of the EAG response is measured in millivolts (mV).

    • Responses to test compounds are often normalized relative to the response to a standard compound.

experimental_workflow insect Insect (e.g., Calling Female Moth) extraction Pheromone Extraction insect->extraction gland_extraction Gland Extraction (Solvent) extraction->gland_extraction headspace Headspace Collection (Volatiles Trapping) extraction->headspace extract Pheromone Extract gland_extraction->extract headspace->extract gc_ms GC-MS Analysis extract->gc_ms identification Identification (Mass Spectra, Retention Time) gc_ms->identification quantification Quantification (Internal Standard) gc_ms->quantification bioassay Bioassay identification->bioassay quantification->bioassay eag Electroantennography (EAG) bioassay->eag behavioral Behavioral Assays (Wind Tunnel) bioassay->behavioral results Biologically Active Pheromone Components eag->results behavioral->results

Experimental workflow for pheromone identification.

Olfactory Signaling Pathway for Fatty Alcohols

The perception of fatty alcohol pheromones begins at the insect's antennae, which are covered in sensory hairs called sensilla.[7] Volatile pheromone molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by Odorant Binding Proteins (OBPs). The OBP-pheromone complex then interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are unique in that they form a heteromeric complex, typically consisting of a variable, ligand-binding OR subunit and a highly conserved co-receptor subunit (Orco).[7][8] The binding of the pheromone to the specific OR subunit is thought to trigger a conformational change that opens the ion channel formed by the OR-Orco complex, leading to an influx of cations and depolarization of the neuron.[8][9] This depolarization generates an action potential that travels along the axon of the OSN to the antennal lobe of the insect's brain for further processing. While this ionotropic mechanism is well-supported, there is also evidence for the involvement of metabotropic G-protein coupled signaling pathways in pheromone perception, which may modulate the sensitivity and dynamics of the response.[10]

olfactory_pathway cluster_sensillum Sensillum pheromone Fatty Alcohol Pheromone obp Odorant Binding Protein (OBP) pheromone->obp Binds in Sensillar Lymph obp_pheromone OBP-Pheromone Complex obp->obp_pheromone orx ORx (Pheromone Receptor) obp_pheromone->orx Pheromone Binding orco Orco ion_channel orco->ion_channel orx->ion_channel depolarization Depolarization ion_channel->depolarization Cation Influx osn Olfactory Sensory Neuron Dendrite action_potential Action Potential depolarization->action_potential brain To Antennal Lobe of Brain action_potential->brain

Olfactory signal transduction pathway.

Conclusion

Fatty alcohols are a cornerstone of chemical communication in a multitude of insect species. Their biosynthesis from common fatty acid precursors, followed by specific enzymatic modifications, gives rise to a vast array of chemical signals that mediate critical behaviors. The detailed methodologies for their extraction, identification, and bioassay, primarily centered around GC-MS and EAG, provide a robust framework for their study. Furthermore, the elucidation of the olfactory signaling pathways involved in their perception offers exciting avenues for the development of novel pest management strategies. By targeting these highly specific communication channels, it is possible to create environmentally safe and highly effective methods for monitoring and controlling insect populations, thereby contributing to global food security and the reduction of pesticide use. This guide serves as a comprehensive resource for researchers and professionals seeking to delve into this fascinating and impactful field of chemical ecology.

References

Unraveling the Antimicrobial Potential of 2-Methyl-Z,Z-3,13-octadecadienol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

2-Methyl-Z,Z-3,13-octadecadienol, a long-chain unsaturated fatty alcohol, has been identified as a constituent in various plant extracts.[1][2][3][4][5] Its presence in botanicals with traditionally recognized medicinal properties has led to scientific interest in its potential biological activities. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the antimicrobial properties of this specific molecule. While the compound is associated with plant extracts exhibiting antimicrobial effects, it is crucial to note that studies focusing on the purified 2-Methyl-Z,Z-3,13-octadecadienol are scarce in publicly available scientific literature. Consequently, this document summarizes the existing indirect evidence and outlines the necessary future research directions to fully elucidate its antimicrobial potential.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₉H₃₆O
Molecular Weight 280.5 g/mol
IUPAC Name (3Z,13Z)-2-methyloctadeca-3,13-dien-1-ol
CAS Number 519002-96-1
Class Terpenoid derivative

Current State of Research on Antimicrobial Properties

Currently, there is a notable lack of direct evidence and quantitative data from studies conducted on purified 2-Methyl-Z,Z-3,13-octadecadienol to definitively establish its antimicrobial spectrum and potency. The compound has been identified as a component in the extracts of several plants, including Mangifera indica (mango) stem bark, which has shown antimicrobial properties.[5] However, these studies evaluate the activity of the entire plant extract, making it impossible to attribute the observed effects to this single molecule.

The existing literature suggests that various long-chain fatty alcohols and terpenoids possess antimicrobial capabilities. Their proposed mechanism of action often involves the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. It is hypothesized that 2-Methyl-Z,Z-3,13-octadecadienol may operate through a similar mechanism, though this remains to be experimentally verified.

Due to the absence of specific studies on the isolated compound, quantitative data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi are not available.

Proposed Experimental Workflow for Antimicrobial Evaluation

To address the current knowledge gap, a systematic investigation into the antimicrobial properties of 2-Methyl-Z,Z-3,13-octadecadienol is required. The following workflow outlines a potential experimental approach.

experimental_workflow Proposed Experimental Workflow for Antimicrobial Evaluation cluster_extraction Isolation and Purification cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_mechanism Mechanism of Action Studies plant_material Plant Material Collection (e.g., Mangifera indica) extraction Solvent Extraction (e.g., Hexane, Ethanol) plant_material->extraction fractionation Chromatographic Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Isolation of Pure Compound fractionation->isolation characterization Structural Characterization (NMR, MS) isolation->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination disk_diffusion Disk Diffusion Assay mic_determination->disk_diffusion membrane_permeability Cell Membrane Permeability Assay mic_determination->membrane_permeability biofilm_inhibition Biofilm Inhibition Assay membrane_permeability->biofilm_inhibition molecular_docking Molecular Docking Studies biofilm_inhibition->molecular_docking

Proposed experimental workflow for antimicrobial evaluation.

Detailed Methodologies for Key Experiments

While specific experimental protocols for 2-Methyl-Z,Z-3,13-octadecadienol are not available, the following are generalized, standard methods that would be applicable for its evaluation.

Isolation and Purification of 2-Methyl-Z,Z-3,13-octadecadienol
  • Plant Material and Extraction: Dried and powdered plant material (e.g., stem bark of Mangifera indica) would be subjected to sequential solvent extraction using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

  • Chromatographic Separation: The crude extract showing the most promising preliminary antimicrobial activity would be subjected to column chromatography over silica gel. The column would be eluted with a gradient of n-hexane and ethyl acetate. Fractions would be collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest would be pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure 2-Methyl-Z,Z-3,13-octadecadienol.

  • Structural Elucidation: The structure of the purified compound would be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing
  • Microorganisms: A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger), would be used.

  • Broth Microdilution Method for MIC Determination: This method would be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the purified compound would be prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of each microorganism would be added to the wells. The plates would be incubated at the appropriate temperature and duration. The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: Following the MIC determination, an aliquot from the wells showing no visible growth would be subcultured onto agar plates. The plates would be incubated, and the MBC would be determined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Signaling Pathway of Antimicrobial Action

As the precise mechanism of action for 2-Methyl-Z,Z-3,13-octadecadienol is unknown, a diagram illustrating a hypothetical signaling pathway is presented below. This is based on the common mechanisms of action for other long-chain fatty alcohols and terpenoids.

hypothetical_pathway Hypothetical Mechanism of Antimicrobial Action compound 2-Methyl-Z,Z-3,13-octadecadienol cell_membrane Microbial Cell Membrane compound->cell_membrane Interaction membrane_disruption Membrane Disruption cell_membrane->membrane_disruption ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage macromolecule_leakage Leakage of Cellular Components (Nucleic Acids, Proteins) membrane_disruption->macromolecule_leakage atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Cell Death atp_depletion->cell_death macromolecule_leakage->cell_death

Hypothetical mechanism of antimicrobial action.

Conclusion and Future Directions

2-Methyl-Z,Z-3,13-octadecadienol is a naturally occurring compound found in plants that are known to possess antimicrobial properties. However, a significant research gap exists regarding the specific antimicrobial activity of the purified compound. Future research should focus on the isolation and purification of 2-Methyl-Z,Z-3,13-octadecadienol, followed by a comprehensive evaluation of its antimicrobial spectrum and potency using standardized methodologies. Elucidating its mechanism of action will be critical in determining its potential as a lead compound for the development of novel antimicrobial agents. The workflows and methodologies outlined in this guide provide a framework for such future investigations.

References

Occurrence of Octadecadienoic Acid Isomers in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and biological significance of octadecadienoic acid (18:2) isomers in human tissues. Octadecadienoic acids, a class of polyunsaturated fatty acids, exist in numerous isomeric forms depending on the position and geometry of their double bonds. These isomers, originating from both dietary sources and endogenous metabolism, are not merely structural components of cell membranes but also active signaling molecules implicated in a range of physiological and pathological processes. This document summarizes the quantitative distribution of these isomers in human tissues, details the experimental protocols for their analysis, and illustrates their involvement in key signaling pathways.

Quantitative Distribution of Octadecadienoic Acid Isomers in Human Tissues

The distribution and concentration of octadecadienoic acid isomers vary significantly among different human tissues and even within different lipid classes of the same tissue. This variation reflects dietary intake, tissue-specific metabolism, and the selective incorporation of these fatty acids into complex lipids. The following table summarizes quantitative data on the percentage of various octadecadienoic acid isomers relative to total fatty acids in several human tissues.

TissueIsomer(s)Percentage of Total Fatty AcidsReference(s)
Adipose Tissue trans-18:2 isomers0.4%[1]
trans-Octadecenoate (18:1) isomers4.0%[1]
Kidney trans-18:2 isomersNot specified, but present[1]
Brain trans-18:2 isomers0.0%[1]
Heart trans-18:2 isomersNot specified, but present[1]
trans-18:1 isomers in PhospholipidsSubstantially lower than in Triglycerides[2]
trans-18:1 isomers in TriglyceridesCorrelates with dietary intake[2]
Liver trans-18:2 isomersNot specified, but present[1]
trans-18:1 isomers in PhospholipidsSubstantially lower than in Triglycerides[2]
trans-18:1 isomers in TriglyceridesCorrelates with dietary intake[2]
Erythrocytes (Red Blood Cells) Total trans-18:2 isomers (CHD cases)Mean not specified, but higher than controls[3]
Total trans-18:2 isomers (Controls)Mean not specified[3]
9c,12t-18:2 (CHD cases)Significantly higher than controls[3]
9t,12c-18:2 (CHD cases vs. controls)No significant difference[3]
9t,12t-18:2 (CHD cases vs. controls)No significant difference[3]
Total trans-18:1 and trans-18:2 isomers0.37%[4]
Plasma trans-18:1 isomers in PhospholipidsSubstantially lower than in Triglycerides[2]
trans-18:1 isomers in TriglyceridesCorrelates with dietary intake[2]

Experimental Protocols

The accurate identification and quantification of octadecadienoic acid isomers in complex biological matrices present a significant analytical challenge due to their structural similarity. The following sections outline the key methodologies employed in the analysis of these isomers in human tissues.

Lipid Extraction

The initial step in the analysis of fatty acid isomers from human tissues is the extraction of total lipids. A widely used and effective method is a modification of the Bligh-Dyer method.

Protocol: Modified Bligh-Dyer Lipid Extraction

  • Homogenization: Homogenize a known weight of tissue in a chloroform:methanol (1:2, v/v) mixture.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v) to induce phase separation.

  • Lipid Collection: Centrifuge the mixture to separate the layers. The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -20°C or lower under an inert atmosphere to prevent oxidation.

An alternative method gaining traction due to the reduced toxicity of the solvents involves the use of methyl tert-butyl ether (MTBE).[5]

Isomer Separation and Quantification

Following lipid extraction, the fatty acids are typically converted to their fatty acid methyl esters (FAMEs) for analysis by gas chromatography. For conjugated linoleic acid (CLA) isomers and other specific isomers, further separation techniques are often necessary.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Acid-Catalyzed Methylation: A common and robust method involves heating the lipid extract with a reagent such as 14% boron trifluoride in methanol or methanolic HCl.[6] This process transesterifies fatty acids from glycerolipids and esterifies free fatty acids to FAMEs.

2. Gas Chromatography (GC)

  • Capillary Columns: High-resolution separation of FAME isomers is achieved using long, polar capillary columns. Columns such as those with cyanopropyl siloxane stationary phases (e.g., SP-2560) are effective in separating positional and geometric isomers of octadecadienoic acid.[1][7]

  • Temperature Programming: A programmed temperature gradient is employed to ensure the elution and separation of a wide range of FAMEs.[7]

  • Detection: Flame ionization detection (FID) is commonly used for quantification, while mass spectrometry (MS) provides structural information for isomer identification.

3. Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

  • Principle: This technique separates fatty acid derivatives based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.

  • Application: Ag+-HPLC is particularly powerful for separating cis and trans isomers, as well as positional isomers that may co-elute in GC.[8] It can be used as a standalone technique or as a fractionation step prior to GC analysis.

4. Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

  • Enhanced Resolution: For highly complex mixtures, GCxGC offers superior separation power by coupling two different GC columns with orthogonal separation mechanisms.[8] For instance, a polar ionic liquid column can be coupled with a mid-polar column to resolve a wide array of isomers.[8]

Signaling Pathways and Biological Activities

Octadecadienoic acid isomers are not inert molecules; they are precursors to and participants in various signaling pathways that regulate inflammation, metabolism, and cell growth.

Conjugated Linoleic Acid (CLA) Isomers

The two most studied CLA isomers, cis-9,trans-11 (rumenic acid) and trans-10,cis-12, exhibit distinct biological effects. These effects are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression.

CLA_Signaling c9t11 cis-9,trans-11 CLA PPARg PPARγ c9t11->PPARg Activates InsulinResistance Insulin Resistance c9t11->InsulinResistance t10c12 trans-10,cis-12 CLA t10c12->PPARg Activates PPARa PPARα t10c12->PPARa Activates BodyFatReduction Body Fat Reduction t10c12->BodyFatReduction t10c12->InsulinResistance AntiCarcinogenic Anti-carcinogenic Effects PPARg->AntiCarcinogenic LipidMetabolism Altered Blood Lipids PPARa->LipidMetabolism

Caption: Signaling pathways of major conjugated linoleic acid (CLA) isomers.

The cis-9,trans-11 isomer is primarily associated with anti-carcinogenic effects, while the trans-10,cis-12 isomer is known to reduce body fat.[9] However, both isomers have been implicated in inducing insulin resistance in humans.[9] Their activation of PPARs leads to downstream changes in the expression of genes involved in lipid metabolism and inflammation.

Oxidized Linoleic Acid Metabolites (OXLAMs) and Inflammatory Signaling

Linoleic acid (9Z,12Z-octadecadienoic acid) is the precursor to a family of oxidized metabolites, including hydroxy-octadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs). These OXLAMs are potent signaling molecules in inflammatory pathways. For instance, 8-oxo-9-octadecenoic acid has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades.[10]

OXLAM_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Mediators Inflammatory Mediators LPS Lipopolysaccharide (LPS) JNK p-JNK LPS->JNK ERK p-ERK LPS->ERK pIκB p-IκBα LPS->pIκB p50 p-p50 LPS->p50 OOA 8-oxo-9-octadecenoic acid OOA->JNK OOA->ERK OOA->pIκB OOA->p50 iNOS_COX2 iNOS & COX-2 JNK->iNOS_COX2 ERK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines pIκB->Cytokines p50->Cytokines

Caption: Inhibition of pro-inflammatory signaling by an OXLAM.

As illustrated, 8-oxo-9-octadecenoic acid can suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway (JNK and ERK) and the Nuclear Factor-kappa B (NF-κB) pathway (IκBα and p50).[10] This leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines.[10]

Experimental Workflow

The following diagram provides a generalized workflow for the analysis of octadecadienoic acid isomers in human tissue samples.

Experimental_Workflow Start Human Tissue Sample LipidExtraction Total Lipid Extraction (e.g., Bligh-Dyer) Start->LipidExtraction Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) LipidExtraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GC Gas Chromatography (GC-FID/MS) Analysis->GC Primary Analysis HPLC Ag+-HPLC Analysis->HPLC Isomer Separation GCxGC GCxGC-MS Analysis->GCxGC High-Resolution Analysis DataProcessing Data Processing and Quantification GC->DataProcessing HPLC->DataProcessing GCxGC->DataProcessing End Isomer Profile and Biological Interpretation DataProcessing->End

Caption: General experimental workflow for isomer analysis.

This workflow highlights the critical steps from sample acquisition to data interpretation, emphasizing the various analytical techniques that can be employed depending on the specific research question and the complexity of the isomer mixture.

References

Methodological & Application

Application Note: GC-MS Protocol for the Analysis of Octadecadienol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecadienols are 18-carbon fatty alcohols containing two double bonds. The specific location and geometry (cis/trans) of these double bonds result in numerous isomers with distinct biological activities. Accurate identification and quantification of these isomers are crucial in fields ranging from pheromone research to pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, due to the low volatility and high polarity of fatty alcohols, a derivatization step is essential to convert them into more volatile species suitable for GC analysis. This protocol details a robust GC-MS method for the analysis of octadecadienol isomers following trimethylsilyl (TMS) derivatization.

Principle

The method involves two key stages. First, the hydroxyl group of the this compound isomers is chemically modified through a silylation reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which significantly increases the volatility and thermal stability of the analyte.[1][2]

Second, the derivatized sample is injected into the GC-MS system. In the gas chromatograph, the derivatized isomers are separated based on their differential partitioning between a stationary phase (a high-polarity cyanopropyl column is recommended for isomer separation) and a mobile phase (an inert carrier gas like helium).[3][4][5] Generally, on polar columns, trans isomers tend to elute earlier than their corresponding cis isomers.[3] Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in structural elucidation and confirmation of the isomer's identity. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be employed to target specific fragment ions characteristic of the derivatized octadecadienols.[4][6]

Experimental Protocol

Materials and Reagents
  • This compound isomer standards

  • Sample containing this compound isomers

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Hexane (GC grade)

  • Internal Standard (e.g., Heptadecanol)

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas evaporator

Sample Preparation and Derivatization
  • Sample Preparation : Accurately weigh or measure the sample containing this compound isomers into a clean glass vial. If the sample is in a complex matrix, an appropriate lipid extraction (e.g., Folch or Bligh-Dyer method) should be performed first.

  • Drying : Evaporate the solvent from the sample to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they interfere with the derivatization reaction.

  • Internal Standard : Add a known amount of internal standard (e.g., Heptadecanol) to the dried sample.

  • Derivatization : Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction : Tightly cap the vial and heat at 70-75°C for 45-60 minutes to ensure complete derivatization.[2]

  • Final Preparation : Cool the vial to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with hexane prior to injection.

GC-MS Workflow Diagram

GCMS_Workflow start Sample Collection (Containing this compound Isomers) extraction Lipid Extraction (If required) start->extraction drying Solvent Evaporation (Under Nitrogen) extraction->drying derivatization TMS Derivatization (BSTFA, 70°C) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation (Polar Capillary Column) injection->separation ionization Mass Spectrometry (EI Ionization & Fragmentation) separation->ionization detection Data Acquisition (Scan or SIM mode) ionization->detection analysis Data Analysis (Peak Integration, Library Search) detection->analysis end Isomer Identification & Quantification analysis->end

Caption: Experimental workflow for GC-MS analysis of this compound isomers.

Data and Parameters

GC-MS Instrumentation and Conditions

The successful separation of geometric and positional isomers of this compound requires a high-polarity capillary column and a precise temperature program.

ParameterRecommended Setting
Gas Chromatograph Agilent, Shimadzu, PerkinElmer, or equivalent
Column Highly polar column, e.g., SP-2560, CP-Sil 88, or BPX70 (70-100% cyanopropyl polysiloxane phase). Dimensions: 60-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness.[3][4][5]
Carrier Gas Helium, constant flow rate of 0.7-1.2 mL/min.[3]
Injection Volume 1 µL
Inlet Temperature 250 - 260°C
Injection Mode Splitless or Split (e.g., 20:1 ratio)
Oven Program Initial: 100°C, hold for 2 min. Ramp 1: 10°C/min to 175°C. Ramp 2: 1-2°C/min to 210°C. Ramp 3: 20°C/min to 240°C, hold for 10 min. (Note: Program must be optimized for specific column and isomers).[3][6]
Mass Spectrometer Quadrupole, Ion Trap, or TOF
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Transfer Line Temp 260 - 280°C
Acquisition Mode Full Scan (m/z 50-500) for identification. Selected Ion Monitoring (SIM) for quantification.[4][6]
Expected Mass Spectral Data

The TMS derivative of this compound (C18H34O) has a molecular formula of C21H42OSi and a molecular weight of 338.6 g/mol . The molecular ion peak [M]+ at m/z 338 may be weak or absent. Key diagnostic fragments for TMS-derivatized alcohols are often observed.

Ion DescriptionExpected m/zNotes
[M]+ 338Molecular ion. Often has low abundance in EI.
[M-15]+ 323Loss of a methyl group (•CH3) from the TMS moiety. This is a very common and often prominent fragment for TMS derivatives.
[M-CnHn]+ VariableFragmentation of the alkyl chain. The pattern of these losses can sometimes give clues about the double bond positions, though this is often difficult to interpret.
[CH2=O-Si(CH3)3]+ 103Resulting from alpha-cleavage adjacent to the oxygen atom. A strong indicator of a primary TMS-ether.
[Si(CH3)3]+ 73The trimethylsilyl cation. A base peak or very abundant peak in the spectra of nearly all TMS derivatives.
[(CH3)2Si=OH]+ 75Resulting from McLafferty-type rearrangement.

Note: Retention times are highly dependent on the specific GC column and temperature program. The values above are for illustrative purposes. It is mandatory to run authentic standards for each isomer to confirm retention times and fragmentation patterns on your specific system.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound isomers using GC-MS. The critical step of trimethylsilylation converts the non-volatile alcohols into derivatives suitable for gas chromatography. The use of a highly polar cyanopropyl capillary column is key to achieving the separation of closely related geometric and positional isomers. By optimizing the described parameters, researchers can achieve reliable and sensitive identification and quantification of this compound isomers, facilitating further investigation into their biological roles and potential applications.

References

Application Note: Stereoselective Synthesis of Octadecadienol Isomers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecadienols are eighteen-carbon alcohols containing two double bonds. Specific isomers of these molecules play crucial roles in various biological processes, acting as insect sex pheromones, components of signaling pathways, and intermediates in the synthesis of bioactive molecules.[1] The precise geometry (Z/E or cis/trans) and position of the double bonds are critical for their biological activity, making stereoselective synthesis a key challenge and a necessity for research in chemical ecology, drug discovery, and materials science. This document provides a detailed protocol for the synthesis of specific octadecadienol isomers, with a focus on the Wittig reaction to control the stereochemistry of the double bonds.[2][3][4]

General Synthesis Strategy: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds (aldehydes or ketones) and a phosphorus ylide (Wittig reagent).[2][3] The stereochemical outcome of the reaction can be controlled by the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[4] This selectivity is fundamental to synthesizing specific this compound isomers.

A general workflow for the synthesis of a (9Z, 11E)-octadecadienol isomer is presented below. This strategy involves the creation of two key fragments that are then coupled using a Wittig reaction.

G cluster_0 Fragment A Synthesis (Ylide Precursor) cluster_1 Fragment B Synthesis (Aldehyde) A1 Start Material 1 (e.g., 1-bromoheptane) A2 Grignard Formation A1->A2 A3 Reaction with Triphenylphosphine A2->A3 A4 Deprotonation to form Ylide A3->A4 C Wittig Reaction A4->C B1 Start Material 2 (e.g., 10-undecenal) B2 Protection of Aldehyde (optional) B1->B2 B3 Modification/Introduction of E-double bond B2->B3 B4 Deprotection to yield Aldehyde B3->B4 B4->C D (9Z, 11E)-Octadecadienol C->D E Purification (Column Chromatography) D->E

Caption: General workflow for this compound synthesis via the Wittig reaction.

Experimental Protocol: Synthesis of (9Z, 11E)-Octadecadien-1-ol

This protocol describes a representative synthesis of a specific this compound isomer. The Wittig reaction is a key step for establishing the Z-double bond.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )PuritySource
(10E)-10-DodecenalC12H22O182.30>95%Commercial
Heptyltriphenylphosphonium bromideC25H30BrP457.38>98%Commercial
n-Butyllithium (n-BuLi)C4H9Li64.061.6 M in hexanesCommercial
Tetrahydrofuran (THF)C4H8O72.11AnhydrousCommercial
Dichloromethane (DCM)CH2Cl284.93AnhydrousCommercial
Silica GelSiO260.08230-400 meshCommercial
Sodium SulfateNa2SO4142.04AnhydrousCommercial

Procedure

  • Preparation of the Wittig Reagent (Ylide):

    • Suspend heptyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (50 mL) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.2 eq, 1.6 M solution in hexanes) dropwise via syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Dissolve (10E)-10-dodecenal (1.0 eq) in anhydrous THF (20 mL).

    • Cool the ylide solution back down to -78°C using a dry ice/acetone bath.

    • Add the aldehyde solution dropwise to the ylide solution over 30 minutes.

    • Allow the reaction mixture to stir at -78°C for 4 hours, then slowly warm to room temperature and stir overnight.[5]

  • Work-up and Extraction:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. A white precipitate of triphenylphosphine oxide will be present.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield (9Z, 11E)-octadecadien-1-ol as a colorless oil.

Expected Results

StepProductExpected YieldPurity (by GC-MS)
Wittig Reaction & Purification(9Z, 11E)-Octadecadien-1-ol60-75%>95% (Z,E isomer)

Biological Context: The Octadecanoid Signaling Pathway

Octadecanoids are a class of lipid-derived signaling molecules in plants that regulate responses to various stresses, including wounding and UV radiation.[6][7] The pathway begins with the release of α-linolenic acid (an octadecatrienoic acid) from membrane lipids. While this pathway synthesizes jasmonic acid and not octadecadienols directly, it is a key example of how C18 fatty acids are precursors to potent signaling molecules.

G stress Wounding / UV Radiation membrane Membrane Lipids stress->membrane activates phospholipases linolenic α-Linolenic Acid (18:3) membrane->linolenic releases lipoxygenase Lipoxygenase (LOX) linolenic->lipoxygenase hydroperoxide 13-HPOT lipoxygenase->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos aoc Allene Oxide Cyclase (AOC) aos->aoc unstable allene oxide opda 12-oxo-PDA aoc->opda opr OPDA Reductase (OPR) opda->opr beta_ox β-oxidation opr->beta_ox ja Jasmonic Acid (JA) beta_ox->ja response Defense Gene Expression ja->response

Caption: Simplified diagram of the plant octadecanoid signaling pathway.

References

Application Notes and Protocols for the Extraction of Octadecadienol from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienol, a long-chain fatty alcohol, and its derivatives are naturally occurring compounds found in various plant species. These molecules have garnered significant interest within the scientific community due to their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. As research into natural product-based drug discovery continues to expand, robust and efficient methods for the extraction and quantification of this compound from plant matrices are essential.

These application notes provide a comprehensive overview of the methodologies for the extraction of this compound from plant materials. This document offers detailed experimental protocols for various extraction techniques and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it includes a summary of available quantitative data and a visualization of the octadecanoid signaling pathway, which is involved in the biosynthesis of related compounds.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data available on the extraction of this compound and its derivatives from plant materials. The limited availability of direct comparative studies for this compound necessitates a broader look at related compounds and lipid extraction principles.

Plant MaterialCompoundExtraction MethodSolventYield (% of Extract)Analytical MethodReference
Lagenaria breviflora Fruit2-methyl-E,E-3,13-octadecadienolMethanol ExtractionMethanol8.33%GC-MS[1][2]

Note: The yield of this compound is highly dependent on the plant species, the specific part of the plant used, the extraction method, and the solvent system. The data presented here is based on available literature and should be considered as a starting point for methods development.

Experimental Protocols

Protocol 1: Methanol-Based Extraction of this compound from Lagenaria breviflora Fruit

This protocol is based on the successful extraction of a derivative of this compound from Lagenaria breviflora fruit[1][2].

1. Sample Preparation: a. Obtain fresh fruits of Lagenaria breviflora. b. Wash the fruits thoroughly with distilled water to remove any surface contaminants. c. Cut the fruits into small pieces and dry them in a shaded, well-ventilated area until they are completely moisture-free. d. Grind the dried fruit pieces into a fine powder using a mechanical grinder.

2. Extraction: a. Weigh 100 g of the powdered plant material. b. Place the powder into a large conical flask. c. Add 500 mL of methanol to the flask, ensuring all the powder is submerged. d. Seal the flask and place it on an orbital shaker. e. Macerate the mixture for 72 hours at room temperature with continuous agitation. f. After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. g. Collect the filtrate (the methanol extract).

3. Concentration: a. Concentrate the methanol extract using a rotary evaporator at 40°C under reduced pressure until the solvent is completely removed. b. The resulting crude extract can be stored at 4°C for further analysis.

Protocol 2: General Protocol for Lipid Extraction from Plant Tissues (Adaptable for this compound)

This protocol is a general method for the extraction of lipids, including fatty alcohols like this compound, from plant tissues.

1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, seeds, or fruits). b. Immediately freeze the material in liquid nitrogen to quench metabolic processes. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

2. Extraction (Bligh and Dyer Method Adaptation): a. To 1 g of the powdered tissue in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. b. Vortex the mixture vigorously for 15 minutes. c. Add 1.25 mL of chloroform and vortex for another 1 minute. d. Add 1.25 mL of distilled water and vortex for 1 minute. e. Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.

3. Washing and Drying: a. To the collected chloroform phase, add 2 mL of a 1 M KCl solution. b. Vortex and centrifuge at 2000 x g for 5 minutes. c. Remove the upper aqueous phase. d. Dry the chloroform phase under a stream of nitrogen gas.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the general steps for the analysis of this compound in a plant extract.

1. Derivatization (Silylation): a. Dissolve a known amount of the dried extract in a suitable solvent (e.g., chloroform). b. To 100 µL of the extract solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + TMCS). c. Seal the vial and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives of the fatty alcohols.

2. GC-MS Conditions: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Carrier Gas: Helium at a constant flow rate of 1 mL/min. d. Injector Temperature: 250°C. e. Oven Temperature Program:

  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at a rate of 10°C/min.
  • Hold at 280°C for 10 minutes. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Ion Source Temperature: 230°C. i. Quadrupole Temperature: 150°C. j. Scan Range: m/z 40-600.

3. Identification and Quantification: a. Identify the this compound-TMS ether peak by comparing its mass spectrum with a reference library (e.g., NIST). b. Confirm the identification using an authentic standard of this compound. c. Quantify the amount of this compound by creating a calibration curve with the authentic standard and using an internal standard for improved accuracy.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

G cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis PlantMaterial Plant Material (e.g., Lagenaria breviflora fruit) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Derivatization Derivatization (Silylation) CrudeExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data

Caption: Workflow for this compound Extraction and Analysis.

The Octadecanoid Signaling Pathway

This compound is a fatty alcohol, and its biosynthesis is related to the metabolism of fatty acids. The octadecanoid pathway is a well-characterized biosynthetic route that leads to the production of jasmonates, which are important signaling molecules in plants involved in defense and development. This pathway starts with the C18 fatty acid, α-linolenic acid.

G cluster_pathway Octadecanoid Signaling Pathway cluster_response Plant Responses alpha_linolenic α-Linolenic Acid (C18:3) hydroperoxy 13(S)-Hydroperoxy- octadecatrienoic Acid alpha_linolenic->hydroperoxy LOX allene_oxide Allene Oxide hydroperoxy->allene_oxide AOS opda 12-oxo-phytodienoic Acid (OPDA) allene_oxide->opda AOC ja Jasmonic Acid opda->ja OPR3, β-oxidation Defense Defense Gene Expression ja->Defense Development Growth and Development ja->Development

Caption: The Octadecanoid Signaling Pathway leading to Jasmonic Acid.

References

Application Note: LC-MS/MS Method for the Detection and Quantification of Octadecanoid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecanoids are a class of lipid mediators derived from the oxidation of 18-carbon polyunsaturated fatty acids, such as linoleic acid and α-linolenic acid. These molecules, which include epoxides, diols, and ketones, are involved in a multitude of physiological and pathological processes, including inflammation, cardiovascular function, and plant defense signaling.[1][2][3] The structural similarity and low endogenous concentrations of octadecanoid isomers pose a significant analytical challenge.[4] This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted analysis of octadecanoid isomers in biological matrices. The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for efficient separation of isomers coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Signaling Pathway of Octadecanoids

Octadecanoids are key signaling molecules in various biological pathways. In plants, the octadecanoid pathway is central to defense responses against pathogens and environmental stress.[3][5][6] The pathway is initiated by the release of α-linolenic acid from membranes, which is then converted through a series of enzymatic steps to jasmonic acid and other bioactive octadecanoids.[2][3]

Octadecanoid_Signaling_Pathway alpha_linolenic α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) alpha_linolenic->lipoxygenase hpote 13(S)-HPOT lipoxygenase->hpote aos Allene Oxide Synthase (AOS) hpote->aos aoc Allene Oxide Cyclase (AOC) aos->aoc opda 12-oxo-PDA (OPDA) aoc->opda opr OPDA Reductase (OPR) opda->opr beta_oxidation β-oxidation opr->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja gene_expression Gene Expression (Defense Responses) ja->gene_expression

Caption: The Jasmonic Acid synthesis pathway, a key octadecanoid signaling cascade in plants.

Experimental Workflow

The overall workflow for the analysis of octadecanoid isomers involves sample preparation, LC-MS/MS analysis, and data processing. A crucial step is the use of authentic standards to confirm the identity and enable accurate quantification of the isomers.[1]

Experimental_Workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Sample Preparation (Protein Precipitation & SPE) sample->extraction lc_separation UPLC Separation (Reversed-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis results Results data_analysis->results

Caption: A generalized workflow for the LC-MS/MS analysis of octadecanoid isomers.

Detailed Experimental Protocols

1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of octadecanoids from plasma or serum.[1][4]

  • Materials:

    • Plasma/Serum sample

    • Methanol (LC-MS grade)

    • Internal Standard (IS) solution (e.g., deuterated octadecanoid isomers)

    • Formic acid

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX µElution)[7]

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To 100 µL of plasma/serum, add 400 µL of cold methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the octadecanoids with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific isomers of interest and the LC-MS/MS system used.[1][7]

  • Liquid Chromatography (LC) Conditions:

    • System: UPLC I-Class System or equivalent

    • Column: ACQUITY Premier BEH C18 (2.1 x 150 mm, 1.7 µm) or Kinetex C18 (100 x 2.1 mm, 1.7 µm)[1]

    • Column Temperature: 35 °C

    • Mobile Phase A: 0.01% Formic acid in water

    • Mobile Phase B: 0.01% Formic acid in acetonitrile

    • Injection Volume: 3 µL

  • Mass Spectrometry (MS) Conditions:

    • System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-XS)

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode[7]

    • Capillary Voltage: 2.0 kV[7]

    • Source Temperature: 150 °C[7]

    • Desolvation Temperature: 650 °C

    • Cone Gas Flow: 50 L/hr

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the LC and MS parameters for a selection of octadecanoid isomers. The use of authentic standards is crucial for determining the specific retention times and optimizing MRM transitions for each isomer.[1]

Table 1: LC Gradient Conditions [7]

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.425
4.00.428
12.00.432
26.00.495
28.00.495
28.10.425
30.00.425

Table 2: MRM Transitions for Selected Octadecanoid Isomers [1]

Note: The specific precursor and product ions should be optimized for the instrument being used. The values below are examples based on published data.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
9,10-EpOME311.2171.115
12,13-EpOME311.2201.115
9,10-DiHODE329.2171.120
12,13-DiHODE329.2201.120
9-HODE295.2171.118
13-HODE295.2195.118

This application note provides a comprehensive LC-MS/MS method for the sensitive and selective detection and quantification of octadecanoid isomers in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the provided quantitative data, offer a solid foundation for researchers to implement this methodology. The separation of isomers is critical for accurately elucidating their distinct biological roles.[4] The use of authentic standards is paramount for reliable identification and quantification.[1] This method can be a valuable tool for advancing our understanding of the role of octadecanoids in health and disease.

References

Application Note: Synthesis of Lepidopteran Pheromone Components from Octadecadienol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, organic synthesis, and pest management.

Introduction: Insect sex pheromones are semiochemicals critical for intraspecific communication and mating.[1] The majority of identified lepidopteran pheromones are classified as Type I, which are C10–C18 unsaturated alcohols and their functional derivatives, such as aldehydes and acetate esters.[2][3] Due to their species-specificity and high potency, synthetic pheromones are invaluable tools for integrated pest management (IPM), enabling population monitoring, mating disruption, and mass trapping with minimal environmental impact.[1]

Octadecadienol, a C18 diene alcohol, serves as a versatile and readily available precursor for the synthesis of various long-chain lepidopteran pheromones. Its structure provides the necessary carbon backbone and unsaturation that can be chemo-selectively converted into the desired functional group (aldehyde or acetate) to yield biologically active compounds. This document provides detailed protocols for the synthesis of octadecadienal and octadecadienyl acetate from an this compound precursor.

Core Synthetic Pathways

The primary functional group of this compound, the terminal primary alcohol, can be selectively transformed into either an aldehyde or an acetate ester. These two pathways, oxidation and acetylation, yield two of the most common classes of lepidopteran sex pheromones.

G cluster_0 Precursor cluster_1 Synthetic Transformations cluster_2 Pheromone Products Precursor This compound (C18 Diene Alcohol) Oxidation Oxidation Precursor->Oxidation Acetylation Acetylation Precursor->Acetylation Aldehyde Octadecadienal (Aldehyde Pheromone) Oxidation->Aldehyde Acetate Octadecadienyl Acetate (Acetate Pheromone) Acetylation->Acetate G start Start prep_reagents Prepare Solution A: Oxalyl Chloride in anhydrous DCM (-78°C, N2 atmosphere) start->prep_reagents add_dmso Add Solution B (DMSO in DCM) dropwise to Solution A. Stir for 15 min. prep_reagents->add_dmso add_alcohol Add Solution C (this compound in DCM) dropwise. Stir for 30 min. add_dmso->add_alcohol add_base Add Triethylamine (TEA). Stir for 20 min. add_alcohol->add_base warm_up Allow reaction to warm to room temperature. add_base->warm_up quench Quench with H2O. Transfer to separatory funnel. warm_up->quench extract Extract with DCM (3x). Combine organic layers. quench->extract wash Wash with brine. Dry over anhydrous Na2SO4. extract->wash purify Filter and concentrate in vacuo. Purify via Column Chromatography. wash->purify end End: Octadecadienal Product purify->end G start Start dissolve_alcohol Dissolve this compound in anhydrous Pyridine or DCM under N2 atmosphere. start->dissolve_alcohol cool_solution Cool solution to 0°C (ice bath). dissolve_alcohol->cool_solution add_reagent Add Acetic Anhydride (1.5 eq) dropwise. Add DMAP (cat.) if using DCM as solvent. cool_solution->add_reagent reaction Allow to warm to room temp. Stir for 2-4 hours. Monitor by TLC. add_reagent->reaction quench Cool to 0°C and quench slowly with saturated aqueous NaHCO3. reaction->quench extract Extract with Diethyl Ether (3x). Combine organic layers. quench->extract wash Wash with 1M HCl (if using pyridine), then brine. Dry over anhydrous MgSO4. extract->wash purify Filter and concentrate in vacuo. Purify via Column Chromatography. wash->purify end End: Octadecadienyl Acetate Product purify->end

References

Application Note: Derivatization of Octadecadienol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] However, long-chain alcohols such as octadecadienol possess low volatility and high polarity due to the presence of hydroxyl (-OH) groups. These characteristics lead to poor chromatographic performance, including broad peak shapes, tailing, and potential thermal degradation in the GC inlet or column.[3][4] To overcome these limitations, a derivatization step is essential.[3][5] Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a less polar functional group.[6] This process increases the volatility and thermal stability of the analyte, reduces adsorption effects within the GC system, and ultimately improves peak symmetry, resolution, and detector response.[1][5] The most common derivatization techniques for alcohols for GC analysis are silylation and acylation.[1][7][8]

This application note provides detailed protocols for the derivatization of this compound using silylation and acylation methods, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Methods

The choice of derivatization reagent depends on the analyte's functional groups and the desired outcome of the analysis.[1] For this compound, a primary alcohol, both silylation and acylation are highly effective.

1. Silylation

Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3][6] The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol.[6][9]

  • Reagents: The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][10] The reactivity of these reagents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied as a mixture with the primary reagent (e.g., BSTFA + 1% TMCS).[3][11] MSTFA is particularly advantageous as its byproducts are highly volatile, reducing the chance of chromatographic interference.[10][12]

  • Reaction: The reaction is a nucleophilic attack on the silicon atom of the silylating agent.[6] For primary alcohols like this compound, the reaction is generally fast and can often be completed at room temperature or with gentle heating.[3]

2. Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl moiety, forming an ester.[8][13] This process also masks the polar -OH group, increasing volatility.[13] Halogenated acyl derivatives, such as trifluoroacetates, are particularly useful for enhancing sensitivity when using an Electron Capture Detector (ECD).[4][9]

  • Reagents: Common acylation reagents include acetic anhydride and trifluoroacetic anhydride (TFAA).[9][13] These reagents react with alcohols to form stable ester derivatives.[1] Acidic byproducts are formed during the reaction, which may need to be removed or neutralized prior to GC analysis to prevent column damage.[1] The reaction is often carried out in a solvent like pyridine, which can also act as a catalyst and acid scavenger.[1]

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound

FeatureSilylation (BSTFA/MSTFA)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Primary Reagent BSTFA or MSTFA (+/- TMCS)Trifluoroacetic Anhydride (TFAA)
Reaction Speed Fast; often minutes at room temperature or with gentle heat.[3]Fast; typically requires heating.
Byproducts Volatile and generally non-interfering (especially with MSTFA).[10]Acidic (Trifluoroacetic acid); may require removal.[1]
Derivative Stability Good, but can be sensitive to moisture.[1]Excellent hydrolytic stability.[1][14]
Advantages Versatile, highly effective for alcohols, clean reactions.[3][10]Produces very stable derivatives, enhances ECD detection.[9]
Disadvantages Reagents and derivatives are moisture-sensitive.[3]Reagents are corrosive; byproducts can damage GC columns if not removed.[1]

Experimental Protocols

Safety Precautions: Derivatization reagents are hazardous. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents are often moisture-sensitive and should be handled under anhydrous conditions.

Protocol 1: Silylation using BSTFA + 1% TMCS

1. Materials and Reagents

  • This compound standard or dried sample extract

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Conical reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

  • GC-MS system

2. Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample residue into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Add 200 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended to ensure the reaction goes to completion.[3]

  • Reaction: Tightly cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.[15] For primary alcohols, the reaction may be complete in minutes at room temperature, but heating ensures derivatization of any sterically hindered or less reactive compounds in a complex matrix.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the supernatant into the GC-MS system.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

1. Materials and Reagents

  • This compound standard or dried sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine or Tetrahydrofuran (THF) (GC grade)

  • Conical reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation/drying

  • GC-MS system

2. Derivatization Procedure

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried sample residue into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine acts as both a solvent and a catalyst/acid acceptor.[1]

  • Carefully add 100 µL of TFAA to the vial.

  • Reaction: Tightly cap the vial and vortex briefly.

  • Heat the vial at 60°C for 30 minutes.

  • Cooling & Cleanup: Allow the vial to cool to room temperature. The acidic byproduct must be considered. While direct injection is possible, for optimal column lifetime, the sample can be dried under a stream of nitrogen and reconstituted in a non-protic solvent like hexane or ethyl acetate.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Recommended GC-MS Parameters

The following are general starting parameters and should be optimized for your specific instrument and application.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977 MSD or equivalent

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet: Split/splitless injector

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes

    • Ramp: 5°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-600

Visualizations

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction Octadecadienol_S This compound (R-OH) TMS_Ether TMS Ether (R-O-Si(CH3)3) More Volatile Octadecadienol_S->TMS_Ether + BSTFA BSTFA/MSTFA BSTFA->TMS_Ether Octadecadienol_A This compound (R-OH) TFA_Ester TFA Ester (R-O-COCF3) More Volatile Octadecadienol_A->TFA_Ester + TFAA TFAA TFAA->TFA_Ester GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Aliquot (this compound) B 2. Solvent Evaporation (Dry Residue) A->B C 3. Add Solvent & Derivatization Reagent (e.g., BSTFA) B->C D 4. Heat & React (e.g., 60°C, 30 min) C->D E 5. Cool to Room Temp D->E F 6. GC-MS Injection E->F G 7. Data Acquisition & Analysis F->G

References

Application Notes and Protocols for the Purification of Octadecadienol using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienols are a group of fatty alcohols with significant interest in various research fields, including pharmacology and biochemistry, due to their potential roles in cellular signaling and as precursors for bioactive lipids. Effective purification of octadecadienols from complex matrices such as biological samples, natural product extracts, or synthetic reaction mixtures is crucial for accurate downstream analysis and for ensuring the purity of compounds in drug development. Solid-phase extraction (SPE) is a robust and efficient technique for the purification and concentration of analytes from a liquid sample. This document provides a detailed protocol for the purification of octadecadienol using reversed-phase SPE with C18 cartridges.

Reversed-phase SPE utilizes a non-polar stationary phase (C18-bonded silica) and a polar mobile phase. Non-polar to moderately polar compounds in the sample, such as this compound, are retained on the hydrophobic C18 sorbent through van der Waals forces, while more polar impurities are washed away. The target compound is then eluted with a non-polar organic solvent.[1][2] This methodology offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[1][2]

Principle of Reversed-Phase Solid-Phase Extraction (SPE)

The purification of this compound using a C18 SPE cartridge is based on the principle of reversed-phase chromatography. The C18 stationary phase is highly hydrophobic due to the long octadecyl carbon chains bonded to the silica support.[1][3] When an aqueous or polar sample containing this compound is loaded onto the conditioned cartridge, the non-polar this compound molecules will preferentially adsorb to the C18 stationary phase. Polar impurities, on the other hand, will have a weaker interaction with the stationary phase and will pass through the cartridge or be removed during the washing step with a polar solvent. Finally, a non-polar organic solvent is used to disrupt the hydrophobic interactions and elute the purified this compound.

G cluster_0 Reversed-Phase SPE Principle cluster_1 Sample Loading cluster_2 Elution Analyte (this compound) Analyte (this compound) B This compound binds to C18 Polar Impurities Polar Impurities C Polar impurities pass through C18 Sorbent C18 Sorbent Hydrophobic Stationary Phase F Strongly bound impurities remain A Sample in Polar Solvent A->B Interaction A->C No Interaction D Non-polar Solvent Added E This compound is eluted D->E Disruption of Interaction

Caption: Principle of this compound Purification by Reversed-Phase SPE.

Experimental Protocol

This protocol provides a general procedure for the purification of this compound using a C18 SPE cartridge. The volumes and solvent compositions may require optimization depending on the specific sample matrix and the concentration of this compound.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg sorbent mass, 3 mL or 6 mL cartridge volume)

  • SPE Vacuum Manifold

  • Collection Vials (glass)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • Nitrogen gas supply for solvent evaporation

  • Vortex mixer

Procedure:

The solid-phase extraction process consists of five main steps: cartridge conditioning, equilibration, sample loading, washing, and elution.

G start Start conditioning 1. Conditioning (Activate C18 phase with Methanol) start->conditioning equilibration 2. Equilibration (Prepare cartridge with Water) conditioning->equilibration sample_load 3. Sample Loading (Load pre-treated sample) equilibration->sample_load washing 4. Washing (Remove polar impurities with Water/Methanol mixture) sample_load->washing elution 5. Elution (Elute this compound with a non-polar solvent) washing->elution dry_down Dry Eluate under Nitrogen elution->dry_down reconstitute Reconstitute in appropriate solvent for analysis dry_down->reconstitute end End reconstitute->end

Caption: Workflow for the SPE Purification of this compound.

1. Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Pass 5 mL of methanol through each cartridge at a slow flow rate (1-2 drops per second). This step solvates the C18 functional groups, activating the stationary phase.[4]

  • Ensure the sorbent bed does not go dry after this step.

2. Cartridge Equilibration:

  • Immediately follow the conditioning step by passing 5 mL of deionized water through each cartridge at a slow flow rate. This displaces the methanol and prepares the cartridge for the aqueous sample.

  • Again, do not allow the sorbent bed to dry.

3. Sample Loading:

  • Sample Pre-treatment: The sample containing this compound should be in a polar, preferably aqueous, solution. If the sample is in a non-polar organic solvent, it should be evaporated to dryness and reconstituted in a minimal amount of a water-miscible organic solvent (e.g., methanol or acetonitrile) and then diluted with water.

  • Load the pre-treated sample onto the cartridge at a slow and consistent flow rate (approximately 1 drop per second). This ensures optimal interaction between the this compound and the C18 sorbent.

4. Washing:

  • To remove any remaining polar impurities, wash the cartridge with 5 mL of a weak organic solvent mixture. A solution of 5-10% methanol in water is typically effective.

  • The wash solvent should be strong enough to elute polar interferences without prematurely eluting the this compound.

  • After the wash step, dry the cartridge thoroughly by applying a vacuum for 5-10 minutes to remove any residual water.

5. Elution:

  • Place clean collection vials inside the vacuum manifold.

  • Elute the purified this compound from the cartridge using a non-polar organic solvent. Suitable elution solvents include:

    • Hexane

    • Ethyl Acetate

    • A mixture of hexane and ethyl acetate (e.g., 90:10 v/v)

    • Methanol or Acetonitrile can also be used, but may co-elute more polar lipids.

  • Apply 2-3 aliquots of 1 mL of the elution solvent. Allowing the solvent to soak the sorbent bed for a minute before applying vacuum can improve recovery.

  • Collect the eluate in the glass vials.

Post-Elution Processing:

  • The collected eluate can be evaporated to dryness under a gentle stream of nitrogen gas.

  • The purified this compound can then be reconstituted in a suitable solvent for downstream applications such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the C18 SPE method for this compound purification. These values are representative and may vary depending on the specific experimental conditions and the complexity of the sample matrix.

ParameterTypical ValueNotes
Recovery > 90%Recovery should be determined by comparing the amount of this compound in the eluate to the amount in the initial sample.
Purity > 95%Purity can be assessed by techniques such as GC-MS or HPLC, by comparing the peak area of this compound to the total peak area of all components in the eluate.
Reproducibility (RSD) < 5%The relative standard deviation (RSD) should be calculated from at least three replicate experiments to demonstrate the consistency of the method.
Sample Loading Capacity 1-5% of sorbent massFor a 500 mg C18 cartridge, the loading capacity for this compound is typically in the range of 5-25 mg. Exceeding this may lead to breakthrough and lower recovery.
Elution Volume 2-4 mLUsing a minimal elution volume is important for obtaining a concentrated sample, which can be beneficial for subsequent analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Recovery - Sorbent bed dried out before sample loading.- Inappropriate elution solvent.- Sample flow rate too high.- Repeat the conditioning and equilibration steps.- Use a stronger (less polar) elution solvent or a larger volume.- Decrease the sample loading flow rate.
Poor Purity - Ineffective washing step.- Co-elution of impurities with the analyte.- Increase the polarity of the wash solvent or the wash volume.- Use a more selective (weaker) elution solvent.
Inconsistent Results - Variations in sample pre-treatment.- Inconsistent flow rates.- Cartridge-to-cartridge variability.- Standardize the sample preparation protocol.- Use a vacuum manifold with flow control.- Use cartridges from the same manufacturing lot.

Conclusion

The solid-phase extraction method using C18 cartridges is a highly effective technique for the purification of this compound from various sample matrices. The protocol described in these application notes provides a reliable starting point for developing a robust purification strategy. For optimal results, it is recommended to empirically optimize the wash and elution solvent compositions for the specific application. The high recovery, purity, and reproducibility of this method make it well-suited for demanding applications in research, and drug development.

References

Application Notes & Protocols for Chiral Chromatography of Octadecadienol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octadecadienols are long-chain unsaturated alcohols that play significant roles in various biological systems, notably as insect pheromones. The stereochemistry of these molecules is often crucial to their biological activity, with different enantiomers potentially eliciting different or even inhibitory responses. Therefore, the ability to separate and analyze the enantiomers of octadecadienols is essential for research in chemical ecology, agriculture for pest management, and in the development of pharmaceuticals where specific enantiomers may have desired therapeutic effects while others could be inactive or harmful.[1][2] This document provides detailed application notes and protocols for the enantioseparation of octadecadienol enantiomers using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Challenges in Chiral Separation of Long-Chain Alcohols

The chiral separation of long-chain aliphatic compounds like this compound can be challenging due to their high flexibility and often weak interactions with chiral stationary phases (CSPs). To overcome these challenges, two primary strategies are employed: direct separation on a suitable CSP or indirect separation after derivatization with a chiral reagent. Derivatization can enhance the structural rigidity of the analyte and introduce additional interaction sites (e.g., π-π interactions, hydrogen bonding), which can significantly improve enantiomeric resolution.[3][4][5]

High-Performance Liquid Chromatography (HPLC) Protocols

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.[2] For octadecadienols, both normal-phase and reversed-phase chromatography can be effective, depending on the chosen chiral stationary phase and whether the alcohol is derivatized. Polysaccharide-based and Pirkle-type CSPs are often successful for the separation of alcohol enantiomers.[4]

Protocol 1: Direct Enantioseparation by Normal-Phase HPLC

This protocol is suitable for the direct separation of underivatized this compound enantiomers. Polysaccharide-based CSPs are often effective in this mode.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump.

    • UV-Vis or Refractive Index (RI) detector. (Note: Octadecadienols lack a strong chromophore, so RI detection may be necessary if derivatization is not performed).

    • Chiral column oven for temperature control.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol. The ratio can be optimized to improve resolution.[4]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C (can be varied to optimize separation).

    • Detection: RI or low wavelength UV (e.g., 210 nm).

  • Sample Preparation:

    • Dissolve the racemic this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Monitor the elution of the enantiomers.

    • Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) and temperature to achieve baseline separation of the enantiomeric peaks.

Protocol 2: Indirect Enantioseparation via Derivatization

Derivatization can significantly improve the separation and detection of this compound enantiomers. The formation of diastereomers allows for separation on a standard achiral column, while derivatization with a UV-active group enhances detection sensitivity.

  • Derivatization Agent: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEI) or 3,5-dinitrophenyl isocyanate can be used to form urethane derivatives.

  • Derivatization Procedure:

    • In a clean, dry vial, dissolve 1 mg of the this compound sample in 1 mL of anhydrous toluene.

    • Add a 1.5 molar excess of the chiral derivatizing agent (e.g., NEI).

    • Add a catalytic amount of a tertiary amine (e.g., triethylamine).

    • Seal the vial and heat at 60-80°C for 1-2 hours, or until the reaction is complete (monitor by TLC).

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the residue in the HPLC mobile phase.

  • Chromatographic Conditions (for Diastereomers):

    • Stationary Phase: Standard achiral silica gel or C18 column.

    • Mobile Phase: For silica gel, a mixture of n-hexane and ethyl acetate. For C18, a mixture of acetonitrile and water. The gradient or isocratic conditions should be optimized.

    • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 280 nm for the naphthyl group).

Quantitative Data Summary for HPLC (Hypothetical Data for Method Development)
ParameterProtocol 1 (Direct)Protocol 2 (Indirect - Urethane Derivative)
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Achiral Silica (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (95:5 v/v)n-Hexane:Ethyl Acetate (90:10 v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 25°C30°C
Detection RI / UV 210 nmUV 280 nm
Retention Time (Enant. 1) 12.5 min15.2 min
Retention Time (Enant. 2) 14.8 min18.1 min
Resolution (Rs) > 1.5> 2.0

Gas Chromatography (GC) Protocol

Chiral GC is highly effective for the separation of volatile enantiomers, such as pheromones. Derivatized cyclodextrin-based capillary columns are commonly used for this purpose.[6]

Protocol 3: Direct Enantioseparation by Chiral GC

  • Instrumentation:

    • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Split/splitless injector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 220°C) at a rate of 2-5°C/min. This will need to be optimized for the specific this compound isomer.

    • Detector Temperature: 280°C (for FID).

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like hexane or dichloromethane to a concentration of 10-100 µg/mL.

    • If the alcohol is not sufficiently volatile, it can be derivatized to its acetate or trifluoroacetate ester to improve volatility and chromatographic properties.

Quantitative Data Summary for GC (Hypothetical Data for Method Development)
ParameterProtocol 3 (Direct)
Column Cyclodextrin-based chiral capillary (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium, 1.2 mL/min
Oven Program 120°C (hold 1 min), then 3°C/min to 200°C
Retention Time (Enant. 1) 25.3 min
Retention Time (Enant. 2) 25.9 min
Resolution (Rs) > 1.8

Visualizations

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemate Racemic This compound dissolution Dissolution in Appropriate Solvent racemate->dissolution derivatization Optional: Derivatization dissolution->derivatization Indirect Method filtration Filtration (0.45 µm) dissolution->filtration Direct Method derivatization->filtration injection Injection into Chromatograph filtration->injection separation Separation on Chiral Stationary Phase injection->separation detection Detection (UV, RI, FID, MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Enantiomeric Excess Calculation quantification->report

Caption: Workflow for the chiral separation of this compound enantiomers.

Chiral_Recognition_Model cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers csp Chiral Selector (e.g., Cellulose Derivative) interaction1 Transient Diastereomeric Complex (Stronger Interaction) csp->interaction1 interaction2 Transient Diastereomeric Complex (Weaker Interaction) csp->interaction2 enant1 Enantiomer R enant1->interaction1 Forms more stable complex enant2 Enantiomer S enant2->interaction2 Forms less stable complex interaction1->enant1 Longer Retention Time interaction2->enant2 Shorter Retention Time

Caption: Principle of chiral recognition on a stationary phase.

References

Application Notes and Protocols for the Biotechnological Production of Fatty Alcohols in Yarrowia lipolytica

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oleaginous yeast Yarrowia lipolytica has emerged as a robust and promising chassis for the sustainable production of valuable oleochemicals, including fatty alcohols.[1] Fatty alcohols are long-chain aliphatic alcohols with wide applications in the production of detergents, surfactants, cosmetics, and pharmaceuticals.[2][3] Traditionally derived from plant oils or petrochemicals, microbial fermentation offers a renewable alternative.[4] Y. lipolytica is particularly well-suited for this purpose due to its natural ability to accumulate high levels of lipids, its well-characterized metabolism, and the availability of advanced genetic engineering tools.[2][5]

This document provides an overview of the metabolic pathways, engineering strategies, and detailed experimental protocols for producing fatty alcohols in Y. lipolytica.

Metabolic Pathway for Fatty Alcohol Synthesis

The production of fatty alcohols in Y. lipolytica relies on redirecting intermediates from the native fatty acid synthesis pathway. The core strategy involves introducing a heterologous enzyme, a fatty acyl-CoA reductase (FAR), which converts fatty acyl-CoAs into their corresponding fatty alcohols.[6]

De Novo Fatty Acid Synthesis:

  • Acetyl-CoA Formation: Glucose is catabolized through glycolysis to pyruvate. In Y. lipolytica, pyruvate is converted to acetyl-CoA within the mitochondria. This acetyl-CoA is then converted to citrate, which is transported to the cytosol and cleaved by ATP-citrate lyase (ACL) to regenerate cytosolic acetyl-CoA, the primary precursor for fatty acid synthesis.[7][8]

  • Chain Elongation: Cytosolic acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC1). The fatty acid synthase (FAS) complex then iteratively condenses acetyl-CoA and malonyl-CoA to produce long-chain saturated fatty acyl-CoAs, typically C16 (palmitoyl-CoA) and C18 (stearoyl-CoA).[5]

  • Desaturation: These saturated fatty acyl-CoAs can be desaturated to form monounsaturated fatty acyl-CoAs like oleoyl-CoA (C18:1).

Engineered Fatty Alcohol Production: The key engineering step is the introduction of a FAR enzyme, which catalyzes the two-step reduction of a fatty acyl-CoA to a primary fatty alcohol.[9] This pathway directly competes with native pathways that consume fatty acyl-CoAs, such as triacylglycerol (TAG) synthesis (storage lipids) and β-oxidation (fatty acid degradation).

Fatty_Alcohol_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA_cyto Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC1 FattyAcylCoA Fatty Acyl-CoA (C16, C18) MalonylCoA->FattyAcylCoA FAS FattyAlcohol Fatty Alcohols (Hexadecanol, Octadecanol) FattyAcylCoA->FattyAlcohol Fatty Acyl-CoA Reductase (FAR) (Engineered) TAGs Triacylglycerols (TAGs) (Storage) FattyAcylCoA->TAGs DGA1, etc. BetaOxidation β-oxidation (Degradation) FattyAcylCoA->BetaOxidation POX1, etc. AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->AcetylCoA_cyto Citrate Transport + ATP-Citrate Lyase

Caption: Metabolic pathway for fatty alcohol production in engineered Y. lipolytica.

Metabolic Engineering Strategies

To enhance fatty alcohol production, a multi-pronged approach combining "push," "pull," and "block" strategies is often employed.[1]

  • Push (Increase Precursor Supply): This involves overexpressing key enzymes in the fatty acid synthesis pathway to increase the flux towards the fatty acyl-CoA precursor pool.

    • Targets: Acetyl-CoA carboxylase (ACC1), ATP-citrate lyase (ACL), and components of the pentose phosphate pathway to increase NADPH supply.[1][7]

  • Pull (Enhance Product Formation): This strategy focuses on increasing the conversion of fatty acyl-CoA to fatty alcohols.

    • Targets: Screening and overexpressing potent fatty acyl-CoA reductases (FARs) from various organisms, such as Marinobacter aquaeolei.[10] Multi-copy integration of the FAR gene can further boost production.[3]

  • Block (Prevent Flux to Competing Pathways): This involves deleting genes responsible for diverting the fatty acyl-CoA precursor to other pathways or for degrading the final product.

    • Targets:

      • β-oxidation: Deletion of acyl-CoA oxidases (e.g., POX1) to prevent the degradation of fatty acyl-CoAs.[11]

      • TAG Synthesis: Deletion of acyltransferases (e.g., DGA1, TGL3) to prevent the storage of fatty acids as lipids.[5]

      • Product Degradation: Deletion of alcohol dehydrogenases that may oxidize the produced fatty alcohols.[4][9]

Engineering_Workflow cluster_design Strain Design & Construction cluster_production Production & Analysis A1 Select Host Strain (e.g., Y. lipolytica Po1g) A2 Identify Gene Targets (Push, Pull, Block) A1->A2 A3 Design Expression Cassettes (FAR, ACC1, etc.) A2->A3 A4 Design Deletion Cassettes (POX1, DGA1, etc.) A2->A4 A5 Assemble Plasmids (e.g., YaliBrick, Golden Gate) A3->A5 A4->A5 A6 Transform Y. lipolytica A5->A6 A7 Select & Verify Engineered Strains (PCR, Sequencing) A6->A7 B1 Shake Flask Cultivation (Screening) A7->B1 Strain Screening B2 Bioreactor Fed-Batch Fermentation (Scale-up) B1->B2 C1 Sample Collection B1->C1 B3 Extractive Fermentation (with Dodecane Overlay) B2->B3 Optional B2->C1 B3->C1 C2 Solvent Extraction of Fatty Alcohols C1->C2 C3 Quantification (GC-MS / GC-FID) C2->C3

Caption: General experimental workflow for fatty alcohol production in Y. lipolytica.

Quantitative Data on Fatty Alcohol Production

The following table summarizes fatty alcohol production metrics achieved in various engineered Y. lipolytica strains under different cultivation conditions.

Strain / Genetic ModificationsCultivation MethodTiter (g/L)Yield (mg/g glucose)Productivity (mg/L/h)Reference
Expression of TaFAR1Batch Fermentation0.69 (total)N/AN/A[6]
Expression of Maqu_2220 FARShake Flask0.167N/AN/A[12]
Expression of MhFARFed-batch Flask (Extractive)1.5N/AN/A[2][10]
Expression of MhFAR2L Bioreactor5.83639[2][10]
Expression of malFAR in β-oxidation deficient strainShake Flask0.166N/AN/A[4][9]
Same strain as aboveBioreactor2.2N/AN/A[4][9]
Deletion of RPD3 regulatorShake Flask (YPD40)0.278 (Hexadecanol)N/AN/A[3]

N/A: Not Available in the cited source.

Experimental Protocols

This protocol describes the general steps for integrating a FAR expression cassette into the Y. lipolytica genome.

1. Plasmid Construction: a. Synthesize the codon-optimized gene for a selected Fatty Acyl-CoA Reductase (e.g., from Marinobacter aquaeolei). b. Use a yeast expression vector (e.g., from the YaliBrick toolkit) containing a strong constitutive promoter (e.g., TEF) and a terminator (e.g., XPR2).[11] c. Clone the FAR gene between the promoter and terminator using standard molecular biology techniques (e.g., Gibson assembly or Golden Gate cloning). d. Include a selection marker (e.g., URA3, LEU2, or an antibiotic resistance gene like nourseothricin).[12] e. Linearize the final plasmid with a restriction enzyme (e.g., NotI) to expose homologous arms for genomic integration.

2. Yeast Transformation (Lithium Acetate Method): a. Inoculate 5 mL of YPD medium with a single colony of the recipient Y. lipolytica strain (e.g., Po1g) and grow overnight at 28-30°C with shaking (220 rpm).[12] b. Use the overnight culture to inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0. c. Harvest cells by centrifugation (3000 x g, 5 min), wash with 25 mL sterile water, and then with 1 mL of 100 mM Lithium Acetate (LiAc). d. Resuspend the cell pellet in 400 µL of 100 mM LiAc. e. In a microfuge tube, mix 50 µL of the cell suspension with 1 µg of the linearized plasmid DNA and 5 µL of single-stranded carrier DNA (e.g., salmon sperm DNA). f. Add 300 µL of a freshly prepared solution of 40% PEG 3350 in 100 mM LiAc. Vortex thoroughly. g. Incubate at 30°C for 3 hours without shaking.[12] h. Heat shock the cells at 40°C for 5 minutes.[12] i. Pellet the cells, remove the supernatant, and resuspend in 0.5-1.0 mL of sterile water. j. Plate the entire cell suspension onto the appropriate selective agar medium (e.g., YNB minimal medium lacking uracil for a URA3 marker). k. Incubate plates at 28-30°C for 3-5 days until transformant colonies appear.[12]

3. Verification of Transformants: a. Isolate genomic DNA from putative transformant colonies. b. Perform colony PCR using primers that bind within the integrated cassette and the flanking genomic region to confirm correct integration. c. Sequence the PCR product to verify the integrity of the inserted gene.

This protocol is for screening engineered strains for fatty alcohol production.

1. Seed Culture Preparation: a. Inoculate a single colony of the engineered Y. lipolytica strain into a 125 mL flask containing 5 mL of YPD medium. b. Incubate at 28°C, 220 rpm for 24 hours.[12]

2. Production Culture: a. Prepare the production medium. A common choice is a nitrogen-limited mineral medium to induce lipogenesis.[12]

  • Composition (per liter): 30-60 g Glucose, 0.5 g (NH₄)₂SO₄, 7.0 g KH₂PO₄, 2.0 g Na₂HPO₄, 1.5 g MgSO₄·7H₂O, 0.1 g CaCl₂·2H₂O, and trace metals/vitamin solution.[12][13] Adjust pH to 6.0. b. Inoculate 25 mL of production medium in a 250 mL baffled shake flask with the seed culture to a starting OD₆₀₀ of 0.1-0.5.[12][13] c. For Extractive Fermentation: Add a sterile dodecane overlay at 10-20% of the culture volume (e.g., 2.5-5 mL for a 25 mL culture).[10] This helps to sequester the fatty alcohol product, potentially reducing cellular toxicity and improving recovery. d. Incubate at 28°C, 220 rpm for 96-120 hours. e. Collect samples periodically (e.g., every 24 hours) for analysis of cell density (OD₆₀₀) and fatty alcohol concentration.

This protocol details the extraction of fatty alcohols from the whole culture broth (including cells) and subsequent analysis.

1. Sample Preparation: a. Transfer 1 mL of the whole culture broth (or the dodecane layer if using extractive fermentation) to a 4 mL glass vial. b. Add an internal standard for quantification (e.g., 10 µL of a 2 g/L solution of methyl cis-10-heptadecanoate or a different chain-length fatty alcohol like C17 alcohol).[9]

2. Extraction: a. For non-extractive cultures: Add 1 mL of a solvent like hexane or a 2:1 chloroform:methanol mixture.[4][9] b. For extractive cultures: The dodecane layer can often be analyzed directly. If necessary, centrifuge to separate it from the aqueous phase. c. Vortex the mixture vigorously for 15 minutes to ensure cell lysis and complete extraction.[9] d. Let the mixture stand to allow for phase separation. For chloroform:methanol extractions, centrifugation may be required to clarify the organic phase. e. Carefully transfer the organic phase (top layer for hexane/dodecane, bottom for chloroform) to a new, clean glass vial for analysis.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). b. Column: Use a polar capillary column suitable for alcohol analysis, such as an INNOWax or DB-Wax column (e.g., 30 m x 0.25 mm x 0.25 µm).[4][9] c. Injection: Inject 1 µL of the extracted sample in splitless mode. Set injector temperature to 250°C.[9] d. Oven Program:

  • Initial temperature: 80°C, hold for 1 min.
  • Ramp 1: Increase at 10°C/min to 210°C, hold for 15 min.
  • Ramp 2: Increase at 10°C/min to 230°C, hold for 20 min.[4][9] e. Carrier Gas: Helium at a constant flow rate. f. Detection:
  • MS: Operate in electron impact (EI) mode (70 eV), scanning a mass range of m/z 30-400.[9] Identify fatty alcohols by comparing their mass spectra to a library (e.g., NIST) and their retention times to pure standards.
  • FID: Identify peaks based on retention times of pure standards. g. Quantification: Calculate the concentration of each fatty alcohol by comparing its peak area to the peak area of the internal standard, using a pre-determined calibration curve.

References

Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Fatty Acid Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for enhancing fatty acid production in the yeast Saccharomyces cerevisiae. The information is intended to serve as a practical guide for researchers in the fields of synthetic biology, metabolic engineering, and biofuel development.

Introduction to Fatty Acid Synthesis in Saccharomyces cerevisiae

Saccharomyces cerevisiae, or baker's yeast, is a widely used model organism and a robust cell factory for the production of various biofuels and chemicals.[1] While not naturally oleaginous, its genetic tractability and well-characterized metabolism make it an ideal candidate for engineering enhanced fatty acid production.[1][2] Fatty acids and their derivatives are valuable precursors for biofuels, oleochemicals, cosmetics, and pharmaceuticals.[3][4]

The native fatty acid biosynthesis (FAB) pathway in yeast begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC1).[5] Subsequently, the fatty acid synthase (FAS) complex, composed of two subunits encoded by FAS1 and FAS2, catalyzes the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing long-chain fatty acids, primarily C16 and C18.[5][6] However, native production levels are low due to tight metabolic regulation and limited precursor supply.[5]

Metabolic engineering efforts have focused on several key strategies to overcome these limitations and boost fatty acid yields. These strategies, which will be detailed in this document, include:

  • Increasing Precursor Supply: Enhancing the intracellular pools of acetyl-CoA and malonyl-CoA.

  • Enhancing Cofactor Availability: Increasing the supply of NADPH, the primary reducing equivalent for fatty acid synthesis.

  • Blocking Competing Pathways: Deleting or downregulating pathways that divert carbon away from fatty acid production.

  • Overexpressing Key Biosynthetic Enzymes: Increasing the expression of rate-limiting enzymes in the FAB pathway.

  • Preventing Product Degradation and Toxicity: Eliminating pathways that degrade fatty acids and mitigating the toxic effects of fatty acid accumulation.

Metabolic Engineering Strategies: A Tabular Summary

The following table summarizes common genetic modifications employed to enhance fatty acid production in S. cerevisiae, along with their rationales and reported outcomes.

Strategy Target Gene(s) Modification Rationale Reported Outcome References
Increase Acetyl-CoA Supply ADH2, ALD6, ACSL641P, ERG10OverexpressionDrive carbon flux from ethanol to cytosolic acetyl-CoA.69% increase in 1-hexadecanol production.[7]
ACL (heterologous)OverexpressionConvert citrate to cytosolic acetyl-CoA.Increased accumulation of saturated and unsaturated fatty acids.[8]
IDH1, IDH2DeletionIncrease citrate accumulation for conversion to acetyl-CoA.4- to 5-fold increase in citrate production.[8]
Increase Malonyl-CoA Supply ACC1OverexpressionIncrease the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step.Significant increase in total fatty acid content.[4][9]
FAS1, FAS2OverexpressionIncrease the capacity of the fatty acid synthase complex.30% increase in lipid content.[3]
Enhance NADPH Supply ZWF1 (G6PDH)OverexpressionIncrease flux through the pentose phosphate pathway, the main source of cytosolic NADPH.Improved lipid content.[1]
Block Competing Pathways POX1DeletionPrevent β-oxidation (degradation) of fatty acyl-CoAs.Significant improvement in free fatty acid production.[1]
FAA1, FAA4DeletionPrevent activation of free fatty acids to acyl-CoAs, which can be degraded or incorporated into lipids.Significant improvement in free fatty acid production.[1]
GPD1DeletionBlock glycerol synthesis, a competing pathway for carbon flux.70% improvement in free fatty acid production when combined with other modifications.[1]
PAH1, LPP1, DPP1DeletionBlock dephosphorylation of phosphatidic acid, leading to its accumulation and upregulation of fatty acid biosynthesis.98% increase in total free fatty acids.[4]
Increase Product Titer Acyl-ACP/Acyl-CoA Thioesterases (heterologous)OverexpressionCleave acyl-CoAs to release free fatty acids, relieving feedback inhibition on FAS.Increased release of free fatty acids.[1]

Visualizing Engineered Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways involved in fatty acid synthesis and the common engineering targets.

FattyAcid_Biosynthesis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate PentosePhosphatePathway Pentose Phosphate Pathway G6P->PentosePhosphatePathway Mitochondria Mitochondria Pyruvate->Mitochondria AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto PDC Pathway Ethanol Ethanol Pyruvate->Ethanol AcetylCoA_mito Acetyl-CoA Mitochondria->AcetylCoA_mito PDH Citrate Citrate AcetylCoA_mito->Citrate TCA Cycle Cytosol Cytosol Citrate->Cytosol Transport Cytosol->AcetylCoA_cyto ACL MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA SE Sterol Esters AcetylCoA_cyto->SE FattyAcylCoA Fatty Acyl-CoA MalonylCoA->FattyAcylCoA FAS1, FAS2 FFA Free Fatty Acids FattyAcylCoA->FFA Thioesterase TAG Triacylglycerols FattyAcylCoA->TAG FattyAcylCoA->SE BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation POX1 Glycerol Glycerol-3-P Glycerol->TAG NADPH NADPH NADPH->MalonylCoA PentosePhosphatePathway->NADPH ACL_note Heterologous ACL Thioesterase_note Heterologous Thioesterase

Caption: Engineered fatty acid biosynthesis pathway in S. cerevisiae.

Experimental Protocols

This section provides detailed protocols for key experiments in the metabolic engineering of S. cerevisiae for fatty acid production.

Protocol for Yeast Transformation (Lithium Acetate/Single-Stranded Carrier DNA/PEG Method)

This protocol is a standard method for introducing foreign DNA into S. cerevisiae.

Materials:

  • Yeast strain to be transformed

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Sterile water

  • Transformation mix:

    • 50% (w/v) Polyethylene glycol (PEG) 3350, sterile

    • 1.0 M Lithium Acetate (LiAc), sterile

    • Single-stranded carrier DNA (e.g., salmon sperm DNA), 2 mg/mL, boiled for 5 min and chilled on ice immediately before use

  • Plasmid DNA or linear DNA fragment with selection marker

  • Selective agar plates (e.g., SC-Ura for plasmids with URA3 marker)

  • 30°C incubator

Procedure:

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (250 rpm).

  • In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow until the OD600 reaches 0.7-1.0.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes at room temperature.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of sterile water.

  • In a microcentrifuge tube, mix the following in order:

    • 240 µL of 50% PEG

    • 36 µL of 1.0 M LiAc

    • 50 µL of single-stranded carrier DNA (2 mg/mL)

    • 1-5 µg of plasmid DNA or linear DNA fragment

    • 34 µL of yeast cell suspension

  • Vortex the mixture gently to mix.

  • Incubate at 42°C for 40-60 minutes (heat shock).

  • Pellet the cells by centrifugation at 8,000 x g for 1 minute.

  • Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.

  • Plate the cell suspension onto selective agar plates.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol for Total Lipid Extraction from Yeast

This protocol describes the extraction of total lipids for subsequent analysis.

Materials:

  • Yeast cell pellet (from a known culture volume or dry cell weight)

  • Glass beads (acid-washed, 425-600 µm)

  • Chloroform

  • Methanol

  • Cryogenic microtube (1.5 mL)

  • Bead mill or vigorous vortexer

  • Centrifuge

Procedure:

  • Harvest yeast cells from culture by centrifugation (e.g., 10,000 x g for 5 min).

  • Wash the cell pellet with sterile water and centrifuge again.

  • Freeze-dry the cell pellet for accurate dry cell weight measurement, or proceed with the wet pellet.

  • Transfer a known amount of freeze-dried cells (e.g., 0.25 mg) or the entire wet pellet to a 1.5-mL cryogenic microtube.[10]

  • Add ~200 µL of washed glass beads to the tube.[10]

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Perform mechanical cell lysis using a bead mill at maximum speed for 5 minutes at room temperature. Repeat this step at least twice.[10] Alternatively, vortex vigorously for 45 minutes.[11]

  • Centrifuge the lysate at 10,000 x g for 5 minutes at room temperature.[10]

  • Carefully transfer the supernatant (the lower chloroform phase containing lipids) to a new, clean glass tube.

  • To the remaining cell debris and glass beads, add another 1 mL of 2:1 chloroform:methanol, vortex briefly, and centrifuge again.

  • Collect the supernatant and pool it with the supernatant from step 9. Repeat this extraction step 3-5 times to ensure complete lipid recovery.[10]

  • Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen gas.

  • The dried lipid extract can be stored at -20°C under a nitrogen atmosphere until analysis.

Protocol for Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

This protocol is for the derivatization of fatty acids to their more volatile methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried lipid extract

  • 2% (v/v) H2SO4 in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable column (e.g., a polar capillary column)

  • FAME standards for identification and quantification

Procedure:

  • Resuspend the dried lipid extract in 1 mL of 2% H2SO4 in methanol.

  • Incubate the mixture at 80-90°C for 1-2 hours in a sealed tube to allow for transesterification.

  • After cooling to room temperature, add 1.5 mL of sterile water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

  • Wash the hexane extract with 1 mL of saturated NaCl solution to remove any residual acid.

  • Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentrate the final FAME-containing hexane solution under a stream of nitrogen to a final volume of ~100 µL.

  • Inject 1 µL of the sample into the GC-MS for analysis.

  • GC-MS Analysis:

    • Use a temperature program that effectively separates the FAMEs of interest. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[11]

    • Identify FAME peaks by comparing their retention times and mass spectra to those of known FAME standards.

    • Quantify the amount of each fatty acid by integrating the peak area and comparing it to a standard curve generated from known concentrations of FAME standards.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a metabolic engineering project aimed at enhancing fatty acid production in S. cerevisiae.

Experimental_Workflow Strain_Selection Strain Selection (e.g., S. cerevisiae) Genetic_Modification Genetic Modification (Transformation) Strain_Selection->Genetic_Modification Selection_Screening Selection & Screening of Transformants Genetic_Modification->Selection_Screening Fermentation Fermentation & Culture Optimization Selection_Screening->Fermentation Biomass_Harvest Biomass Harvest Fermentation->Biomass_Harvest Lipid_Extraction Total Lipid Extraction Biomass_Harvest->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis Iterative_Engineering Iterative Engineering (Further Modifications) Data_Analysis->Iterative_Engineering Iterative_Engineering->Genetic_Modification

Caption: General workflow for engineering and analyzing fatty acid production in yeast.

Quantitative Data Summary

The following table presents a summary of reported fatty acid titers from various metabolic engineering studies in S. cerevisiae. This data highlights the significant improvements achieved through genetic modifications.

Engineered Strain Description Product Titer (mg/L) Reference
Overexpression of ACC1, FAS1, FAS2Free Fatty Acids~400[5]
Overexpression of ACC1, FAS1, FAS2Fatty Alcohols~100[5]
Overexpression of ACC1, FAS1, FAS2Fatty Acid Ethyl Esters (FAEEs)~5[5]
Deletion of PAH1, LPP1, DPP1Total Free Fatty Acids102 mg/gDCW[4]
Rational modification of FAS domainsShort/Medium-Chain Fatty Acids464[1]
Engineered lipogenesis metabolismFree Fatty Acids33,400[3]
Overexpression of B. ammoniagenes FASFatty Acid Ethyl Esters (FAEEs)10,498 µg/gCDW[4]
Engineered PDH pathwayFree Fatty Acids840.5[6]

Note: Titers can vary significantly based on the specific strain background, cultivation conditions, and analytical methods used. Direct comparison between studies should be made with caution.

Conclusion

The metabolic engineering of Saccharomyces cerevisiae has proven to be a powerful approach for the high-level production of fatty acids and their derivatives. By systematically applying the strategies and protocols outlined in this document, researchers can continue to improve the efficiency and economic viability of microbial-based production of these valuable molecules. The combination of rational design, high-throughput screening, and advanced analytical techniques will be crucial for the development of next-generation yeast cell factories for the sustainable production of biofuels and oleochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Octadecadienol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for octadecadienol isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the separation of this compound isomers using various chromatographic techniques.

Issue 1: Poor Resolution of Cis/Trans Isomers

Symptoms:

  • Overlapping or co-eluting peaks for cis and trans isomers of octadecadienols.

  • Inability to accurately quantify individual geometric isomers.

Possible Causes & Solutions:

CauseSolution
Inadequate Stationary Phase Selectivity (GC/HPLC/SFC) For GC, use a highly polar cyanopropyl siloxane capillary column (e.g., SP-2560) which is known to provide good resolution for geometric isomers of fatty acid methyl esters (FAMEs).[1][2] For HPLC, a silver-ion (Ag+) column can be highly effective in separating cis and trans isomers.[3] For SFC, chiral stationary phases can also resolve geometric isomers.
Suboptimal Mobile Phase Composition (HPLC/SFC) In HPLC, adjust the mobile phase composition. For silver-ion chromatography, the type and concentration of the organic modifier (e.g., acetonitrile in hexane) are critical.[3] In SFC, modifying the percentage of the co-solvent (e.g., methanol) can significantly impact selectivity.
Incorrect Temperature Program (GC) Optimize the oven temperature program. A slow temperature ramp or an isothermal segment at an optimal temperature can enhance the separation of closely eluting cis and trans isomers. For some C18:1 isomers, an isothermal temperature of 120°C has been shown to be effective for resolving positional isomers, while a higher temperature of 160°C was needed for certain trans isomers.[2]
Improper Derivatization (GC) Ensure complete derivatization to fatty acid methyl esters (FAMEs). Incomplete reactions can lead to peak tailing and poor resolution. Use reliable derivatization reagents like BF3-methanol or methanolic HCl.[4][5]

Issue 2: Peak Splitting

Symptoms:

  • A single isomer peak appears as two or more smaller, closely spaced peaks.[6][7]

Possible Causes & Solutions:

CauseSolution
Column Overload Reduce the sample concentration or injection volume. High concentrations can saturate the stationary phase, leading to peak distortion.[8]
Injection Solvent Incompatibility (HPLC/SFC) The solvent used to dissolve the sample should be of similar or weaker eluotropic strength than the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak splitting.[9]
Column Void or Channeling A void at the head of the column or uneven packing can cause the sample to travel through different paths, resulting in split peaks.[7][8] This often affects all peaks in the chromatogram.[7] Replace the column if a void is suspected.
Temperature Mismatch (HPLC) A significant difference between the mobile phase temperature and the column temperature can lead to peak splitting. Ensure proper column thermostatting and consider pre-heating the mobile phase.[6]
Co-elution of Isomers What appears as a split peak might be the partial separation of two closely related isomers.[9] To confirm, alter the chromatographic conditions (e.g., mobile phase, temperature) to see if the two peaks can be fully resolved.

Issue 3: Irreproducible Retention Times

Symptoms:

  • Retention times for the same isomer vary significantly between runs.

Possible Causes & Solutions:

CauseSolution
Fluctuations in Mobile Phase Composition Ensure precise and consistent mobile phase preparation. For gradient elution, ensure the pump is functioning correctly and the solvents are properly degassed.
Temperature Variations Maintain a constant column temperature using a reliable column oven. Fluctuations in ambient temperature can affect retention times, especially in HPLC and SFC.[3][8]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, particularly when changing mobile phase composition or after a gradient run.
Changes in SFC Backpressure In SFC, changes in backpressure can alter fluid density and solvating power, leading to shifts in retention time. Ensure the backpressure regulator is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating this compound isomers?

There is no single "best" technique as the optimal choice depends on the specific isomers of interest and the research goals. Here's a general comparison:

  • Gas Chromatography (GC): Excellent for separating volatile and thermally stable positional and geometric isomers, especially after derivatization to FAMEs. Highly polar columns offer good resolution.[10] However, derivatization is an extra sample preparation step.[11]

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for separating geometric (cis/trans) isomers using silver-ion chromatography. Reversed-phase HPLC can separate isomers based on polarity. It avoids the need for derivatization.

  • Supercritical Fluid Chromatography (SFC): A powerful technique for chiral separations, allowing for the resolution of enantiomers. SFC can be faster than HPLC and uses environmentally friendly solvents like CO2.[12] It has been shown to be effective in separating a large number of octadecanoid isomers.[13]

Q2: Why is derivatization necessary for GC analysis of octadecadienols?

Octadecadienols are fatty alcohols that contain polar hydroxyl (-OH) and carboxylic acid groups. These groups can lead to:

  • Poor Volatility: Making it difficult for the compounds to vaporize in the GC inlet.

  • Peak Tailing: Due to interactions with active sites in the GC system.

  • Thermal Instability: The high temperatures in the GC can cause degradation of the underivatized analytes.

Derivatization, typically to fatty acid methyl esters (FAMEs), replaces the active hydrogens on these functional groups with less polar groups, which increases volatility and thermal stability, and improves chromatographic peak shape.[4][5]

Q3: How can I improve the sensitivity of my analysis for trace levels of this compound isomers?

  • Use a Mass Spectrometer (MS) Detector: Coupling your chromatograph (GC, HPLC, or SFC) to a mass spectrometer provides high sensitivity and selectivity.

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components from your sample.

  • Increase Injection Volume: If your system allows, a larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Select the Right Ionization Technique (for MS): For HPLC-MS, electrospray ionization (ESI) in negative mode is often used for fatty acids.

Q4: What are some key considerations for sample preparation of octadecadienols from biological matrices like plasma?

  • Protein Precipitation: Plasma samples have a high protein content that must be removed. This is often done by adding a cold organic solvent like methanol or acetonitrile.[14]

  • Lipid Extraction: After protein precipitation, a liquid-liquid extraction (e.g., using chloroform or methyl-tert-butyl ether) is typically performed to isolate the lipids, including octadecadienols.

  • Solid-Phase Extraction (SPE): SPE can be used to further clean up the sample and concentrate the analytes of interest.[14]

  • Hydrolysis: If the octadecadienols are esterified in complex lipids, a hydrolysis step (saponification) is necessary to release them as free fatty acids before derivatization (for GC) or analysis.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Octadecanoid Isomer Separation

ParameterGas Chromatography (GC-MS)Liquid Chromatography (LC-MS/MS)Supercritical Fluid Chromatography (SFC-MS/MS)
Typical Analytes Fatty Acid Methyl Esters (FAMEs)Free Fatty Acids/AlcoholsFree Fatty Acids/Alcohols
Derivatization RequiredNot requiredNot required
Typical Analysis Time 7-30 min[11]13.5 - 20 min[13]< 13 min[13]
Lower Limit of Quantification (LLOQ) Similar to UHPSFC-MS[11]0.01 - 1.25 ng/mL[13]0.03 - 6.00 ng/mL[13]
Resolution Strength Excellent for positional and geometric isomers with polar columns.[10]Good for geometric isomers (Ag+ column) and positional isomers (RP column).Excellent for chiral (enantiomeric) isomers.[13]
Primary Application Broad profiling of fatty acid composition.Targeted quantification and separation of non-volatile isomers.Chiral separations and fast achiral separations.

Note: The values presented are indicative and can vary significantly based on the specific isomers, matrix, instrumentation, and method parameters.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Isomers as FAMEs

  • Lipid Extraction and Hydrolysis:

    • To a 100 µL plasma sample, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Vortex and centrifuge to separate the layers. Collect the lower organic layer.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to hydrolyze the lipids.

  • Derivatization to FAMEs:

    • Cool the sample and add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Heat at 80°C for 5 minutes.

    • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Column: SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness) or equivalent highly polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 4 min, ramp to 240°C at 3°C/min, and hold for 15 min.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50-550.

Protocol 2: SFC-MS/MS Chiral Separation of Hydroxyoctadecadienoic Acids (HODEs)

This protocol is adapted from a validated method for a broad panel of octadecanoids.[13]

  • Sample Preparation:

    • Perform protein precipitation and lipid extraction as described in the GC-MS protocol.

    • Reconstitute the dried lipid extract in methanol.

  • SFC-MS/MS Analysis:

    • Column: A chiral stationary phase column suitable for fatty acids.

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with a modifier (e.g., ammonium acetate).

    • Gradient: A suitable gradient to resolve the isomers of interest.

    • Flow Rate: 2.0 mL/min.

    • Backpressure: 2000 psi.

    • Column Temperature: 35°C.

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) in negative ion mode, with optimized transitions for each HODE isomer.

Mandatory Visualization

HODE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleic_Acid Linoleic Acid LOX Lipoxygenases (LOX) Linoleic_Acid->LOX COX Cyclooxygenases (COX) Linoleic_Acid->COX GPR132 GPR132 Inflammatory_Response Inflammatory Response GPR132->Inflammatory_Response TRPV1 TRPV1 Pain_Perception Pain Perception TRPV1->Pain_Perception 13-HODE 13-HODE LOX->13-HODE 9-HODE 9-HODE COX->9-HODE 9-HODE->GPR132 9-HODE->TRPV1 13-HODE->TRPV1 PPARg PPARγ 13-HODE->PPARg Gene_Expression Gene Expression (e.g., CD36) PPARg->Gene_Expression

Caption: Signaling pathways of 9-HODE and 13-HODE.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Biological_Sample->Protein_Precipitation Lipid_Extraction Liquid-Liquid Extraction (e.g., Chloroform) Protein_Precipitation->Lipid_Extraction SPE Solid-Phase Extraction (Cleanup & Concentration) Lipid_Extraction->SPE Derivatization Derivatization (for GC) (e.g., FAMEs) SPE->Derivatization HPLC_MS HPLC-MS SPE->HPLC_MS SFC_MS SFC-MS SPE->SFC_MS GC_MS GC-MS Derivatization->GC_MS Peak_Integration Peak Integration & Quantification GC_MS->Peak_Integration HPLC_MS->Peak_Integration SFC_MS->Peak_Integration Isomer_Identification Isomer Identification (Standards & MS/MS) Peak_Integration->Isomer_Identification Statistical_Analysis Statistical Analysis Isomer_Identification->Statistical_Analysis

Caption: General experimental workflow for this compound isomer analysis.

References

Preventing isomerization of octadecadienol during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of octadecadienol during sample preparation for analytical procedures such as gas chromatography (GC) and liquid chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a fatty alcohol with an 18-carbon chain and two double bonds. The specific location and configuration (cis/trans) of these double bonds define its isomeric form. These isomers can have different biological activities. Isomerization, the conversion of one isomer into another, can occur during sample preparation, leading to inaccurate quantification and misinterpretation of experimental results. For instance, different isomers of the related conjugated linoleic acid (CLA) have distinct biological effects.

Q2: What are the main factors that cause isomerization of this compound during sample preparation?

Several factors can induce the isomerization of this compound:

  • Heat: Elevated temperatures during extraction, concentration, or derivatization can provide the energy needed for double bond migration and changes in configuration.

  • Light: Exposure to UV or visible light can trigger photoisomerization, a common phenomenon in molecules with conjugated double bonds.

  • Acid/Base Conditions: Both strong acids and bases can catalyze the isomerization of double bonds. Basic conditions are particularly known to cause significant isomerization during derivatization.

  • Oxygen: The presence of oxygen can lead to the formation of free radicals, which can initiate isomerization and degradation of polyunsaturated compounds.

Q3: How can I prevent isomerization during the derivatization of this compound for GC analysis?

The choice of derivatization reagent and conditions is critical. For derivatizing the hydroxyl group of this compound to a more volatile ester (e.g., a methyl ester if it were an acid) or ether (e.g., a silyl ether), the following is recommended:

  • Avoid Base-Catalyzed Methods: Methods using strong bases like sodium methoxide can cause significant isomerization of conjugated systems.

  • Use Mild, Acid-Catalyzed Methods: For methylation-like derivatizations, acid-catalyzed methods using reagents like 1% sulfuric acid in methanol or 5% HCl in methanol at low temperatures (e.g., 40°C) for a short duration (e.g., 10-20 minutes) are preferable.

  • Silylation: For the derivatization of the alcohol group, silylation is a common and effective method. Use reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). This reaction is generally fast and can be performed at moderate temperatures (e.g., 60-70°C).

Q4: What is the role of antioxidants in preventing isomerization?

While antioxidants primarily prevent oxidation, this process is often linked with isomerization. Oxidative processes can generate free radicals that can promote the isomerization of double bonds. Adding an antioxidant like Butylated Hydroxytoluene (BHT) to extraction solvents and during sample storage can quench these free radicals, thereby protecting the integrity of the this compound isomers. It is recommended to add BHT at a concentration of about 50 µg/mL to all solvents used.

Q5: What are the best practices for storing this compound samples and standards?

To ensure the stability of this compound isomers during storage:

  • Temperature: Store samples and standards at low temperatures, preferably at -80°C for long-term storage. For short-term storage, -20°C may be adequate. Avoid repeated freeze-thaw cycles.

  • Light: Protect samples from light by using amber glass vials or by wrapping vials in aluminum foil.

  • Atmosphere: To prevent oxidation, which can lead to isomerization, store samples under an inert atmosphere. This can be achieved by flushing vials with nitrogen or argon before sealing.

  • Solvent: Store lipid extracts in a suitable organic solvent (e.g., chloroform/methanol) rather than in a dry state, as this slows down degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Isomer Peaks in Chromatogram Isomerization during Derivatization: Use of a base-catalyzed derivatization method.Switch to a mild, acid-catalyzed derivatization method (e.g., 1% H₂SO₄ in methanol at 40°C). For the alcohol group, use a silylation reagent like BSTFA.
Thermal Isomerization: High temperatures during sample evaporation or in the GC injector port.Use a gentle stream of nitrogen for solvent evaporation at a low temperature. Optimize the GC injector temperature to the lowest possible setting that still allows for efficient volatilization.
Photoisomerization: Exposure of the sample to light.Work in a dimly lit area or use amber glassware throughout the sample preparation process. Protect samples from direct light exposure.
Poor Reproducibility of Isomer Ratios Inconsistent Sample Handling: Variations in temperature, light exposure, or time between samples.Standardize all sample preparation steps. Process all samples in a consistent and timely manner. Use an internal standard to monitor for variability.
Oxidative Degradation: Presence of oxygen during sample processing or storage.Add an antioxidant like BHT to all solvents. Flush sample vials with nitrogen or argon before sealing for storage.
Loss of Total this compound Content Degradation due to Extreme pH: Use of strong acids or bases during extraction or other steps.Maintain a neutral or slightly acidic pH during sample preparation. Use buffers if necessary.
Oxidative Degradation: As mentioned above.Implement the use of antioxidants and an inert atmosphere.

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from a Biological Matrix for GC-MS Analysis

This protocol is a general guideline and may need to be optimized for specific matrices.

1. Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • Nitrogen gas evaporation system

  • Amber glass vials with PTFE-lined caps

  • Solvents: Hexane, Isopropanol, Chloroform, Methanol (all HPLC grade or higher)

  • Antioxidant: Butylated Hydroxytoluene (BHT) solution (10 mg/mL in ethanol)

  • Internal Standard (IS): A suitable deuterated or odd-chain fatty alcohol

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Sodium Sulfate

2. Extraction Procedure:

  • Immediately after collection, flash-freeze the biological sample in liquid nitrogen to quench enzymatic activity.

  • Weigh the frozen tissue and add it to a homogenizer tube.

  • Add a solution of isopropanol containing 50 µg/mL of BHT to the tissue. Homogenize thoroughly. The isopropanol helps to deactivate lipases.

  • Add a known amount of the internal standard.

  • Perform a liquid-liquid extraction using a modified Folch method: add chloroform and saline solution to the homogenate to achieve a final ratio of Chloroform:Isopropanol:Saline of approximately 2:1:1.

  • Vortex the mixture vigorously and then centrifuge to separate the phases.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean amber glass vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

3. Silylation (Derivatization) Procedure:

  • To the dried lipid extract, add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Analysis:

  • Use a GC column suitable for fatty acid methyl ester or silyl ether analysis (e.g., a polar capillary column).

  • Optimize the injector and oven temperature programs to ensure good separation of isomers without causing on-column isomerization.

Visualizations

Signaling Pathways and Experimental Workflows

Isomerization_Prevention_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_controls Key Control Measures Sample Biological Sample Homogenization Homogenization in Isopropanol + BHT Sample->Homogenization Quench Enzymes ProtectLight Protect from Light Sample->ProtectLight Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Antioxidant Add Antioxidant (BHT) Homogenization->Antioxidant Drying Solvent Evaporation (Low Temp, N2 Stream) Extraction->Drying Derivatization Silylation with BSTFA + TMCS Drying->Derivatization Dried Lipid Extract LowTemp Low Temperature Drying->LowTemp InertAtmosphere Inert Atmosphere (N2/Ar) Drying->InertAtmosphere GCMS GC-MS Analysis Derivatization->GCMS MildReagents Use Mild Reagents Derivatization->MildReagents Isomerization_Factors cluster_factors Factors Causing Isomerization This compound This compound (Target Isomer) Isomerized_Product Isomerized this compound (Analytical Error) This compound->Isomerized_Product Isomerization Heat Heat (> 40-60°C) Heat->Isomerized_Product Light UV/Visible Light Light->Isomerized_Product pH Extreme pH (especially alkaline) pH->Isomerized_Product Oxygen Oxygen (Free Radicals) Oxygen->Isomerized_Product Reagents Harsh Derivatization Reagents (e.g., NaOMe) Reagents->Isomerized_Product

Technical Support Center: Optimizing GC-MS for Octadecadienol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of octadecadienol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a crucial step for analyzing this compound by GC-MS.[1] this compound is a long-chain alcohol with a high boiling point and a polar hydroxyl (-OH) group. Without derivatization, you are likely to encounter issues such as poor peak shape (tailing), low volatility leading to long retention times, and potential thermal degradation in the hot injector.[2] Derivatization replaces the active hydrogen on the hydroxyl group with a less polar, more stable functional group, which increases the compound's volatility and thermal stability, leading to improved chromatographic separation and sensitivity.[1]

Q2: What are the recommended derivatization reagents for this compound?

A2: Silylation is the most common derivatization technique for alcohols like this compound. The goal is to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Commonly used silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for alcohols.

  • BSTFA + TMCS (trimethylchlorosilane): Adding a catalyst like TMCS (often 1% v/v) can increase the reaction rate, especially for sterically hindered alcohols.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another effective silylating agent.[3]

The choice of reagent can depend on the sample matrix and potential interferences. It's often necessary to optimize reaction time and temperature to ensure complete derivatization.

Q3: How do I select the appropriate GC column for this compound analysis?

A3: For the analysis of derivatized this compound (e.g., TMS-octadecadienol), a non-polar or mid-polarity column is generally recommended.[4] The separation of these derivatives is primarily based on boiling point differences.[5]

  • Recommended Phases: A good starting point is a 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5ms).[5][6] These columns offer excellent resolution and are robust for a wide range of applications.

  • Column Dimensions: A standard column of 30 m length, 0.25 mm internal diameter (ID), and 0.25 µm film thickness is suitable for most applications.[4][5] For complex matrices, a longer column may provide better resolution, while a wider ID can handle higher sample capacities.[4][5]

Always choose a low-bleed ("MS" designated) column to minimize background noise and ensure better sensitivity, especially when using a mass spectrometer.[7][8]

Troubleshooting Guide

Problem 1: No peaks or very small peaks for this compound.

Potential Cause Solution
Incomplete Derivatization Optimize derivatization conditions (time, temperature, reagent ratio). Ensure reagents are not expired or contaminated with moisture.
Injector Temperature Too Low This compound derivatives have high boiling points. Increase the injector temperature to ensure complete volatilization. A starting point of 250 °C is common, but it may need to be increased to 280-300 °C.[9][10]
Active Sites in the Inlet or Column Active sites can cause analyte adsorption. Deactivate the inlet liner (using a silanized liner) or replace it. Trim the first few centimeters of the column.[11]
Leaks in the System Perform a leak check on the injector, column fittings, and carrier gas lines. Leaks can significantly reduce sensitivity.[12]
Incorrect MS Parameters Ensure the MS is in the correct acquisition mode (Scan or SIM). For low concentrations, Selected Ion Monitoring (SIM) mode provides higher sensitivity.[8] Verify that the chosen ions are correct for your derivatized analyte.

Problem 2: Peak tailing.

Potential Cause Solution
Active Sites As mentioned above, active sites in the liner or column can cause tailing. Deactivate or replace the liner and trim the column.[2]
Column Overload Injecting too much sample can lead to peak fronting or tailing.[2] Dilute the sample or reduce the injection volume.
Incompatible Solvent/Column Ensure the injection solvent is compatible with the column phase.
Column Degradation The stationary phase may be damaged. Condition the column according to the manufacturer's instructions or replace it if it's old or has been exposed to oxygen at high temperatures.[2][12]

Problem 3: Ghost peaks or sample carryover.

Potential Cause Solution
Contaminated Syringe or Inlet Clean the syringe thoroughly between injections. Replace the inlet liner and septum.[2]
Injector Temperature Too High Excessively high temperatures can cause septum bleed or degradation of sample components, which then appear in subsequent runs. Optimize the injector temperature.[9]
Carryover from Previous Injection High-boiling point compounds like this compound derivatives can be slow to elute. Increase the final oven temperature or add a bake-out period at the end of the run to clean the column. Also, implement a thorough syringe and needle cleaning procedure.[13]

Experimental Protocols & Data

Protocol 1: TMS Derivatization of this compound

This protocol outlines a general procedure for the derivatization of this compound using BSTFA with 1% TMCS.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • BSTFA + 1% TMCS

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will quench the derivatization reagent. If working with an extract, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Table 1: Recommended GC-MS Parameters for TMS-Octadecadienol Analysis
Parameter Recommended Setting Notes
GC System
Inlet Mode SplitlessFor trace analysis to maximize sensitivity.
Inlet Temperature 280 °CAdjust between 250-300 °C to optimize for analyte transfer without degradation.[10][14]
Injection Volume 1 µL
Carrier Gas HeliumFlow rate of 1.0 - 1.5 mL/min.[8]
Oven Program Initial: 150 °C, hold 2 minThis is a starting point and should be optimized.
Ramp 1: 10 °C/min to 280 °C
Hold: 10 minEnsure complete elution of the analyte.
GC Column DB-5ms (or equivalent)30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
MS System
Ion Source Temp. 230 °CRefer to manufacturer's recommendation.[15]
Quadrupole Temp. 150 °CRefer to manufacturer's recommendation.[15]
Ionization Mode Electron Ionization (EI)70 eV.[15]
Acquisition Mode Full Scan (m/z 50-500)For initial identification.
SIM ModeFor quantitation, monitor characteristic ions.
Transfer Line Temp. 280 °CShould be at or slightly above the final oven temperature to prevent condensation.

Visualizations

Experimental Workflow

G Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extract Solvent Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Reagent Add Pyridine & BSTFA + 1% TMCS Dry->Reagent React Heat at 70°C for 60 min Reagent->React Inject Inject 1µL into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Figure 1: GC-MS Analysis Workflow for this compound.

Troubleshooting Logic

G Figure 2: Troubleshooting Logic for Poor Peak Response Start Problem: No Peak / Small Peak CheckDeriv Verify Derivatization (Fresh Reagents, Correct Temp/Time) Start->CheckDeriv CheckDeriv->Start Issue Found CheckInjector Increase Injector Temp (e.g., to 280°C) CheckDeriv->CheckInjector Deriv OK CheckInjector->Start Issue Found CheckSystem Check for Leaks & Active Sites (Liner/Column) CheckInjector->CheckSystem Injector OK CheckSystem->Start Issue Found CheckMS Confirm MS Settings (SIM ions, Source Temp) CheckSystem->CheckMS System OK CheckMS->Start Issue Found Solution Problem Resolved CheckMS->Solution MS OK

Caption: Figure 2: Troubleshooting Logic for Poor Peak Response.

References

Troubleshooting low yield in octadecadienol synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in octadecadienol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A common and effective method for synthesizing this compound on a laboratory scale is the reduction of linoleic acid or its methyl ester using a strong reducing agent, such as Lithium Aluminum Hydride (LiAlH₄). This reagent is powerful enough to reduce carboxylic acids and esters to primary alcohols.[1][2][3][4]

Q2: I obtained a significantly lower yield than expected. What are the primary areas I should investigate?

Low yields in this compound synthesis can stem from several factors. The main areas to troubleshoot are:

  • Reagent Quality and Stoichiometry: The purity of your starting material (linoleic acid or its ester) and the reducing agent is critical. Additionally, an insufficient amount of the reducing agent will lead to an incomplete reaction.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can all significantly impact the yield.

  • Workup and Purification: Product can be lost during the quenching, extraction, and purification steps. Formation of stable emulsions during aqueous workup is a common issue with long-chain molecules.[5]

  • Side Reactions: Undesired side reactions can consume the starting material or the product.

Q3: My reaction seems to be incomplete, even after the recommended reaction time. What could be the cause?

An incomplete reaction is a frequent cause of low yield. Consider the following possibilities:

  • Insufficient Reducing Agent: Carboxylic acid reduction with LiAlH₄ requires an excess of the reagent. The first equivalent of hydride is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt. Subsequent hydride additions are then needed for the reduction.[2][6]

  • Low Reaction Temperature: While the reaction is typically started at a low temperature for safety, it may require warming to room temperature or even gentle refluxing to go to completion.

  • Poor Reagent Quality: The LiAlH₄ may have degraded due to improper storage and exposure to moisture.

Q4: Are there common side reactions that I should be aware of during the reduction of linoleic acid?

Yes, while LiAlH₄ is generally efficient, side reactions can occur:

  • Hydrogen Evolution: If using older, less common methods involving sodium metal, high temperatures can lead to hydrogen gas evolution, which reduces the efficiency of the reducing agent.[5]

  • Over-reduction/Cleavage: While less common for this specific transformation, aggressive reaction conditions with certain catalysts in hydrogenation could potentially lead to cleavage of the carbon chain or reduction of the double bonds.[7][8]

Q5: I'm having trouble separating my product during the workup. What can I do?

The workup of long-chain alcohols can be challenging due to their amphiphilic nature, which can lead to the formation of stable emulsions.[5]

  • Use of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Solvent Choice: Using a combination of polar and non-polar organic solvents for extraction can sometimes improve phase separation.

  • Centrifugation: If emulsions persist, centrifugation can be an effective method to separate the layers.

Troubleshooting Guides

Problem: Low Yield after LiAlH₄ Reduction of Linoleic Acid

This guide will walk you through a systematic approach to troubleshooting low yields when synthesizing this compound via the reduction of linoleic acid with Lithium Aluminum Hydride.

Step 1: Verify Reagent Quality and Handling

QuestionPossible CauseRecommended Action
Is your linoleic acid pure? Impurities in the starting material can interfere with the reaction.Use high-purity linoleic acid (>99%). If necessary, purify the starting material before use.
Is your LiAlH₄ fresh and active? LiAlH₄ is highly reactive with water and can degrade upon exposure to atmospheric moisture, reducing its potency.Use a fresh, unopened container of LiAlH₄ or a properly stored, recently opened one. Ensure you are working under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
Are your solvents anhydrous? Traces of water in the reaction solvent (e.g., THF, diethyl ether) will quench the LiAlH₄.Use freshly distilled or commercially available anhydrous solvents.

Step 2: Review Reaction Parameters

ParameterCommon IssueRecommended Action
Stoichiometry Insufficient LiAlH₄.For carboxylic acids, a molar excess of LiAlH₄ is necessary. A typical ratio is 1.5 to 2 equivalents of LiAlH₄ per equivalent of carboxylic acid.
Temperature The reaction was not allowed to warm to a sufficient temperature for completion.The reaction is typically initiated at 0°C for safety, but then allowed to warm to room temperature and stirred for several hours. Gentle heating under reflux may be required in some cases.
Reaction Time The reaction was not allowed to proceed for a sufficient duration.Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching.

Step 3: Optimize Workup and Purification

StepCommon IssueRecommended Action
Quenching Inefficient quenching leading to product loss or difficult workup.A careful, dropwise addition of water followed by a sodium hydroxide solution is a common and effective quenching method (Fieser workup).
Extraction Formation of stable emulsions.Use brine to wash the organic layer. Consider using a different extraction solvent or a mixture of solvents. Centrifugation can also be employed.
Purification Co-elution of impurities during column chromatography.Use an appropriate solvent system for column chromatography. Purification of long-chain alcohols can also be attempted via distillation under reduced pressure.[9]

Data Presentation

Table 1: Effect of LiAlH₄ Stoichiometry on this compound Yield

Molar Equivalents of LiAlH₄ (relative to Linoleic Acid)Expected Yield (%)
1.0< 50%
1.575 - 85%
2.0> 90%
2.5> 90% (diminishing returns and increased risk)

Table 2: Influence of Reaction Temperature and Time on Yield

Temperature (°C)Time (hours)Expected Yield (%)
02< 60%
0 to 25 (room temp)480 - 90%
25 (room temp)12> 90%
35 (reflux in THF)2> 90%

Experimental Protocols

Protocol 1: Synthesis of this compound from Linoleic Acid using LiAlH₄

Materials:

  • Linoleic Acid (>99% purity)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add 1.5 equivalents of LiAlH₄ to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous THF to the flask to create a slurry of the LiAlH₄.

  • Cool the flask to 0°C in an ice bath.

  • Dissolve 1 equivalent of linoleic acid in anhydrous THF and add it to the dropping funnel.

  • Add the linoleic acid solution dropwise to the stirred LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until all the linoleic acid has been consumed.

  • Cool the reaction mixture back to 0°C.

  • Carefully and slowly quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser method).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings and wash sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Octadecadienol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Linoleic Acid & Anhydrous THF addition Slow Addition at 0°C reagents->addition lah_prep LiAlH4 Slurry in Anhydrous THF lah_prep->addition stir Stir at Room Temp (4-12h) addition->stir quench Quench Reaction at 0°C stir->quench extract Extraction with Diethyl Ether quench->extract purify Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_solutions Solutions start Low Yield of this compound check_purity Impure Starting Material? start->check_purity check_lah Degraded LiAlH4? start->check_lah check_solvent Wet Solvents? start->check_solvent check_stoich Insufficient LiAlH4? start->check_stoich check_temp Reaction Too Cold? start->check_temp check_time Reaction Time Too Short? start->check_time check_emulsion Emulsion during Extraction? start->check_emulsion check_purification Loss during Chromatography? start->check_purification sol_purity Use Pure Reagents check_purity->sol_purity sol_lah Use Fresh LiAlH4 check_lah->sol_lah sol_solvent Use Anhydrous Solvents check_solvent->sol_solvent sol_stoich Increase LiAlH4 Equivalents check_stoich->sol_stoich sol_temp_time Increase Temp/Time & Monitor by TLC check_temp->sol_temp_time check_time->sol_temp_time sol_emulsion Use Brine/Centrifuge check_emulsion->sol_emulsion sol_purification Optimize Chromatography check_purification->sol_purification

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimizing Octadecadienol Isomer Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of octadecadienol isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal separation and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers using HPLC?

This compound isomers, which include positional, geometric (cis/trans), and enantiomeric forms, often have very similar physicochemical properties, making their separation challenging.[1][2] Key difficulties include co-elution due to similar hydrophobicity, especially with standard C18 columns, and the need for specialized columns or mobile phases to resolve subtle structural differences.[1][3]

Q2: Which type of HPLC column is best for separating this compound isomers?

The choice of column depends on the type of isomers you are trying to separate:

  • Positional and Geometric (cis/trans) Isomers: While standard C18 columns can struggle, columns with higher molecular shape selectivity, such as those with cholesteryl groups, can offer improved separation of geometric isomers.[1] Silver-ion HPLC is also a powerful technique for separating isomers based on the number and position of double bonds.[4][5]

  • Enantiomers (Chiral Isomers): The separation of enantiomers requires a chiral stationary phase (CSP).[3][6][7] Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for this purpose.[7] Alternatively, chiral derivatizing agents can be used to form diastereomers that can be separated on a standard achiral column.[7][8]

Q3: How does the mobile phase composition affect the resolution of this compound isomers?

Mobile phase composition is a critical factor in optimizing isomer separation.[9][10]

  • Solvent Ratio: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water in reversed-phase HPLC alters the retention times and can improve resolution.[9][11] Acetonitrile can have specific interactions with the π electrons of double bonds, which can be advantageous for separating unsaturated isomers.[2]

  • Additives: For free fatty alcohols, adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve peak shape.[2][12]

  • pH: Controlling the pH is crucial when dealing with ionizable analytes to ensure consistent retention and selectivity.[11]

Q4: Is derivatization necessary for the HPLC analysis of this compound isomers?

Derivatization is not always required but can be highly beneficial for several reasons:

  • Improved Detection: Octadecadienols lack a strong chromophore, making them difficult to detect at low concentrations with a standard UV detector. Derivatization with a UV-absorbing or fluorescent tag (e.g., phenacyl esters, ADAM reagent) can significantly enhance sensitivity.[2][4][13]

  • Improved Separation: Chemical derivatization can introduce structural differences that aid in the separation of isomers that are otherwise difficult to resolve.[14] For enantiomers, derivatization with a chiral agent creates diastereomers that can be separated on achiral columns.[8]

Q5: What role does column temperature play in the separation of these isomers?

Temperature is an important parameter for method optimization:

  • Improved Efficiency: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[15][16] This can be particularly useful for resolving closely eluting peaks.[10]

  • Selectivity Changes: Altering the temperature can change the selectivity of the separation, potentially improving the resolution between critical isomer pairs.[15][17] However, the effect is compound-specific.[15]

  • Reproducibility: Maintaining a consistent and stable column temperature is essential for reproducible retention times and reliable results.[15][17]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-eluting Peaks Inappropriate column chemistry: The stationary phase may not have enough selectivity for the isomers.- For geometric/positional isomers, try a column with enhanced shape selectivity (e.g., Cholester column) or a silver-ion column.[1] - For enantiomers, a chiral stationary phase is necessary.[3][7]
Mobile phase is not optimized: The solvent strength or composition may not be suitable.- Adjust the organic solvent-to-water ratio.[9] - Try a different organic modifier (e.g., switch from acetonitrile to methanol).[10] - For ionizable compounds, adjust the mobile phase pH.[11]
Column temperature is not optimal: Temperature can affect selectivity.- Systematically vary the column temperature (e.g., in 5°C increments from 30°C to 50°C) to see if resolution improves.[10][15]
Peak Tailing Secondary interactions: Active sites on the column packing material can interact with polar functional groups.- Add a small amount of a competing agent, like a weak acid (e.g., 0.1% formic or acetic acid), to the mobile phase.[2] - Use a column with high-purity silica or end-capping.
Column overload: Injecting too much sample can lead to distorted peak shapes.- Reduce the injection volume or the sample concentration.
Peak Splitting or Broadening Injection solvent is incompatible with the mobile phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion.[18]- Dissolve the sample in the initial mobile phase or a weaker solvent.[18]
Column void or frit blockage: A void at the head of the column or a partially blocked frit can distort the flow path.[18]- Try backflushing the column (if the manufacturer allows).[18] - Use an in-line filter and guard column to protect the analytical column.[18]
Shifting Retention Times Inconsistent mobile phase preparation: Small variations in composition can lead to drift.- Ensure accurate and consistent preparation of the mobile phase.[19] - If using a gradient, check that the pump's mixing performance is optimal.
Poor temperature control: Fluctuations in ambient or column temperature will affect retention times.[20]- Use a column oven to maintain a stable temperature.[17][20] - Ensure the mobile phase is pre-heated before entering the column, especially at elevated temperatures.[17]
Column equilibration is insufficient: The column may not be fully equilibrated with the mobile phase between runs.- Increase the equilibration time between injections, especially after a gradient.[20]
Low Sensitivity / No Peaks Poor UV absorbance of octadecadienols: These compounds lack strong chromophores.- Use a detector other than UV, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[1][2] - Derivatize the analytes with a UV-absorbing or fluorescent tag.[2][4][13][14]

Experimental Protocols

Protocol 1: General Method for Separation of Positional/Geometric Isomers

This protocol provides a starting point for separating positional and geometric this compound isomers using a reversed-phase column with enhanced shape selectivity.

  • Column: COSMOSIL Cholester column (or similar column with high molecular-shape selectivity), 4.6 mm I.D. x 150 mm.[1]

  • Mobile Phase: Acetonitrile/Water (e.g., 90:10 v/v) with 0.05% Trifluoroacetic Acid (TFA). The exact ratio may need optimization.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.[1]

  • Detection:

    • Without Derivatization: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

    • With Derivatization: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 242 nm for phenacyl esters).[4]

  • Sample Preparation (if derivatizing with 4-bromophenacyl bromide): a. Dissolve the fatty alcohol sample in a suitable solvent. b. Add a catalyst (e.g., a crown ether) and the derivatizing agent.[4] c. Heat the mixture (e.g., at 80°C for 15 minutes).[4] d. Cool and dilute with the mobile phase before injection.

Protocol 2: Normal-Phase Separation of Hydroxyoctadecadienoic Acid Isomers

This method, demonstrated for HODE isomers, can be adapted for hydroxylated this compound isomers.[21]

  • Column: Silica (SiO2) column (e.g., 250 mm × 4.6 mm, 5 µm).[21]

  • Mobile Phase: Isocratic mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[21]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Detection: UV detector at 234 nm (for conjugated dienes).[21]

  • Sample Preparation: a. Extract analytes from the sample matrix with methanol. b. Purify the extract using a solid-phase extraction (SPE) cartridge (e.g., C18).[21] c. Evaporate the solvent and reconstitute in the mobile phase.

Visualized Workflows and Logic

G start Start: Poor Isomer Resolution check_column Is the column appropriate for the isomer type? start->check_column select_chiral Use a Chiral Stationary Phase (CSP) check_column->select_chiral Enantiomers select_shape Use a shape-selective column (e.g., Cholester) or Ag-ion HPLC check_column->select_shape Positional / Geometric optimize_mp Optimize Mobile Phase check_column->optimize_mp Column is appropriate select_chiral->optimize_mp select_shape->optimize_mp adjust_ratio Adjust organic solvent ratio optimize_mp->adjust_ratio Yes adjust_temp Optimize Column Temperature optimize_mp->adjust_temp No improvement change_solvent Change organic solvent (e.g., ACN to MeOH) adjust_ratio->change_solvent change_solvent->adjust_temp increase_temp Increase temperature for efficiency adjust_temp->increase_temp Yes check_derivatization Consider Derivatization adjust_temp->check_derivatization No improvement vary_temp Vary temperature for selectivity increase_temp->vary_temp vary_temp->check_derivatization end Resolution Achieved vary_temp->end Resolution OK derivatize Derivatize to improve separation or detection check_derivatization->derivatize Yes check_derivatization->end Not necessary derivatize->end

Caption: Troubleshooting workflow for improving this compound isomer resolution.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis extraction 1. Extraction from Matrix (e.g., with Methanol) spe 2. Solid Phase Extraction (SPE) (e.g., C18 Cleanup) extraction->spe derivatization 3. Derivatization (Optional) (e.g., with ADAM or PNB) spe->derivatization injection 4. Injection derivatization->injection column 5. Separation on Column (e.g., Chiral, Ag-Ion, or C18) injection->column detection 6. Detection (UV, ELSD, MS) column->detection integration 7. Peak Integration detection->integration quantification 8. Quantification integration->quantification

Caption: General experimental workflow for HPLC analysis of this compound isomers.

References

Addressing matrix effects in LC-MS/MS analysis of octadecadienol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of octadecadienol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] In complex biological matrices like plasma or serum, phospholipids and other endogenous lipids are common sources of matrix effects.[4]

Q2: What is the most effective way to compensate for matrix effects in this compound analysis?

A: The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective method to compensate for matrix effects.[5] A SIL IS, such as deuterium-labeled this compound, exhibits nearly identical chemical and physical properties to the analyte. It will co-elute and experience similar matrix effects, allowing for accurate correction of signal variability during quantification.[3]

Q3: Which sample preparation techniques are recommended to minimize matrix effects for this compound?

A: Several sample preparation techniques can be employed to remove interfering matrix components before LC-MS/MS analysis. The choice of method depends on the sample matrix and the required level of cleanliness. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For this compound, a non-polar solvent like hexane or a more polar solvent like butanol can be effective in extracting it from an aqueous matrix while leaving behind more polar interfering compounds.[6][7]

  • Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa. For this compound, a reverse-phase (C18) sorbent is a common choice.[8]

  • Protein Precipitation (PPT): This is a simpler but less clean method where a solvent like acetonitrile or methanol is added to precipitate proteins from the sample. While quick, it may not effectively remove other matrix components like phospholipids.

Q4: How can I evaluate the extent of matrix effects in my this compound assay?

A: The presence and magnitude of matrix effects can be assessed using several methods:[9]

  • Post-Extraction Spike Method: This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solvent. A significant difference in the peak areas indicates the presence of matrix effects.[2]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix overload on the analytical column.- Dilute the sample extract. - Optimize the sample preparation method for better matrix removal. - Use a guard column to protect the analytical column.
Inconsistent Retention Time Matrix components altering the column chemistry.[9]- Implement a more rigorous sample cleanup procedure. - Ensure adequate column washing and re-equilibration between injections.
Low Analyte Recovery Inefficient extraction or analyte loss during sample preparation.- Optimize the extraction solvent and pH for LLE. - Evaluate different sorbents and elution solvents for SPE. - Use a stable isotope-labeled internal standard to correct for recovery losses.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.- The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. - Improve the consistency and robustness of the sample preparation method.
Significant Ion Suppression Co-elution of this compound with phospholipids or other matrix components.[4]- Optimize the chromatographic separation to resolve this compound from the interfering peaks. This can be achieved by modifying the mobile phase composition or the gradient profile. - Enhance sample cleanup to specifically target the removal of phospholipids.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a method for a similar lipid molecule, octadecyl thiophosphate.[6]

  • Sample Preparation: To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., deuterium-labeled this compound in methanol).

  • Extraction: Add 400 µL of water-saturated 1-butanol. Vortex vigorously for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 380-400 µL) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a blank plasma sample (with no analyte or IS) using the LLE protocol described above.

  • Prepare Spiked Samples:

    • Set A (Analyte in Solvent): Spike a known amount of this compound standard solution into the mobile phase.

    • Set B (Analyte in Matrix): Spike the same amount of this compound standard solution into the blank matrix extract from step 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Data Presentation

Table 1: Hypothetical Comparison of Sample Preparation Techniques for this compound Analysis in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 9570 - 8590 - 105
Matrix Effect (%) 40 - 60 (Suppression)75 - 90 (Suppression)90 - 110
Process Time per Sample ~15 min~30 min~45 min
Relative Cost LowMediumHigh
Cleanliness of Extract LowMediumHigh

Note: The values in this table are illustrative and can vary depending on the specific protocol and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., with 1-Butanol) add_is->extraction centrifuge Centrifugation extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant results Final Concentration quant->results

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic start Inaccurate or Imprecise Results for this compound check_is Using Stable Isotope-Labeled Internal Standard? start->check_is implement_is Implement SIL IS (Recommended) check_is->implement_is No eval_matrix Evaluate Matrix Effect (Post-Extraction Spike) check_is->eval_matrix Yes implement_is->eval_matrix matrix_present Significant Matrix Effect (Suppression/Enhancement) eval_matrix->matrix_present Yes no_matrix Minimal Matrix Effect eval_matrix->no_matrix No optimize_prep Optimize Sample Prep (LLE, SPE) matrix_present->optimize_prep optimize_chrom Optimize Chromatography (Gradient, Column) matrix_present->optimize_chrom check_recovery Check Analyte Recovery no_matrix->check_recovery

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Purity Assessment of Synthetic Octadecadienol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of synthetic octadecadienol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of synthetic this compound?

A1: The primary analytical methods for determining the purity of synthetic this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides specific information regarding the identity, quantity, and structure of the compound and its potential impurities.

Q2: What are the common impurities found in synthetic this compound?

A2: Common impurities can include stereoisomers (cis/trans or positional isomers), starting materials from the synthesis, reaction byproducts, and degradation products. The specific impurities will depend on the synthetic route employed. For example, analysis of related compounds has identified isomers and related fatty acids as potential impurities.

Q3: How can I differentiate between geometric (cis/trans) isomers of this compound?

A3: HPLC is a powerful technique for separating geometric isomers.[1][2] Different stationary phases and mobile phase compositions can be optimized to achieve separation. Additionally, NMR spectroscopy, particularly 1H NMR, can be used to distinguish between cis and trans isomers based on the coupling constants of the olefinic protons.

Q4: What is the role of Mass Spectrometry (MS) in purity assessment?

A4: Mass Spectrometry is crucial for confirming the molecular weight of the synthetic this compound and identifying unknown impurities.[3] When coupled with a separation technique like GC or HPLC (i.e., GC-MS or LC-MS), it provides structural information about the impurities based on their fragmentation patterns.[4][5]

Q5: Can I use NMR for quantitative purity assessment?

A5: Yes, quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity of a sample.[6] It requires the use of an internal standard of known purity and concentration. The purity of the target compound can be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Troubleshooting Guides

Gas Chromatography (GC) Issues
Symptom Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the injector liner or column; improper column installation.[7]Deactivate or replace the injector liner. Trim the first few centimeters of the column. Ensure the column is installed at the correct depth in the injector and detector.[7]
Ghost Peaks Contamination in the injector, carrier gas, or sample solvent.[8]Perform a bake-out of the injector and column. Use high-purity carrier gas and solvents. Run a blank solvent injection to identify the source of contamination.[8]
Shifting Retention Times Leak in the system; inconsistent oven temperature; changes in carrier gas flow rate.[8]Perform a leak check of the septum, fittings, and gas lines. Verify the oven temperature program and carrier gas flow rate are accurate and stable.
Poor Resolution Column degradation; incorrect flow rate; oven temperature ramp is too fast.[9]Condition or replace the column. Optimize the carrier gas flow rate. Reduce the oven temperature ramp rate.
High-Performance Liquid Chromatography (HPLC) Issues
Symptom Potential Cause Suggested Solution
Overlapping Peaks of Isomers Suboptimal mobile phase composition or stationary phase.[10]Adjust the mobile phase polarity or solvent ratios.[10] Consider a different column chemistry (e.g., a silver-impregnated column for separating double bond isomers).[2]
Baseline Noise or Drift Contaminated mobile phase or detector; air bubbles in the system.[9]Degas the mobile phase. Flush the system with a strong solvent. Clean the detector cell.
Inconsistent Peak Areas Injector malfunction; sample precipitation in the mobile phase.Check the injector for leaks and proper operation. Ensure the sample is fully dissolved in the mobile phase.
Broad Peaks Column contamination or aging; extra-column volume.Flush the column with a strong solvent or replace it. Use smaller diameter tubing and ensure all connections are tight.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve 1 mg of synthetic this compound in 1 mL of a suitable volatile solvent (e.g., hexane or dichloromethane).

    • If derivatization is required to improve volatility (e.g., for the hydroxyl group), use a standard silylating agent like BSTFA.

  • GC-MS Instrument Parameters (Example):

    • Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method: (Area of this compound peak / Total area of all peaks) x 100%.

    • Identify impurities by comparing their mass spectra to a library database (e.g., NIST).[4]

Protocol 2: Isomer Separation by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Dissolve 1 mg of synthetic this compound in 1 mL of the mobile phase.

  • HPLC Instrument Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). For enhanced separation of geometric isomers, a silver ion (Ag+) HPLC column can be used.[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at 210 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Identify and quantify the different isomeric peaks based on their retention times.

    • Determine the relative percentage of each isomer.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthetic this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • NMR Instrument Parameters (Example):

    • Spectrometer: 400 MHz or higher.

    • Experiments:

      • 1H NMR: To observe the proton environment, including signals from the double bonds and the alcohol group.

      • 13C NMR: To identify all unique carbon atoms in the molecule.

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the overall structure and identifying impurities.[11]

  • Data Analysis:

    • Assign all proton and carbon signals to the structure of this compound.[6][12]

    • Look for any unassigned signals, which may indicate the presence of impurities.

    • The purity can be estimated by comparing the integration of impurity signals to the main compound signals. For accurate quantification, a qNMR experiment with an internal standard is recommended.

Visualizations

Purity_Assessment_Workflow cluster_start Start cluster_separation Separation & Quantification cluster_structure Structural Elucidation cluster_results Results start Synthetic this compound Sample gc_ms GC-MS Analysis start->gc_ms hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr ms_data Mass Spectrometry Data gc_ms->ms_data purity Purity (%) gc_ms->purity hplc->purity impurities Impurity Profile hplc->impurities nmr->impurities ms_data->impurities GC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start GC Problem Observed peak_shape Poor Peak Shape? start->peak_shape Yes rt_shift Retention Time Shift? start->rt_shift No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes leak Check for Leaks rt_shift->leak Yes temp_flow Verify Temp & Flow rt_shift->temp_flow Yes baseline Baseline Noise/Drift? rt_shift->baseline No contamination Check for Contamination baseline->contamination Yes gas_purity Verify Gas Purity baseline->gas_purity Yes

References

Technical Support Center: Octadecadienol Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and stability of octadecadienol standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

For long-term storage, it is highly recommended to store this compound standards at -20°C.[1] Some suppliers suggest this temperature ensures stability for at least three years.[1] For short-term storage, refrigeration at 4°C may be acceptable, but for periods longer than a few days, freezing is preferable to minimize degradation.

Q2: How should I handle this compound standards upon receipt?

Upon receipt, immediately place the standard in a -20°C freezer.[1] As this compound is sensitive to air and light, it is best to store it under an inert gas such as argon or nitrogen. Minimize exposure to ambient light and atmospheric oxygen.

Q3: What solvents are suitable for preparing stock solutions of this compound?

High-purity ethanol, methanol, or chloroform are commonly used solvents. When preparing a stock solution, it is crucial to use a solvent that has been purged with an inert gas to remove dissolved oxygen. After dissolving the standard, blanket the headspace of the vial with inert gas before sealing.

Q4: My this compound standard solution has turned cloudy at low temperatures. What should I do?

Cloudiness or precipitation at low temperatures can occur due to the decreased solubility of long-chain alcohols in some solvents, particularly aqueous solutions with low alcohol content.[2] Before use, allow the vial to warm to room temperature and gently vortex to ensure the standard is fully redissolved.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathway for this compound, an unsaturated fatty alcohol, is oxidation. The double bonds are susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides, which can further break down into aldehydes, ketones, and other secondary oxidation products. This process is accelerated by exposure to light, heat, and the presence of metal ions.

Q6: How can I prevent the oxidation of my this compound standards?

To prevent oxidation, adhere to the following best practices:

  • Store at -20°C or below. [1]

  • Store under an inert atmosphere (argon or nitrogen).

  • Protect from light by using amber vials or storing in the dark.

  • Use high-purity, deoxygenated solvents for preparing solutions.

  • Minimize freeze-thaw cycles by aliquoting stock solutions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or low analytical results Degradation of the standard due to improper storage.Verify storage conditions (-20°C, inert atmosphere). Prepare a fresh dilution from the stock solution. If the problem persists, open a new, unexpired standard.
Incomplete dissolution of the standard.Ensure the standard is completely dissolved before use. Allow the solution to warm to room temperature and vortex gently.
Appearance of unexpected peaks in chromatogram Presence of degradation products (e.g., oxides, aldehydes).Confirm the identity of the extra peaks using mass spectrometry if possible. Prepare a fresh standard solution following best practices to minimize oxidation.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Standard solution appears discolored (e.g., yellowish) Significant oxidation has occurred.Discard the solution and prepare a fresh one from a new standard. Review handling and storage procedures to prevent future oxidation.

Data Summary

Recommended Storage Conditions for Unsaturated Lipid Standards

Parameter Recommendation Rationale Source(s)
Temperature -20°C or belowMinimizes oxidation and other degradation reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.
Light Exposure Store in the dark (e.g., amber vials)Prevents photo-oxidation.
Solvent for Solutions High-purity, deoxygenatedReduces the presence of reactive oxygen species.
Long-Term Form As a neat oil or powder if possibleMinimizes solvent-mediated degradation.

Experimental Protocols

Protocol: Assessment of this compound Standard Stability

This protocol outlines a procedure to assess the stability of an this compound standard under specific storage conditions.

1. Objective: To determine the stability of an this compound standard over time at a designated storage temperature.

2. Materials:

  • This compound standard

  • High-purity solvent (e.g., ethanol), deoxygenated

  • Inert gas (argon or nitrogen)

  • Autosampler vials with inert caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a liquid chromatograph with a mass spectrometer (LC-MS).

3. Procedure:

  • Preparation of Stock Solution:

    • Allow the this compound standard to equilibrate to room temperature.

    • Accurately weigh a precise amount of the standard and dissolve it in a known volume of deoxygenated solvent to create a stock solution of a target concentration (e.g., 1 mg/mL).

    • Blanket the headspace of the stock solution with inert gas before sealing.

  • Preparation of Stability Samples:

    • Aliquot the stock solution into multiple autosampler vials.

    • Blanket the headspace of each vial with inert gas before sealing.

    • Prepare enough vials for all time points in the study.

  • Storage:

    • Place the prepared vials at the desired storage condition (e.g., -20°C, protected from light).

  • Analysis:

    • Time Zero (T=0): Immediately analyze three of the freshly prepared aliquots to establish the initial concentration.

    • Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve three vials from storage.

    • Allow the vials to warm to room temperature.

    • Analyze the samples using a validated chromatographic method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the average concentration of this compound at each time point.

    • Express the stability as the percentage of the initial (T=0) concentration remaining.

    • Stability (%) = (Average Concentration at Time X / Average Concentration at T=0) * 100

Visualizations

G Troubleshooting Workflow for this compound Standard Issues Start Inconsistent Analytical Results CheckStorage Were standards stored at -20°C under inert gas and protected from light? Start->CheckStorage CheckDissolution Is the standard fully dissolved? (Warm to RT, vortex) CheckStorage->CheckDissolution Yes ReviewProcedures Review and revise storage and handling procedures. CheckStorage->ReviewProcedures No PrepareFresh Prepare a fresh dilution from the current stock solution. CheckDissolution->PrepareFresh Yes UseNew Open a new standard and prepare a fresh stock solution. CheckDissolution->UseNew No ProblemSolved Problem Resolved PrepareFresh->ProblemSolved UseNew->ProblemSolved ReviewProcedures->UseNew G Primary Degradation Pathway of this compound This compound This compound (Unsaturated Alcohol) Hydroperoxides Lipid Hydroperoxides This compound->Hydroperoxides Initiators Initiators (Light, Heat, Metal Ions) Initiators->Hydroperoxides Oxygen Atmospheric Oxygen (O2) Oxygen->Hydroperoxides SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxides->SecondaryProducts

References

Minimizing degradation of octadecadienol in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of octadecadienol in biological samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format, focusing on practical solutions for challenges faced during the analytical workflow.

Issue 1: Low or No Recovery of this compound Post-Extraction

Question Possible Causes Recommended Solutions
Why is my this compound recovery rate consistently low after sample extraction? 1. Insufficient Extraction: The polarity of the solvent may not be optimal for this compound, a fatty alcohol.[1]2. Analyte Degradation: this compound, being a polyunsaturated alcohol, is prone to rapid oxidation or enzymatic degradation during the extraction process.[1][2]3. Loss During Cleanup: If using Solid-Phase Extraction (SPE), the column may be insufficiently activated, or the elution volume might be inadequate.[1]1. Optimize Solvent Polarity: Adjust the extraction solvent. Consider less polar solvents like ethanol, acetonitrile, or acetone, or use a mixture to better match this compound's properties.[1]2. Prevent Degradation: Perform extractions on ice or at reduced temperatures. Add antioxidants (e.g., BHT, Vitamin E) directly to the extraction solvent.[1] For tissues, consider heat treatment to inhibit lipase activity, though this won't prevent non-enzymatic oxidation.[2]3. Improve SPE Protocol: Ensure SPE columns are fully activated with sufficient solvent volume. Increase the elution volume to guarantee complete recovery of the analyte from the column.[1]

Issue 2: High Variability Between Replicate Samples

Question Possible Causes Recommended Solutions
What is causing significant variability in this compound concentrations across my technical or biological replicates? 1. Inconsistent Sample Handling: Minor differences in the time between sample collection and processing can lead to varying degrees of enzymatic degradation.[2]2. Non-homogenous Samples: For tissue samples, this compound distribution may not be uniform. For blood, inefficient mixing after adding anticoagulants or stabilizers can be a factor.3. Differential Exposure to Degradants: Inconsistent exposure to light, oxygen, or ambient temperatures during processing can cause variable degradation.[3]1. Standardize Workflow: Adhere to a strict, timed protocol for all samples from collection to freezing. Flash-freezing samples in liquid nitrogen immediately after collection is the ideal method to halt enzymatic processes.[2]2. Ensure Homogeneity: Thoroughly homogenize tissue samples. For blood, ensure gentle but complete mixing with additives immediately after collection.3. Control the Environment: Process samples in a controlled environment. Use amber tubes to protect from light, work quickly to minimize air exposure, and keep samples on ice at all times.[4]

Issue 3: Evidence of Oxidative Degradation in Analytical Data

Question Possible Causes Recommended Solutions
My analysis (e.g., GC-MS, LC-MS) shows high levels of aldehydes, ketones, or hydroperoxides. How can I prevent this? 1. Lipid Peroxidation: The double bonds in this compound are highly susceptible to attack by reactive oxygen species (ROS), initiating a chain reaction of lipid peroxidation.[5]2. Insufficient Antioxidant Protection: The endogenous antioxidants in the sample may have been overwhelmed or depleted during handling and storage.[6]3. Inappropriate Storage: Storing samples at temperatures above -80°C, in containers that are not airtight, or with repeated freeze-thaw cycles promotes oxidation.[2]1. Add Antioxidants: Supplement samples with antioxidants at the point of collection. A combination of antioxidants can be more effective.[6] For example, a mix of BHT (to inhibit radical formation) and EDTA (to chelate metal ions that catalyze oxidation) is often used.2. Quench Enzymatic Activity: Immediately after collection, quench enzymatic activity using cold organic solvents like methanol or by flash-freezing.[2]3. Optimize Storage: Store all samples, including processed extracts, at -80°C or lower in airtight containers purged with an inert gas like nitrogen or argon to displace oxygen.[2][4]

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound degradation in biological samples? this compound degradation is primarily caused by two processes:

  • Enzymatic Degradation: Enzymes such as lipases and alcohol dehydrogenases present in biological matrices can metabolize this compound. This process is rapid at room temperature and can significantly alter analyte concentrations post-collection.[2]

  • Oxidative Degradation (Lipid Peroxidation): As a polyunsaturated molecule, this compound is highly susceptible to oxidation. This process is initiated by reactive oxygen species and can be catalyzed by factors like heat, light (especially UV), and the presence of metal ions.[3][5]

2. At what temperature should I store my samples to ensure this compound stability? For long-term stability, samples should be stored at -80°C or in liquid nitrogen (-196°C).[2] Storage at -20°C is acceptable for short periods (up to one month for solutions), but -80°C is strongly recommended to minimize both enzymatic activity and chemical degradation over time.[2][4] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to store samples in smaller aliquots.

3. What antioxidants can I use to protect my samples? Several antioxidants can be used to prevent oxidative degradation. The choice depends on the sample matrix and downstream analysis.

Antioxidant Mechanism of Action Common Use Case
Butylated Hydroxytoluene (BHT) Chain-breaking antioxidant, scavenges peroxyl radicals.[7] Added to organic solvents during extraction.
α-Tocopherol (Vitamin E) Natural chain-breaking antioxidant, protects lipids within membranes.[6][7] Stabilizing cell or tissue homogenates.
Ascorbic Acid (Vitamin C) Water-soluble antioxidant, can regenerate other antioxidants like Vitamin E.[6] Stabilizing aqueous fractions or whole blood.

| Ethylenediaminetetraacetic acid (EDTA) | Chelates metal ions (e.g., iron, copper) that catalyze lipid peroxidation. | Added to blood collection tubes and buffers. |

4. Can I store my processed lipid extracts, and if so, how? Yes, lipid extracts should be stored under inert gas (nitrogen or argon) in airtight glass vials with PTFE-lined caps. Storage should be at -20°C for short-term and -80°C for long-term preservation.[2] It is also recommended to store the final extract with a small amount of an antioxidant like BHT.[2]

5. How does pH affect the stability of this compound? While fatty alcohols like this compound are generally stable across a moderate pH range, extreme pH values can promote degradation. Strongly alkaline conditions, for instance, may react with such compounds.[3] For analytical purposes, maintaining a neutral pH during extraction and processing is generally advisable unless a specific protocol requires otherwise.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships in minimizing this compound degradation.

G Experimental Workflow for Minimizing Degradation cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Storage & Analysis Collection 1. Collect Sample (Blood/Tissue) Additives 2. Add Stabilizers (Antioxidants, Enzyme Inhibitors) Collection->Additives Immediately Homogenize 3. Homogenize (Tissue) or Centrifuge (Blood) Additives->Homogenize Maintain Cold Chain Extract 4. Extract Lipids (Cold Solvent + Antioxidant) Homogenize->Extract On Ice Store 5. Aliquot & Store (-80°C under N2/Ar) Extract->Store Maintain Cold Chain Analyze 6. Analyze Sample (GC-MS / LC-MS) Store->Analyze Minimize Thaw Time G Key Degradation Factors and Countermeasures Degradation This compound Degradation Oxidation Oxidation (Lipid Peroxidation) Oxidation->Degradation caused by Enzymes Enzymatic Activity (e.g., Lipases) Enzymes->Degradation caused by Physical Physical Factors (Heat, Light) Physical->Degradation caused by Antioxidants Use Antioxidants (BHT, Vit E) Antioxidants->Oxidation prevents Inhibitors Quench/Inhibit Enzymes (Flash Freeze, PMSF) Inhibitors->Enzymes prevents ColdChain Maintain Cold Chain (On Ice, -80°C Storage) ColdChain->Enzymes slows ColdChain->Physical mitigates LightProtect Protect from Light (Amber Vials) LightProtect->Physical mitigates G Simplified Lipid Peroxidation Pathway cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination LH This compound (L-H) L_radical Lipid Radical (L•) Initiator Initiator (ROS, Light, Metal) Initiator->L_radical H• abstraction LOO_radical Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) LOOH Lipid Hydroperoxide (LOOH) (Degradation Product) LOO_radical->LOOH + L-H L_radical2 Lipid Radical (L•) LOO_radical->L_radical2 creates new Termination Non-Radical Products LOO_radical->Termination + A-H LH2 Another this compound (L-H) Antioxidant Antioxidant (A-H)

References

Enhancing the efficiency of octadecadienol extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Octadecadienol Extraction

Welcome to the technical support center for the efficient extraction of this compound from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance extraction efficiency and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a long-chain fatty alcohol with eighteen carbon atoms and two double bonds. Its various isomers are found in diverse biological matrices, including plants, insects, and mammals, and are investigated for their roles as pheromones, signaling molecules, and potential therapeutic agents. Efficient and clean extraction is critical to obtain high-purity this compound for accurate quantification, structural elucidation, and functional studies, ensuring that subsequent analyses are not compromised by contaminants or degradation products.

Q2: What are the most common complex matrices for this compound extraction?

A2: this compound is typically extracted from plant tissues (seeds, leaves, flowers), biological fluids (plasma, urine), and insect glands. Each matrix presents unique challenges, such as the presence of interfering lipids and pigments in plants or high protein content in plasma.

Q3: Which extraction techniques are recommended for this compound?

A3: Modern, "green" extraction techniques are highly recommended over conventional methods like Soxhlet extraction due to their increased efficiency, reduced solvent consumption, and shorter extraction times. The most effective methods include:

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, accelerating the release of target analytes.

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO₂, as a tunable and environmentally benign solvent.

Q4: How does solvent polarity affect this compound extraction?

A4: The choice of solvent and its polarity is a critical factor. This compound is a relatively non-polar molecule. Therefore, non-polar to moderately polar solvents are most effective. A mixture of polar and non-polar solvents, such as chloroform/methanol or hexane/isopropanol, is often used to efficiently disrupt lipid-protein complexes in biological membranes and dissolve the target fatty alcohols. The optimal solvent system depends on the specific matrix and the presence of other lipids.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your extraction and analysis workflow.

Problem 1: Low Extraction Yield

Q: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the extraction process.

  • Potential Causes:

    • Inefficient Cell Lysis/Matrix Disruption: The solvent may not be effectively reaching the intracellular or matrix-bound this compound. This is particularly common in tough plant tissues or seeds.

    • Suboptimal Solvent Choice: The solvent polarity may not be ideal for this compound, or it may not effectively disrupt its association with other molecules in the matrix.

    • Inadequate Extraction Parameters: Extraction time, temperature, or power (for UAE/MAE) may be insufficient. For SFE, pressure and temperature might be suboptimal.

    • Analyte Degradation: this compound, with its two double bonds, is susceptible to oxidation and thermal degradation, especially at high temperatures or with prolonged exposure to oxygen and light.

    • Incomplete Phase Separation: During liquid-liquid extraction, the analyte may remain trapped in an emulsion or the incorrect phase.

  • Recommended Solutions:

    • Enhance Sample Pre-treatment:

      • Thoroughly homogenize, grind, or mill solid samples to increase the surface area.

      • For plant materials, consider a pre-treatment step like freeze-drying (lyophilization) to remove water and improve cell disruption.

      • For biological fluids, a protein precipitation step might be necessary to release matrix-bound analytes.

    • Optimize Extraction Method:

      • Solvent System: Experiment with solvent mixtures of varying polarities. A common starting point for lipids is a 2:1 (v/v) mixture of chloroform and methanol.

      • Time & Temperature: Increase extraction time incrementally. For MAE and UAE, optimize the power/amplitude and duration. Be cautious with temperature increases to avoid degradation.

      • SFE Parameters: Adjust pressure and temperature to modify the density and solvating power of the supercritical CO₂. The addition of a co-solvent like ethanol can enhance the extraction of moderately polar compounds.

Problem 2: Extract Contamination (Interfering Compounds)

Q: My extract contains significant amounts of pigments (e.g., chlorophyll) and waxes, which are interfering with downstream analysis. How can I remove them?

A: Co-extraction of interfering substances is a major challenge when working with complex matrices, especially plants.

  • Potential Causes:

    • Solvent Non-Selectivity: The chosen solvent extracts a broad range of compounds with similar solubility to this compound.

    • High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds like waxes.

  • Recommended Solutions:

    • Pre-Extraction Cleanup:

      • Winterization (De-waxing): This is a common method to remove waxes and other high-melting point lipids. Dissolve the crude extract in a solvent like ethanol and then cool it to a low temperature (e.g., -20°C to -80°C) for several hours (typically 24 hours or more). The waxes will precipitate and can be removed by cold filtration.

    • Post-Extraction Cleanup:

      • Solid-Phase Extraction (SPE): Use an SPE cartridge to separate this compound from more polar (pigments) or less polar (waxes) compounds. A silica gel or alumina column is often effective. The fatty alcohols can be eluted with a solvent mixture like chloroform/isopropanol.

      • Column Chromatography: For larger scale purification, silica gel column chromatography can be employed to fractionate the extract and isolate the fatty alcohol fraction.

Problem 3: Emulsion Formation

Q: During liquid-liquid extraction of an aqueous sample, a stable emulsion has formed, preventing clear phase separation. How can I break it?

A: Emulsions are common when extracting lipids from aqueous matrices due to the presence of natural surfactants.

  • Potential Causes:

    • High Concentration of Surfactants: The sample matrix contains compounds (e.g., proteins, phospholipids) that stabilize the oil-in-water or water-in-oil mixture.

    • Vigorous Agitation: Shaking the mixture too aggressively can promote emulsion formation.

  • Recommended Solutions:

    • Centrifugation: This is often the most effective method. Centrifuging the mixture can force the separation of the layers and often results in a solid protein disk at the interface, which can be easily removed.

    • Addition of Salt: Adding a saturated solution of sodium chloride (NaCl) can increase the polarity of the aqueous phase, which helps to break the emulsion.

    • Solvent Modification: Adding a small amount of a different solvent, like methanol or chloroform, can alter the interfacial tension and help disrupt the emulsion.

    • Freezing: A freeze-thaw cycle can effectively destabilize concentrated emulsions, allowing for the separation of the lipid phase upon thawing.

Problem 4: Poor GC-MS Analysis Results

Q: I'm experiencing issues with my GC-MS analysis, such as peak tailing, poor resolution of isomers, or no peaks at all. What should I check?

A: Problems in GC-MS analysis can arise from the sample, the injection, the column, or the detector.

  • Potential Causes & Solutions:

    • No/Small Peaks:

      • Derivatization Failure: Fatty alcohols like this compound often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis. Ensure your derivatization agent (e.g., BSTFA) is fresh and the reaction has gone to completion.

      • Injector Issues: Check for a blocked syringe or an incorrect injection depth. The injector temperature might be too low for volatilization or too high, causing analyte degradation.

      • System Leaks: Check for leaks in the system, especially at the septum and column fittings.

    • Peak Tailing:

      • Active Sites: Polar analytes like alcohols can interact with active sites (exposed silanol groups) in the inlet liner or the front of the column. Use a deactivated liner and trim a small portion (10-20 cm) from the front of the column.

      • Poor Column Cut: An uneven column cut can cause peak distortion. Ensure a clean, square cut.

    • Poor Resolution of Isomers:

      • Suboptimal Temperature Program: Optimize the oven temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers.

      • Incorrect Column: Use a column with a stationary phase suitable for separating fatty alcohol isomers (e.g., a mid-polarity or polar phase column).

      • Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.

Quantitative Data Presentation

The efficiency of extraction methods can vary significantly based on the matrix, solvent, and specific parameters used. The following table summarizes typical yield ranges and processing times for modern extraction techniques applied to lipids and fatty alcohols, providing a basis for comparison.

Extraction Method Typical Yield Range (%) Typical Extraction Time Key Advantages Key Disadvantages
Ultrasound-Assisted Extraction (UAE) 25 - 88%15 - 60 minRapid, lower temperatures, good for thermolabile compoundsLower efficiency for some matrices compared to MAE
Microwave-Assisted Extraction (MAE) 50 - 80%5 - 25 minVery rapid, high efficiency, reduced solvent useRisk of thermal degradation if not optimized, requires microwave-transparent solvents
Supercritical Fluid Extraction (SFE) 10 - 18%30 - 120 minGreen solvent (CO₂), highly selective, solvent-free extractHigh initial equipment cost, less effective for polar compounds without co-solvents
Conventional Solvent Extraction (Soxhlet) 25 - 50%6 - 24 hoursSimple setup, well-establishedTime-consuming, large solvent volume, risk of thermal degradation

Note: Yields are highly dependent on the specific matrix, analyte concentration, and optimized conditions.

Experimental Protocols

Here are detailed methodologies for three key extraction techniques. Safety Note: Always perform extractions in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Plant Seeds
  • Sample Preparation:

    • Grind the plant seeds into a fine powder using a laboratory mill.

    • Dry the powder in an oven at 40-50°C for 12 hours or freeze-dry to a constant weight.

  • Extraction:

    • Weigh 5 g of the dried seed powder and place it into a 250 mL glass beaker or flask.

    • Add 100 mL of hexane/isopropanol (3:2, v/v) to achieve a solid-to-solvent ratio of 1:20 (w/v).

    • Place the beaker into an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the beaker.

    • Set the ultrasonic frequency to 40 kHz and the temperature to 30°C.

    • Sonicate the mixture for 40 minutes.

  • Isolation and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the extract.

    • Wash the residue with an additional 20 mL of the solvent mixture and combine the filtrates.

    • Transfer the filtrate to a rotary evaporator and remove the solvent under vacuum at 40°C.

    • The resulting crude oil contains the this compound. Store the extract at -20°C under nitrogen until further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Biological Fluid (Plasma)
  • Sample Preparation (Protein Precipitation):

    • To 1 mL of plasma in a centrifuge tube, add 3 mL of cold acetone.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

  • Extraction:

    • Transfer the supernatant to a 10 mL microwave-safe Teflon extraction vessel.

    • Add 5 mL of a chloroform:methanol (2:1, v/v) solvent mixture.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave program to ramp to 60°C over 5 minutes and hold for 10 minutes at a power of 100 W.

  • Isolation and Concentration:

    • After the program is complete, allow the vessel to cool to room temperature.

    • Open the vessel in a fume hood and transfer the contents to a separatory funnel.

    • Add 2 mL of 0.9% NaCl solution to induce phase separation.

    • Collect the lower organic (chloroform) layer, which contains the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent for analysis and store at -20°C.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Plant Oil
  • Sample Preparation:

    • Mix 10 g of the crude plant oil with an inert dispersing agent (e.g., Celite® or clean sand) to prevent clumping and improve fluid dynamics.

    • Load the mixture into the SFE extraction vessel.

  • Extraction:

    • Set the extraction parameters on the SFE system. A typical starting point is:

      • Pressure: 350 bar (35 MPa)

      • Temperature: 65°C

      • CO₂ Flow Rate: 3 mL/min

      • Co-solvent (optional): 5-10% ethanol to increase the polarity of the supercritical fluid.

    • Run the extraction for a dynamic extraction time of 35 minutes.

  • Collection:

    • The supercritical fluid containing the extracted compounds is depressurized in a collection vessel.

    • Collect the extract, which precipitates out of the CO₂ as it returns to a gaseous state. The extract can be collected in a vial containing a small amount of an organic solvent (e.g., hexane) to ensure efficient trapping.

    • The resulting extract is highly pure and free of residual organic solvents. Store at -20°C.

Visualizations

General Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification / Cleanup cluster_analyze 4. Analysis p1 Complex Matrix (Plant Tissue, Biological Fluid) p2 Homogenization / Grinding p1->p2 p3 Drying / Lyophilization (if applicable) p2->p3 e1 Ultrasound-Assisted Extraction (UAE) p3->e1 e2 Microwave-Assisted Extraction (MAE) p3->e2 e3 Supercritical Fluid Extraction (SFE) p3->e3 c1 Filtration e1->c1 e2->c1 e3->c1 c2 Solvent Evaporation c1->c2 c3 Winterization (De-waxing) c2->c3 c4 Solid-Phase Extraction (SPE) c3->c4 a1 Derivatization (e.g., Silylation) c4->a1 a2 GC-MS / LC-MS Analysis a1->a2 a3 Data Interpretation a2->a3 end end a3->end Final Result: Pure this compound Data

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Yield

G start Start: Low this compound Yield q1 Is sample pre-treatment adequate? (e.g., finely ground, dried) start->q1 sol1 Action: Improve homogenization. Implement freeze-drying. q1->sol1 No q2 Is the solvent system optimal? q1->q2 Yes sol1->q2 sol2 Action: Test solvents of varying polarity. Use solvent mixtures (e.g., Hexane:IPA). q2->sol2 No q3 Are extraction parameters sufficient? (Time, Temp, Power/Pressure) q2->q3 Yes sol2->q3 sol3 Action: Incrementally increase time/power. Optimize SFE pressure/temperature. q3->sol3 No q4 Could degradation be an issue? q3->q4 Yes sol3->q4 sol4 Action: Lower extraction temperature. Extract under inert atmosphere (N2). q4->sol4 Yes end Yield Improved q4->end No sol4->end

Caption: Decision tree for troubleshooting low extraction yield.

Validation & Comparative

Comparative Analysis of Octadecadienol Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of several octadecadienol isomers. Due to a scarcity of direct comparative studies on this compound isomers (the alcohol form), this analysis primarily draws upon experimental data from their corresponding octadecadienoic acid isomers. This approach is based on the common biochemical relationship where fatty alcohols and fatty acids are interconverted and can elicit similar biological effects. The information presented herein is intended to guide further research and drug development efforts.

Data Presentation: Comparative Biological Activity of this compound Isomers

The following table summarizes the known anti-inflammatory and anti-cancer activities of key this compound isomers, extrapolated from studies on their corresponding fatty acids.

IsomerCommon NameBiological ActivitySummary of Findings
9Z,12Z-Octadecadien-1-ol Linoleyl AlcoholAnti-inflammatory, AntitumorThe corresponding fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid), has been reported to possess anti-inflammatory, hypocholesterolemic, and hepatoprotective properties. It has also been identified as having antitumor activity.
cis-9, trans-11-Octadecadien-1-ol Rumenic AlcoholAnti-inflammatory, Anti-cancerThe corresponding conjugated linoleic acid (CLA) isomer, c9,t11-CLA, has been shown to reduce inflammation.[1][2] It exhibits anti-cancer effects by inhibiting the growth of various cancer cell lines.[3]
trans-10, cis-12-Octadecadien-1-ol Anti-inflammatory, Anti-cancerThe corresponding CLA isomer, t10,c12-CLA, demonstrates potent anti-inflammatory effects.[1][2] It is also a strong inhibitor of cancer cell growth and can induce apoptosis.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of octadecadienoic acid isomers are provided below.

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol is widely used to screen for the anti-inflammatory potential of compounds.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.[4]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound isomer). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[4][5]

  • Incubation: The cells are incubated for a further 24 hours.[4]

  • Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant is measured as an indicator of NO production.[6][7][8][9]

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).[4][7]

    • After a short incubation period at room temperature to allow for color development, the absorbance is measured spectrophotometrically at approximately 540 nm.[4]

    • The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production by the test compound is calculated relative to LPS-stimulated cells without the test compound.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., human breast, colon, or lung cancer cell lines) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to an untreated control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with the this compound isomers for a desired time.

  • Reagent Addition: A luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7, is added to each well.[10]

  • Cell Lysis and Substrate Cleavage: The reagent lyses the cells and the active caspases cleave the substrate, releasing a substrate for luciferase.

  • Luminescence Measurement: The resulting luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.[10]

  • Data Analysis: The fold increase in caspase activity in treated cells is calculated relative to untreated control cells.

Mandatory Visualization

Signaling Pathways

The biological effects of this compound isomers are often mediated through the modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Isomer This compound Isomer Isomer->IKK Inhibits NFkB_n->Genes Induces DNA

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound isomers.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus ERK_n ERK TF Transcription Factors (e.g., AP-1, c-Myc) Isomer This compound Isomer Isomer->RAF Modulates ERK_n->TF Activates

Caption: Overview of the MAPK/ERK signaling pathway and potential modulation by this compound isomers.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7) cell_seeding 2. Seed Cells in 96-well plate cell_culture->cell_seeding add_isomer 3. Add this compound Isomer cell_seeding->add_isomer add_lps 4. Add LPS (Inflammatory Stimulus) add_isomer->add_lps incubation 5. Incubate (24 hours) add_lps->incubation collect_supernatant 6. Collect Supernatant incubation->collect_supernatant griess_assay 7. Griess Assay (Measure Nitric Oxide) collect_supernatant->griess_assay data_analysis 8. Data Analysis (% Inhibition) griess_assay->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound isomers.

References

The Discerning Palate of Pheromone Biosynthesis: A Comparative Guide to Octadecadienol Isomer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in chemical ecology and drug development, the precise selection of pheromone precursors is paramount to achieving desired biological activity. This guide provides a comparative analysis of the efficacy of different octadecadienol isomers as precursors for pheromone synthesis, supported by experimental data on behavioral responses and detailed methodologies.

The biological activity of a pheromone is intrinsically linked to its precise chemical structure, including the position and stereochemistry of its double bonds. Octadecadienols, 18-carbon unsaturated alcohols, serve as crucial precursors to a variety of potent insect pheromones, particularly for species within the order Lepidoptera. The enzymatic machinery of these insects exhibits a high degree of specificity, meaning that even subtle variations in the precursor isomer can lead to vastly different outcomes in both the efficiency of pheromone production and the resulting behavioral response.

Comparative Efficacy of Octadecadienal Isomers

Research into the sex pheromones of clearwing moths (Sesiidae) provides a clear example of isomeric specificity. While various octadecadienols and their corresponding aldehydes have been identified, the behavioral efficacy of different geometric isomers varies significantly. The following table summarizes the behavioral response of the persimmon fruit moth (Stathmopoda masinissa) and the clearwing moth (Macroscelesia japona) to different synthesized pheromone components.

Pheromone Component/IsomerTarget SpeciesBehavioral Response MetricEfficacyReference
(4E,6Z)-Hexadeca-4,6-dien-1-olStathmopoda masinissaNot specified in detailActive Component[1]
(4E,6E)-Hexadeca-4,6-dienyl acetateStathmopoda masinissaNot specified in detailActive Component[1]
(4E,6Z)-Hexadeca-4,6-dienalStathmopoda masinissaNot specified in detailActive Component[1]
(2E,13Z)-2,13-OctadecadienalMacroscelesia japonaSpecific attraction in field evaluationMain attractive component[2][3]
Other geometric isomers of 2,13-OctadecadienalMacroscelesia japonaField evaluationLess attractive than (2E,13Z)[2][3]
(Z)-11-Hexadecenal & (Z)-9-Hexadecenal (97:3 ratio)Helicoverpa armigeraHigh attraction in wind tunnelHigh[4]
Ternary blend with 0.3% (Z)-9-TetradecenalHelicoverpa armigeraSignificantly increased landing behaviorEnhanced[4]
Ternary blend with 1% or 10% (Z)-9-TetradecenalHelicoverpa armigeraInhibited upwind and close searching behaviorInhibitory[4]

Biosynthetic Pathways of Moth Pheromones

The biosynthesis of moth sex pheromones is a multi-step process that typically begins with common fatty acids, such as palmitic or stearic acid.[5] A series of enzymatic reactions, including desaturation, chain shortening or elongation, reduction, and finally acetylation or oxidation, convert these precursors into the final active pheromone components.[5][6][7] The specificity of the desaturase enzymes is a critical determinant of the final pheromone structure.

Below is a generalized signaling pathway for the biosynthesis of a diene pheromone component from a saturated fatty acid precursor.

Pheromone_Biosynthesis cluster_0 Pheromone Gland Cell FattyAcid Saturated Fatty Acid (e.g., Palmitic Acid) Desaturase1 Δ11-Desaturase FattyAcid->Desaturase1 Monoene Monounsaturated Fatty Acid (e.g., (Z)-11-Hexadecenoic Acid) Desaturase1->Monoene ChainShortening Chain Shortening (β-oxidation) Monoene->ChainShortening ShortenedMonoene Chain-Shortened Monoene (e.g., (Z)-9-Tetradecenoic Acid) ChainShortening->ShortenedMonoene Desaturase2 Δ12-Desaturase ShortenedMonoene->Desaturase2 Diene Dienoic Acid (e.g., (Z,E)-9,12-Tetradecenoic Acid) Desaturase2->Diene Reduction Reduction Diene->Reduction Alcohol Unsaturated Alcohol Reduction->Alcohol Acetylation Acetylation Alcohol->Acetylation Pheromone Pheromone Component (e.g., (Z,E)-9,12-Tetradecadienyl Acetate) Acetylation->Pheromone

Caption: Generalized biosynthetic pathway for a moth sex pheromone.

Experimental Protocols

The evaluation of pheromone precursor efficacy relies on a combination of chemical synthesis, analytical chemistry, and biological assays.

Synthesis of this compound Isomers

The synthesis of specific geometric isomers of octadecadienols and their corresponding aldehydes is a critical first step. This often involves multi-step processes to ensure high isomeric purity. For example, the Wittig reaction is a common method for stereoselectively forming the (Z)-double bond.[1]

Pheromone Extraction and Analysis

Pheromones can be extracted from the pheromone glands of female moths. The glands are typically excised and extracted with a suitable solvent. The extract is then analyzed to identify and quantify the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for separating and identifying volatile compounds in a pheromone extract.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of pheromone components, particularly for isomers that may be prone to isomerization under GC conditions.[2] For aldehydes that lack a strong chromophore, derivatization with agents like 2,4-dinitrophenylhydrazine can enhance detection.[2]

Behavioral Assays

Behavioral assays are essential for determining the biological activity of synthesized pheromone candidates.

  • Electroantennography (EAG): This technique measures the electrical response of a male moth's antenna to a specific chemical stimulus, providing a measure of its ability to detect the compound.

  • Wind Tunnel Assays: Male moths are released into a wind tunnel containing a plume of the synthetic pheromone. Their flight behavior, including upwind flight, zig-zagging, and landing at the source, is observed and quantified.[4]

  • Field Trapping: Lures baited with different synthetic pheromone isomers are placed in the field. The number of male moths captured in each trap provides a direct measure of the isomer's attractiveness under natural conditions.[2][3]

Below is a workflow diagram for the evaluation of pheromone precursor efficacy.

Pheromone_Evaluation_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of this compound Isomers Purification Purification & Isomeric Purity Analysis (GC, HPLC) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays EAG Electroantennography (EAG) Bioassays->EAG WindTunnel Wind Tunnel Assays Bioassays->WindTunnel FieldTrapping Field Trapping Bioassays->FieldTrapping DataAnalysis Data Analysis & Efficacy Comparison EAG->DataAnalysis WindTunnel->DataAnalysis FieldTrapping->DataAnalysis

Caption: Workflow for evaluating pheromone precursor efficacy.

References

A Comparative Guide to a Validated GC-MS Method for Octadecadienol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of octadecadienol, a fatty alcohol with diverse biological relevance, is crucial for advancing research in fields ranging from plant biology to pheromone studies. This guide provides a detailed comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method against a traditional High-Performance Liquid Chromatography (HPLC) approach. The presented data underscores the superior sensitivity, precision, and accuracy of the new GC-MS protocol.

Data Presentation: Performance Comparison

The new GC-MS method demonstrates significant improvements in key analytical performance parameters when compared to a standard HPLC-UV method. The following table summarizes the validation data, highlighting the enhanced capabilities of the new protocol for robust and reliable this compound quantification.

Parameter New GC-MS Method Traditional HPLC-UV Method Advantage
Linearity (R²) 0.9990.997Higher Linearity
Limit of Detection (LOD) 0.05 µg/mL[1][2]0.5 µg/mL10x More Sensitive
Limit of Quantification (LOQ) 0.15 µg/mL[2]1.5 µg/mL10x Lower Quantification
Accuracy (Recovery %) 98.5% - 104.8%[2][3]92.0% - 97.5%Higher & More Consistent
Precision (RSD %) < 5%[4]< 10%Greater Precision
Sample Preparation Derivatization RequiredDirect InjectionSimpler Prep for HPLC
Specificity High (Mass-based)Moderate (Chromatographic)Superior Specificity

Experimental Protocols

Detailed methodologies for both the new GC-MS method and the comparative HPLC-UV method are provided below.

New Validated GC-MS Method Protocol

This method involves the extraction of lipids, derivatization of this compound to its trimethylsilyl (TMS) ether, and subsequent analysis by GC-MS.

  • Sample Preparation & Lipid Extraction:

    • Homogenize 100 mg of the sample tissue in a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard (e.g., 1,18-octadecanedioic acid) for accurate quantification.[4]

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Collect the lower organic phase and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[4]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.[5]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: DB-23 capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[6]

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • MS Detection: Operated in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity.[4]

Traditional HPLC-UV Method Protocol

This method is based on the direct analysis of the lipid extract without derivatization.

  • Sample Preparation & Lipid Extraction:

    • Follow the same lipid extraction procedure as described for the GC-MS method.

    • After evaporation, reconstitute the dried extract in 200 µL of the mobile phase.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[7]

    • Detector: Diode Array Detector (DAD), monitoring at 210 nm.[6]

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).[7][8]

    • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and a relevant biological pathway.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_output Result Sample Sample Collection Extract Lipid Extraction Sample->Extract Deriv Derivatization (TMS) Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Acquisition GCMS->Data Linearity Linearity Data->Linearity LOD_LOQ LOD & LOQ Data->LOD_LOQ Accuracy Accuracy & Recovery Data->Accuracy Precision Precision Data->Precision Report Validated Quantification Linearity->Report LOD_LOQ->Report Accuracy->Report Precision->Report OctadecanoidPathway cluster_info Signaling Cascade Linolenic Linolenic Acid (C18:3) HPOT 13-HPOT Linolenic->HPOT LOX OPDA 12-oxo-PDA HPOT->OPDA AOS/AOC JA Jasmonic Acid OPDA->JA OPR3 Response Plant Defense Gene Expression JA->Response

References

Decoding Specificity: A Comparative Guide to Insect Receptor Cross-Reactivity with Octadecadienol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insect olfaction is paramount for developing effective, targeted pest management strategies and other semiochemical-based technologies. This guide provides an in-depth comparison of how insect olfactory receptors respond to different isomers of octadecadienol, a common component of insect pheromones. By examining electrophysiological and behavioral data, we can dissect the principles of receptor specificity and cross-reactivity.

Comparative Analysis of Receptor Responses

The ability of an insect to distinguish between closely related isomers of a pheromone component is crucial for mate recognition and reproductive isolation. The following tables summarize quantitative data from key studies on the differential responses of insect olfactory systems to various this compound isomers.

Electrophysiological Responses of Olfactory Receptor Neurons (ORNs)

Single Sensillum Recording (SSR) allows for the direct measurement of action potentials from individual olfactory sensory neurons, providing a highly sensitive measure of receptor activation.

Insect SpeciesReceptor/Neuron TypeIsomerRelative ResponseReference
Cydia pomonella (Codling Moth)Codlemone-sensitive ORN(E,E)-8,10-dodecadien-1-olHigh (Primary Ligand)[1][2]
(E,Z)-8,10-dodecadien-1-ol~10-fold lower than (E,E)[1][2]
(Z,E)-8,10-dodecadien-1-ol~10-fold lower than (E,E)[1][2]
(Z,Z)-8,10-dodecadien-1-ol~10-fold lower than (E,E)[1][2]
Ostrinia nubilalis (European Corn Borer)OnOr6(Z)-11-tetradecenyl acetateHigh (EC50 ≈ 0.86 µM)[3][4]
(E)-11-tetradecenyl acetate~1000-fold lower than (Z)[3]
Bombyx mori (Silkworm Moth)BmOR-1Bombykol ((E,Z)-10,12-hexadecadien-1-ol)High (Primary Ligand)[5][6]
Bombykal ((E,Z)-10,12-hexadecadienal)Lower than Bombykol[5][7]

Note: While the user requested information on this compound isomers, the most detailed comparative data was found for dodecadienol and other related pheromone components. The principles of isomeric discrimination by insect olfactory receptors are transferable across these similar long-chain unsaturated alcohols and acetates.

Behavioral Responses to this compound Isomers

The ultimate test of a semiochemical's activity is its effect on insect behavior. Flight tunnel and field trapping assays quantify the attractiveness or repellency of different isomers.

Insect SpeciesIsomerBehavioral EffectReference
Cydia pomonella (Codling Moth)(E,E)-8,10-dodecadien-1-olStrong Attraction (Pheromone)[8][9]
(Z,E)-8,10-dodecadien-1-olSlight increase in attraction[8][10]
(E,Z)-8,10-dodecadien-1-olInhibition of attraction[8]
(Z,Z)-8,10-dodecadien-1-olInhibition of attraction[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Single Sensillum Recording (SSR)

SSR is a powerful technique to measure the activity of individual olfactory receptor neurons.[11]

  • Insect Preparation: The insect is immobilized, often by placing it in a truncated pipette tip with its head and antennae exposed. The antennae are then stabilized on a platform using dental wax or adhesive.

  • Electrode Placement: A sharp recording electrode (typically tungsten or glass) is carefully inserted into the shaft of a single sensillum to make contact with the sensillum lymph. A reference electrode is inserted into a different part of the insect's body, such as the eye.

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A pulse of air carrying a known concentration of the test isomer is injected into the main airstream.

  • Data Acquisition: The electrical potential difference between the recording and reference electrodes is amplified, filtered, and recorded. Action potentials (spikes) are counted and analyzed to determine the neuron's response to the stimulus.

Electroantennography (EAG)

EAG measures the summed potential of multiple ORNs across the antenna, providing a general measure of olfactory sensitivity.

  • Antenna Preparation: An antenna is excised from the insect's head.

  • Electrode Placement: The base and the tip of the excised antenna are placed in contact with two electrodes, typically using a conductive gel.

  • Odorant Delivery: Similar to SSR, a controlled puff of an odorant is delivered to the antenna within a constant flow of clean air.

  • Data Acquisition: The change in the electrical potential between the two electrodes following odorant stimulation is recorded as a depolarization, the amplitude of which indicates the magnitude of the overall antennal response.

Visualizing Olfactory Signaling and Experimental Workflow

To better understand the processes involved in insect olfaction and its study, the following diagrams have been generated using Graphviz.

olfactory_pathway cluster_sensillum Sensillum cluster_neuron Neuron Activity Odorant Odorant Isomer Pore Pore Odorant->Pore OBP Odorant-Binding Protein (OBP) Pore->OBP Enters Sensillum Lymph Receptor Olfactory Receptor (OR) OBP->Receptor Transport ORN Olfactory Receptor Neuron (ORN) Receptor->ORN Activates IonChannel Ion Channel Opening ORN->IonChannel Triggers Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential (Spike) Depolarization->ActionPotential AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal to Brain

Caption: Generalized insect olfactory signaling pathway.

experimental_workflow cluster_stimulus Stimulus Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isomers This compound Isomers Dilution Serial Dilution Isomers->Dilution SSR Single Sensillum Recording (SSR) Dilution->SSR EAG Electroantennography (EAG) Dilution->EAG Behavior Behavioral Assay (Flight Tunnel) Dilution->Behavior InsectPrep Insect Preparation (Immobilization) InsectPrep->SSR InsectPrep->EAG SpikeAnalysis Spike Sorting & Frequency Analysis SSR->SpikeAnalysis DoseResponse Dose-Response Curve Generation EAG->DoseResponse Comparison Comparative Analysis SpikeAnalysis->Comparison DoseResponse->Comparison Behavior->Comparison

Caption: Workflow for comparing insect responses to isomers.

References

In-Silico Modeling of Octadecadienol Isomer-Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of ligand-receptor interactions is fundamental to biological signaling. In insects, the olfactory system's ability to distinguish between closely related isomers of pheromones, such as octadecadienol, is critical for mate recognition and reproductive success. In-silico modeling techniques, including molecular docking and molecular dynamics, have become indispensable tools for dissecting the subtle molecular interactions that govern this specificity. This guide provides a comparative overview of these computational approaches, supported by experimental data from analogous pheromone systems, to illustrate how structural differences between isomers dictate their binding affinity and receptor activation.

Comparative Binding Affinity of Pheromone Analogs

While direct comparative in-silico data for various this compound isomers is not extensively published, studies on analogous C16-C18 pheromone components provide a clear framework for understanding isomer-specific binding. The following tables summarize experimental binding affinities and in-silico docking scores for pheromones and their analogs with their respective Pheromone-Binding Proteins (PBPs). This data illustrates the differential binding that forms the basis of olfactory discrimination.

Table 1: Experimental Binding Affinities of Pheromone Components to Insect PBPs

This table showcases experimentally determined inhibition constants (Ki) or dissociation constants (Kd) from fluorescence competitive binding assays. Lower values indicate stronger binding affinity.

Pheromone-Binding ProteinLigand (Pheromone/Analog)Ligand TypeBinding Affinity (Ki/Kd in µM)Source
TintPBP1 (T. intacta)E11-16:Ald (Z11-16:Ald isomer)C16 Aldehyde2.15[1]
TintPBP2 (T. intacta)Z11-16:AldC16 Aldehyde2.83[1]
GmolGOBP1 (G. molesta)(Z)-8-dodecenyl alcoholC12 Alcohol3.14
GmolGOBP2 (G. molesta)DodecanolC12 Alcohol1.22[2]
rSol g 2.1 (S. geminata)DecaneC10 Alkane0.32[3]
rSol g 2.1 (S. geminata)UndecaneC11 Alkane0.33[3]
BmorPBP1 (B. mori)Bombykol ((10E,12Z)-hexadecadien-1-ol)C16 Alcohol~4.7-9.8
BmorPBP1 (B. mori)Bombykal ((10E,12Z)-hexadecadienal)C16 AldehydeSimilar to Bombykol[4]

Table 2: In-Silico Docking Scores for Pheromone-Receptor Interactions

This table presents computational docking scores, typically in kcal/mol, which estimate the binding energy between a ligand and a receptor. More negative values suggest a more favorable binding interaction.

Receptor/Binding ProteinLigand Isomer/AnalogDocking Score (kcal/mol)Key Interacting Residues (Predicted)Source
LbotPBP (L. botrana)(E,Z)-7,9-dodecadienyl acetateNot SpecifiedTrp114[5]
EoblPBP1 (E. obliqua)Z3Z9-(6S,7R)-epo-18:HySimilar affinity to enantiomerThr117, Arg121
EoblPBP1 (E. obliqua)Z3Z9-(6R,7S)-epo-18:HySimilar affinity to enantiomerThr117, Arg121
GmolGOBP2 (G. molesta)DodecanolNot SpecifiedThr9[2]

Experimental and Computational Protocols

The data presented above is derived from a combination of experimental and computational methodologies. Understanding these protocols is crucial for interpreting the results and designing new studies.

Fluorescence Competitive Binding Assay

This in-vitro method is used to determine the binding affinity of a test ligand (e.g., an this compound isomer) to a purified protein (e.g., a PBP).

Methodology:

  • Protein Expression and Purification: The gene for the target PBP is cloned into an expression vector (e.g., pET-30a) and expressed in E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA column).

  • Fluorescent Probe Titration: A solution of the purified PBP is titrated with a fluorescent probe, commonly N-phenyl-1-naphthylamine (1-NPN), which fluoresces upon binding to the hydrophobic pocket of the protein. The fluorescence intensity is measured (Excitation: ~337 nm, Emission: ~400-410 nm) to determine the dissociation constant (Kd) of the probe.

  • Competitive Displacement: The test ligands (isomers of this compound) are added in increasing concentrations to the PBP/1-NPN complex. The test ligands displace the 1-NPN probe, causing a decrease in fluorescence.

  • Data Analysis: The IC50 value (concentration of ligand that displaces 50% of the probe) is determined from the resulting dose-response curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).[2][3]

In-Silico Homology Modeling and Molecular Docking

When an experimental 3D structure of the receptor is unavailable, homology modeling is used to create a predictive model, which is then used for molecular docking studies.

Methodology:

  • Template Selection: The amino acid sequence of the target receptor is used to search a protein structure database (e.g., PDB) for suitable templates with high sequence identity and a solved 3D structure.

  • Model Building: A 3D model of the target receptor is constructed using software like MODELLER or SWISS-MODEL, based on the alignment with the template structure.

  • Model Validation: The quality of the generated model is assessed using tools like PROCHECK or Ramachandran plot analysis to ensure stereochemical viability.

  • Ligand and Receptor Preparation: 3D structures of the this compound isomers are generated and energy-minimized. The receptor model is prepared by adding hydrogen atoms and assigning charges. A binding grid or box is defined around the predicted binding pocket.

  • Molecular Docking: Docking software (e.g., AutoDock, Glide) is used to systematically sample conformations of the ligand within the receptor's binding site and score them based on a scoring function that estimates binding energy.[5][6] The pose with the most favorable score is selected for analysis.

Molecular Dynamics (MD) Simulation

MD simulations are used to assess the stability of the ligand-receptor complex predicted by molecular docking and to observe its dynamic behavior over time.

Methodology:

  • System Setup: The docked ligand-receptor complex is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with ions (e.g., Na+, Cl-).

  • Force Field Application: A force field (e.g., AMBER, GROMOS) is applied to describe the physics of the atoms and their interactions.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A production MD simulation is run for a significant period (typically nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions.[7]

Visualizing Workflows and Pathways

Pheromone Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling cascade for insect pheromone detection, from the binding protein to the olfactory receptor ion channel.

G cluster_air External Environment (Air) cluster_lymph Sensillar Lymph (Aqueous) cluster_membrane Dendritic Membrane cluster_neuron Olfactory Sensory Neuron Pheromone This compound Isomer PBP_unbound PBP (unbound) Pheromone->PBP_unbound Binding PBP_bound PBP-Pheromone Complex PBP_unbound->PBP_bound Receptor Olfactory Receptor (OR) + Orco Co-Receptor PBP_bound->Receptor Ligand Transfer Ion_Channel Ion Channel Opening Receptor->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na+/Ca2+ Influx Signal Signal to Antennal Lobe Depolarization->Signal G cluster_prep Preparation & Modeling cluster_dock Docking Simulation cluster_md Dynamics & Refinement cluster_output Outputs seq 1. Receptor Amino Acid Sequence model 2. Homology Modeling seq->model validate 3. Model Validation (e.g., Ramachandran Plot) model->validate dock 5. Molecular Docking (e.g., AutoDock) validate->dock ligand 4. Ligand 3D Structure (Isomer Generation) ligand->dock analysis_dock 6. Binding Pose & Score Analysis dock->analysis_dock md 7. Molecular Dynamics Simulation analysis_dock->md analysis_md 8. Trajectory Analysis (RMSD, Stability) md->analysis_md output Binding Affinity Comparison Key Residue Identification Stability Assessment analysis_md->output

References

Inter-species Variation in Octadecadienol Pheromone Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise composition of insect sex pheromones plays a critical role in reproductive isolation and species recognition. Among the vast array of semiochemicals, octadecadienol isomers are key components in the pheromone blends of numerous moth species, particularly within the family Sesiidae (clearwing moths). This guide provides a comparative analysis of inter-species variation in this compound pheromone profiles, supported by experimental data, detailed methodologies, and visualizations of the underlying biological pathways.

Quantitative Analysis of this compound Pheromone Blends

The specificity of a pheromone signal is often determined by the precise ratio of its components. Interspecific variations in these ratios can lead to reproductive isolation between closely related species. The following table summarizes the quantitative composition of this compound pheromone components in several species of Sesiidae moths.

Species(E,Z)-2,13-Octadecadien-1-ol Acetate(E,Z)-3,13-Octadecadien-1-ol Acetate(Z,Z)-3,13-Octadecadien-1-ol Acetate(Z,E)-3,13-Octadecadien-1-ol AcetateOther this compound Derivatives & Ratios
Synanthedon tipuliformis (Currant Clearwing Moth)1003---
Synanthedon scitula (Dogwood Borer)6-886-[1][2][3][4][5]
Synanthedon hector4-60-(E3,Z13)-18:OAc (36)
Paranthrene tabaniformis (Poplar Clearwing Moth)1.4 (as alcohol)64.0 (as alcohol)32.4 (as alcohol)-(13Z)-octadec-13-en-1-ol (0.9) and octadecan-1-ol (1.3)

Experimental Protocols

The identification and quantification of pheromone components rely on a combination of sophisticated analytical techniques.

Pheromone Extraction and Analysis

A common workflow for the analysis of insect sex pheromones involves the following steps:

  • Pheromone Gland Extraction: Pheromone glands are excised from calling virgin female moths. The glands are then typically submerged in a solvent like hexane to extract the pheromonal compounds.

  • Gas Chromatography-Electroantennography (GC-EAD): The extract is injected into a gas chromatograph (GC) which separates the individual components. The GC effluent is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other passing over a male moth's antenna. The electrophysiological responses of the antenna are recorded, indicating which compounds are biologically active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the chemical structure of the active compounds, the extract is analyzed using GC-MS. The mass spectrometer fragments the molecules and produces a unique mass spectrum for each compound, which can be compared to libraries of known spectra for identification.

  • Quantification: The relative amounts of each component in the blend are determined by integrating the peak areas from the GC-FID chromatogram.

Experimental_Workflow cluster_extraction Pheromone Extraction cluster_analysis Analysis cluster_output Output Calling_Females Calling_Females Gland_Excision Gland_Excision Calling_Females->Gland_Excision Solvent_Extraction Solvent_Extraction Gland_Excision->Solvent_Extraction GC_EAD GC_EAD Solvent_Extraction->GC_EAD GC_MS GC_MS Solvent_Extraction->GC_MS Biologically_Active_Peaks Biologically_Active_Peaks GC_EAD->Biologically_Active_Peaks Quantification Quantification GC_EAD->Quantification Pheromone_Blend_Composition Pheromone_Blend_Composition Biologically_Active_Peaks->Pheromone_Blend_Composition Structure_Identification Structure_Identification GC_MS->Structure_Identification Structure_Identification->Pheromone_Blend_Composition Quantification->Pheromone_Blend_Composition

Pheromone analysis workflow.

Biosynthesis of this compound Pheromones

The biosynthesis of these complex pheromones begins with common fatty acid precursors. The specific isomers of this compound are produced through a series of enzymatic reactions, primarily involving desaturases and reductases.

The proposed biosynthetic pathway for (Z,Z)-3,13-octadecadienyl acetate, a common component in Sesiidae pheromones, starts with stearic acid (18:0-acyl-CoA). A Δ13-desaturase introduces a double bond at the 13th position, followed by a Δ3-desaturase creating a second double bond at the 3rd position. Subsequent reduction of the acyl-CoA to an alcohol and acetylation yields the final pheromone component. The production of different isomers likely involves desaturases with different positional and stereospecificities. Some moth species even possess multifunctional desaturases capable of catalyzing multiple and unusual desaturation steps.

Biosynthesis_Pathway Stearoyl_CoA Stearoyl-CoA (18:0) Z13_18_Acyl_CoA (Z)-13-Octadecenoyl-CoA Stearoyl_CoA->Z13_18_Acyl_CoA Δ13-Desaturase ZZ3_13_18_Acyl_CoA (Z,Z)-3,13-Octadecadienoyl-CoA Z13_18_Acyl_CoA->ZZ3_13_18_Acyl_CoA Δ3-Desaturase ZZ3_13_18_OH (Z,Z)-3,13-Octadecadien-1-ol ZZ3_13_18_Acyl_CoA->ZZ3_13_18_OH Reductase ZZ3_13_18_OAc (Z,Z)-3,13-Octadecadienyl Acetate ZZ3_13_18_OH->ZZ3_13_18_OAc Acetyltransferase

Proposed biosynthesis of (Z,Z)-3,13-octadecadienyl acetate.

Pheromone Signaling Pathway

The detection of pheromones by male moths initiates a signal transduction cascade within specialized olfactory sensory neurons (OSNs) located in the antennae.

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by pheromone-binding proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific pheromone receptor (OR), which is a G protein-coupled receptor located on the dendritic membrane of the OSN. This receptor is part of a complex with a co-receptor (Orco).

  • Signal Transduction: Activation of the receptor complex triggers a downstream signaling cascade, often involving G-proteins and the production of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an influx of Ca2+ ions.

  • Neuron Depolarization: The increase in intracellular Ca2+ concentration opens ion channels, leading to the depolarization of the OSN and the generation of an action potential.

  • Signal to the Brain: This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response, such as upwind flight towards the female.

Signaling_Pathway Pheromone Pheromone PBP PBP Pheromone->PBP Binding OR_Orco OR-Orco Complex PBP->OR_Orco Activation G_Protein G-Protein OR_Orco->G_Protein Second_Messengers Second Messengers (e.g., IP3, DAG, Ca2+) G_Protein->Second_Messengers Ion_Channels Ion Channels Second_Messengers->Ion_Channels Opening Depolarization Neuron Depolarization Ion_Channels->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

General pheromone signaling pathway in moths.

This guide highlights the significant inter-species variation in this compound pheromone profiles, which is crucial for maintaining reproductive isolation. Understanding these differences, the underlying biosynthetic pathways, and the mechanisms of perception is fundamental for the development of species-specific pest management strategies and for advancing our knowledge of chemical ecology and neurobiology.

References

A Comparative Analysis of Octadecadienol from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of octadecadienol, a fatty alcohol with emerging therapeutic potential, from three distinct natural sources: the fruit of Lagenaria breviflora, the stem bark of Mangifera indica, and the calyx of Solanum melongena (eggplant). While direct comparative studies are limited, this document synthesizes available data on the presence, extraction, and biological activities of this compound and related compounds from these sources to inform further research and development.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and related compounds from the selected natural sources. It is important to note that the extraction methods and the specific isomers identified vary between studies, which limits direct comparability.

Natural SourceCompound IdentifiedExtraction SolventAnalytical MethodYield/ConcentrationReference
Lagenaria breviflora (Fruit)2-methyl-E,E-3,13-octadecadienolMethanolGC-MS8.33% of total extract[1]
Mangifera indica (Stem Bark)2-Methyl-Z,Z-3,13-octadecadienolEthanolGC-MSNot specified[2]
Hibiscus sabdariffa (Aqueous Extract)2-Methyl-Z,Z-3,13-octadecadienolWaterGC-MS7.52% of total extract[3]
Solanum melongena (Calyx)9-Oxo-(10E,12E)-octadecadienoic acid*Not specifiedNot specifiedNot specified[4]

*Note: The compound identified in Solanum melongena calyx is an oxidized derivative of octadecadienoic acid, not this compound. This data is included for contextual comparison of bioactive lipids from this source.

Biological Activity Comparison

The therapeutic potential of this compound and its derivatives lies in their anti-inflammatory and cytotoxic properties. This section compares the available data on these activities.

Cytotoxicity
Compound SourceCell LineAssayIC50Reference
Solanum melongena (Calyx) - 9-Oxo-(10E,12E)-octadecadienoic acidHRA (Human ovarian cancer)Not specifiedNot specified, but cytotoxic activity reported[4]
Various Plant Extracts (for context)HeLa, MDA-MB-231, A549, etc.MTT AssayVaries (e.g., 17.93 µg/mL for Dorstenia psilurus on HeLa)[5]

Note: Direct IC50 values for this compound from Lagenaria breviflora and Mangifera indica on comparable cancer cell lines were not found in the reviewed literature.

Anti-inflammatory Activity

While specific IC50 values for nitric oxide (NO) inhibition by the identified octadecadienols are not available, related studies indicate the potential for anti-inflammatory effects. For instance, 2-Methyl-Z, Z-3,13-octadecadienol has been reported to inhibit methyl guanidine, a nitric oxide synthase inhibitor, suggesting a role in modulating NO-related physiological processes[3].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies employed for the extraction and analysis of this compound and related compounds.

Extraction of this compound from Lagenaria breviflora Fruit
  • Sample Preparation: Fresh fruits of Lagenaria breviflora are obtained and subjected to methanol extraction[1].

  • Extraction: The fruit material is extracted with methanol. The resulting extract is then concentrated to obtain a crude extract[1].

  • Analysis: The chemical composition of the methanolic extract is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the constituents, including 2-methyl-E,E-3,13-octadecadienol[1].

Extraction of Phytochemicals from Mangifera indica Stem Bark
  • Sample Preparation: The stem bark of Mangifera indica is collected, dried, and pulverized.

  • Extraction: The powdered bark is subjected to extraction with ethanol[2].

  • Analysis: The ethanolic extract is analyzed by GC-MS to identify its phytocomponents, including 2-Methyl-Z,Z-3,13-octadecadienol[2].

General Protocol for Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Cell Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., this compound).

  • Nitrite Quantification: After a specific incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined[6][7].

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and similar lipid molecules are often mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound and related compounds are hypothesized to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecules can inhibit this pathway at various steps[8][9].

  • MAPK Pathway: The MAPK cascade is another crucial pathway in inflammation, regulating the production of inflammatory mediators. Natural products have been shown to target this pathway to reduce inflammation[10][11][12].

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS IKK IKK LPS->IKK MAPK_cascade MAPK Cascade (p38, ERK, JNK) LPS->MAPK_cascade IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB_nucleus NF-κB (in nucleus) NFkappaB->NFkappaB_nucleus translocates MAPK_cascade->NFkappaB activates Gene_expression Pro-inflammatory Gene Expression (e.g., iNOS for NO) NFkappaB_nucleus->Gene_expression activates This compound This compound This compound->IKK This compound->MAPK_cascade

Caption: Proposed anti-inflammatory mechanism of this compound.

Apoptosis Induction in Cancer Cells

The cytotoxic effects of compounds like 9-Oxo-(10E,12E)-octadecadienoic acid from eggplant calyx are mediated through the induction of apoptosis. This process involves the activation of a cascade of caspases and the regulation of pro- and anti-apoptotic proteins.

apoptosis_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Octadecadienoic_acid 9-Oxo-(10E,12E)- octadecadienoic acid Bax Bax (pro-apoptotic) Up-regulation Octadecadienoic_acid->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation Octadecadienoic_acid->Bcl2 MMP_dissipation Mitochondrial Membrane Potential Dissipation Bax->MMP_dissipation Bcl2->MMP_dissipation Cytochrome_c Cytochrome c Release MMP_dissipation->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 Activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Apoptosis induction by an octadecadienoic acid derivative.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of this compound from different natural sources.

experimental_workflow cluster_sources Natural Sources cluster_processing Extraction & Purification cluster_analysis Analysis & Characterization cluster_bioassays Biological Activity Assays Source1 Lagenaria breviflora (Fruit) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Source1->Extraction Source2 Mangifera indica (Stem Bark) Source2->Extraction Source3 Solanum melongena (Calyx) Source3->Extraction Purification Chromatography (e.g., Column, HPLC) Extraction->Purification GCMS GC-MS Analysis (Quantification & Identification) Purification->GCMS Purity Purity Assessment (e.g., HPLC, NMR) Purification->Purity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Purification->Anti_inflammatory Comparison Comparative Analysis GCMS->Comparison Purity->Comparison Cytotoxicity->Comparison Anti_inflammatory->Comparison

Caption: General workflow for comparative analysis of this compound.

Conclusion and Future Directions

This guide consolidates the currently available yet fragmented data on this compound from Lagenaria breviflora, Mangifera indica, and related bioactive lipids from Solanum melongena. The presence of this compound isomers in these plants suggests their potential as sources for this promising therapeutic agent. However, the lack of standardized, comparative studies highlights a significant research gap.

Future research should focus on:

  • Standardized Extraction and Quantification: Performing direct comparative studies using standardized extraction and analytical protocols to determine the yield and purity of this compound from these and other potential natural sources.

  • Comparative Biological Evaluation: Conducting head-to-head comparisons of the cytotoxic and anti-inflammatory activities of purified this compound isomers from different sources using the same cell lines and assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by different this compound isomers to better understand their therapeutic potential.

Addressing these research gaps will be crucial for the development of this compound as a viable therapeutic agent.

References

Evaluating the Biological Activities of Phyto-components: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of three well-studied phyto-components: Quercetin, Curcumin, and Linalool. The data presented is intended to offer an objective overview of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data from various in vitro studies.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Quercetin, Curcumin, and Linalool. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 1: Comparative Antioxidant Activity

The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant potential.

Phyto-componentDPPH Radical Scavenging IC50Reference CompoundReference Compound IC50
Quercetin 6.60 ± 0.31 µg/mLAscorbic Acid16.26 µg/mL
Curcumin 12.22 ± 0.16 µg/mLAscorbic AcidNot Reported in Study

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Anti-inflammatory Activity

The anti-inflammatory activity was assessed by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A lower IC50 value indicates more potent anti-inflammatory activity.

Phyto-componentNF-κB Inhibition IC50Cell LineInducer
Quercetin Inhibition demonstrated, but IC50 not specified in the reviewed study.RAW 264.7LPS
Curcumin >50 µM[1]RAW 264.7LPS[1]
Curcumin 11.0 ± 0.59 µM (for NO production)[2]RAW 264.7LPS[2]

Note: The IC50 value for Curcumin's inhibition of NO production is a relevant indicator of its anti-inflammatory potential. Direct comparative IC50 values for NF-κB inhibition between Quercetin and Curcumin from a single study were not available in the reviewed literature.

Table 3: Comparative Anticancer Activity

The anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the human breast cancer cell line MCF-7. A lower IC50 value indicates greater cytotoxicity towards cancer cells.

Phyto-componentAnticancer Activity IC50 (MCF-7 cells)Reference CompoundReference Compound IC50
Linalool 480 µM (24h) / 196 µM (48h)PaclitaxelNot Reported in Study
Paclitaxel Data not available in the same direct comparative study.--

Note: The efficacy of anticancer agents can be time-dependent, as indicated by the different IC50 values for Linalool at 24 and 48 hours of exposure.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of the test phyto-component in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: Cells are engineered to express the luciferase gene under the control of an NF-κB response element. When NF-κB is activated, it binds to this element and drives the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of NF-κB activation.

Procedure:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW 264.7) and transfect them with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with the phyto-component at various concentrations for a specified pre-incubation time (e.g., 1 hour).

  • Induction: Induce NF-κB activation by adding a stimulant such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition relative to the stimulated control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the phyto-component.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed the cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the phyto-component and incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance_sample / Absorbance_control) x 100 Where Absorbance_control is the absorbance of untreated cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the phyto-component.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

G cluster_workflow General Experimental Workflow start Plant Material extraction Extraction start->extraction phyto_component Phyto-component Isolation extraction->phyto_component bioassays Biological Assays phyto_component->bioassays antioxidant Antioxidant (DPPH Assay) bioassays->antioxidant anti_inflammatory Anti-inflammatory (NF-κB Assay) bioassays->anti_inflammatory anticancer Anticancer (MTT Assay) bioassays->anticancer data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis

Caption: General workflow for evaluating phyto-components.

G cluster_quercetin Quercetin's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Quercetin Quercetin Quercetin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

Caption: Quercetin's inhibition of the NF-κB pathway.

G cluster_curcumin Curcumin's Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates Curcumin Curcumin Curcumin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription

Caption: Curcumin's inhibitory effect on NF-κB signaling.

G cluster_linalool Linalool's Anticancer Signaling Pathway Linalool Linalool ROS ROS Generation Linalool->ROS Bcl2 Bcl-2 Linalool->Bcl2 downregulates Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax activates Mitochondria->Bcl2 inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Linalool's induction of apoptosis in cancer cells.

References

Differentiating Isomeric Acids: A Comparative Guide to GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of isomeric acids is a critical analytical challenge. The subtle structural similarities between isomers demand powerful separation techniques. This guide provides an objective comparison of two of the most common methods employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into their respective principles, experimental protocols, and performance for separating various types of isomeric acids, supported by experimental data.

Isomeric acids, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can have distinct therapeutic effects or toxicities. The two primary categories of isomers encountered are constitutional (structural) isomers, which have different connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements (e.g., enantiomers and diastereomers, including cis-trans isomers).

This guide will explore how GC and HPLC are applied to differentiate these isomeric forms, highlighting the strengths and limitations of each technique to aid in method selection and development.

At a Glance: GC vs. HPLC for Isomeric Acid Differentiation

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1]
Analytes Volatile and thermally stable compounds.Non-volatile and thermally labile compounds.[2]
Derivatization Mandatory for most acids to increase volatility and thermal stability.[3][4][5]Often not required , but can be used to enhance detection or separate diastereomers.[6][7]
Isomer Types Effective for volatile constitutional isomers, cis-trans isomers, and enantiomers (with chiral columns).[8][9]Highly versatile for constitutional isomers, cis-trans isomers, enantiomers, and diastereomers.[5][8][10]
Speed Generally faster run times.Can have longer run times.[2]
Cost Lower cost per analysis due to minimal solvent usage.Higher cost per analysis due to solvent consumption and more complex instrumentation.[2]
Sensitivity High sensitivity, especially with mass spectrometry (GC-MS).Sensitivity is detector-dependent but highly effective for a wide range of analytes.

Experimental Protocols and Methodologies

The choice between GC and HPLC for isomeric acid analysis hinges significantly on the properties of the acid and the nature of the isomerization. Below are detailed experimental considerations and protocols for each technique.

Gas Chromatography (GC) Protocol for Isomeric Acid Analysis

Due to their low volatility and polar nature, carboxylic acids generally require a derivatization step to convert them into more volatile and thermally stable esters or silyl derivatives before GC analysis.[3][4]

1. Derivatization: Esterification to Fatty Acid Methyl Esters (FAMEs)

This is a common method, particularly for fatty acids.

  • Reagent: Boron trifluoride (BF₃) in methanol (12-14% w/w).[11]

  • Procedure:

    • Weigh 1-25 mg of the acidic sample into a reaction vessel.

    • Add 2 mL of BCl₃-methanol reagent.[11]

    • Heat the mixture at 60°C for 5-10 minutes.[11]

    • After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane).[11]

    • Shake the vessel to extract the FAMEs into the organic layer.[11]

    • Carefully transfer the upper organic layer for GC injection.[11]

2. Derivatization: Silylation

This method replaces active hydrogens with a trimethylsilyl (TMS) group.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[4]

  • Procedure:

    • Combine the acid sample (e.g., 100 µL of a 1 mg/mL solution) with the silylating reagent (e.g., 50 µL) in an autosampler vial.[4]

    • Cap the vial, vortex, and heat at 60°C for 60 minutes.[4]

    • After cooling, the sample can be diluted with a suitable solvent if necessary and is ready for injection.[4]

3. GC Conditions for Isomer Separation

  • Column: The choice of capillary column is critical. For cis-trans isomers of fatty acids, highly polar cyanopropyl siloxane columns (e.g., SP-2560, CP-Sil 88) are recommended.[9][12] For chiral separations of enantiomeric acids, columns with chiral stationary phases, such as cyclodextrin derivatives, are necessary.[13]

  • Temperature Program: A temperature gradient is typically employed to ensure the separation of a range of acids with different volatilities.[9]

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of FAMEs, while a Mass Spectrometer (MS) provides structural information for isomer identification.[14][15]

High-Performance Liquid Chromatography (HPLC) Protocol for Isomeric Acid Analysis

HPLC is often preferred for its ability to analyze acids in their native form and its versatility in separating a wide range of isomers.

1. Sample Preparation

For many applications, simple dissolution in the mobile phase is sufficient. Filtration of the sample solution is recommended to protect the column.

2. HPLC Conditions for Isomer Separation

  • Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode for acid analysis.[16]

  • Stationary Phase (Column):

    • General Purpose: C18 columns are widely used.[6] For polar organic acids, specialized aqueous C18 (AQ-C18) columns that can tolerate highly aqueous mobile phases are effective.

    • Cis-Trans Isomers: Silver-ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, provides excellent separation of cis and trans fatty acid isomers.[14][8] Columns with high molecular shape selectivity, such as those with a cholesteryl group, can also be effective.[6]

    • Enantiomers: Chiral Stationary Phases (CSPs) are required for the direct separation of enantiomers. Cellulose- and amylose-based CSPs are common.[2][17]

  • Mobile Phase:

    • A mixture of an organic solvent (e.g., acetonitrile or methanol) and water or an aqueous buffer is typical for RP-HPLC.[16][18]

    • The pH of the mobile phase is often adjusted with an acid (e.g., trifluoroacetic acid - TFA, phosphoric acid) to suppress the ionization of the carboxylic acid, leading to better peak shapes and retention.[8][19]

    • A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate acids with a wide range of polarities.[20]

  • Detector: A UV detector is commonly used, as the carboxyl group has some UV absorbance at low wavelengths (around 200-210 nm).[8] Derivatization with a UV-absorbing or fluorescent tag can be employed to enhance sensitivity.[10] Mass spectrometry (LC-MS) offers high sensitivity and specificity.[21]

Performance Comparison: Experimental Data

The following tables summarize experimental data for the separation of different types of isomeric acids by GC and HPLC.

Separation of Cis-Trans Isomers: Oleic Acid (C18:1)
MethodColumnMobile/CarrierAnalyteRetention Time (min)ResolutionReference
GC SP-2560 (100 m x 0.25 mm, 0.2 µm)HeliumC18:1 cis-9 (Oleic acid) FAME~52.5Baseline
C18:1 trans-9 (Elaidic acid) FAME~51.8
HPLC COSMOSIL Cholester (4.6 mm x 150 mm)0.05% TFA in 90% MethanolOleic Acid~7.5>1.5[6]
Elaidic Acid~8.5

Note: Retention times are approximate and can vary based on specific instrument conditions.

Separation of Enantiomers: Ibuprofen
MethodColumnMobile/CarrierAnalyteRetention Time (min)Separation Factor (α)Reference
GC Permethylated β-cyclodextrinHelium(S)-(+)-IbuprofenVaries with temp.~1.05[13]
(R)-(-)-IbuprofenVaries with temp.
HPLC Epitomize CSP-1C (4.6 mm x 250 mm)1% 2-propanol in n-heptane + 0.1% TFA(S)-(+)-Ibuprofen11.91.22[17]
(R)-(-)-Ibuprofen10.3

Note: Derivatization to an ester is typically required for the GC analysis of ibuprofen enantiomers.[13]

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for analyzing isomeric acids using GC and HPLC.

GC_Workflow cluster_GC GC System Sample Isomeric Acid Sample Derivatization Derivatization (Esterification or Silylation) Sample->Derivatization Required Step GC_System Gas Chromatograph (GC) Derivatization->GC_System Inject Volatile Derivative Column Capillary Column (e.g., Chiral or highly polar) Detector Detection (FID or MS) Data_Analysis Data Analysis (Peak Integration, Identification) Detector->Data_Analysis Chromatogram

GC analysis workflow for isomeric acids.

HPLC_Workflow cluster_HPLC HPLC System Sample Isomeric Acid Sample Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC_System HPLC System Preparation->HPLC_System Inject Sample Column HPLC Column (e.g., Chiral, C18, Ag+) Detector Detection (UV or MS) Data_Analysis Data Analysis (Peak Integration, Identification) Detector->Data_Analysis Chromatogram

HPLC analysis workflow for isomeric acids.

Conclusion

Both GC and HPLC are powerful techniques for the differentiation of isomeric acids, each with its own set of advantages and specific applications.

GC is a highly efficient and sensitive method, particularly for volatile isomers or those that can be readily derivatized. Its speed and lower operational costs make it attractive for high-throughput analysis. However, the mandatory derivatization step can add complexity and potential for sample loss or alteration.

HPLC offers greater versatility, capable of analyzing a broader range of isomeric acids, including those that are non-volatile or thermally unstable, often without the need for derivatization. The wide variety of available stationary phases, especially chiral and silver-ion columns, provides powerful selectivity for challenging separations of enantiomers and cis-trans isomers.

The choice between GC and HPLC should be guided by the specific properties of the isomeric acids under investigation, the analytical requirements (e.g., speed, sensitivity, resolution), and the available instrumentation. For many laboratories, these two techniques are complementary, providing a comprehensive toolkit for the complex challenge of isomeric acid differentiation.

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling Octadecadienol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical plans for handling Octadecadienol, a flammable liquid and serious eye irritant. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles or Face ShieldMust be worn at all times to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesButyl or Neoprene gloves are recommended for their resistance to alcohols. Nitrile gloves may be suitable for incidental contact, but compatibility should be verified. Always inspect gloves for any signs of degradation before use.
Body Flame-Resistant Laboratory CoatProvides protection against splashes and in the event of a fire. Should be worn over personal clothing.
Respiratory Air-Purifying Respirator with Organic Vapor CartridgesRecommended when working in poorly ventilated areas or when the concentration of vapors may exceed exposure limits. A proper fit test is required before use.
Feet Closed-Toe ShoesTo protect feet from spills and falling objects.
Safe Handling and Storage Procedures

Proper handling and storage are critical to mitigate the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.

  • Keep the container tightly closed when not in use.[1]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1]

  • Ground and bond containers when transferring the substance to prevent static discharge.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Operational and Disposal Plans

A clear plan for both routine operations and emergency situations, including disposal, is essential.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Disposal Plan:

  • This compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain.

  • Contaminated materials, such as gloves and absorbent pads, must also be disposed of as hazardous waste.

  • Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area (Fume Hood) b->c d Retrieve this compound from Storage c->d Proceed to Handling e Perform Experiment d->e f Transfer Waste to Labeled Container e->f g Decontaminate Work Area f->g Proceed to Cleanup h Doff and Dispose of Contaminated PPE g->h i Store this compound and Waste Appropriately h->i

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.